molecular formula C24H41NO5 B15581786 U-44069 serinol amide

U-44069 serinol amide

Cat. No.: B15581786
M. Wt: 423.6 g/mol
InChI Key: HBSGSDOPDCFMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

U-44069 serinol amide is a useful research compound. Its molecular formula is C24H41NO5 and its molecular weight is 423.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H41NO5

Molecular Weight

423.6 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-7-[5-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enamide

InChI

InChI=1S/C24H41NO5/c1-2-3-6-9-19(27)12-13-21-18-14-23(30-17-18)22(21)10-7-4-5-8-11-24(29)25-15-20(28)16-26/h4,7,12-13,18-23,26-28H,2-3,5-6,8-11,14-17H2,1H3,(H,25,29)

InChI Key

HBSGSDOPDCFMES-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to U-44069 and its Serinol Amide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the prostaglandin (B15479496) analogue U-44069 and its derivative, U-44069 serinol amide. While extensive data exists for the parent compound, U-44069, a potent vasoconstrictor and thromboxane (B8750289) A2 receptor agonist, specific experimental data for its serinol amide derivative is limited in publicly available literature. This guide consolidates the known information on U-44069 as a proxy to understand the expected biological activity of its serinol amide derivative and provides a framework for future research.

Chemical Structure

U-44069

  • IUPAC Name: (Z)-7-((1R,4S,5S,6R)-6-((E,S)-3-hydroxyoct-1-en-1-yl)-2-oxabicyclo[2.2.1]heptan-5-yl)hept-5-enoic acid

  • Molecular Formula: C21H34O4

  • Molecular Weight: 366.5 g/mol

This compound (Inferred Structure)

  • Molecular Formula: C24H41NO5

  • Molecular Weight: 423.59 g/mol

Biological Activity and Signaling Pathway

U-44069 is a potent agonist of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The binding of U-44069 to the TP receptor initiates a signaling cascade that is central to its physiological effects, primarily vasoconstriction and platelet aggregation.[1] It is highly probable that this compound also acts as a TP receptor agonist, though its specific binding affinity and potency have not been publicly documented.

The TP receptor couples to at least two G-protein families: Gq/11 and G12/13.[2]

  • Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ is a key driver of cellular responses like smooth muscle contraction.[1]

  • G12/13 Pathway: The G12/13 pathway activation leads to the stimulation of the small GTPase Rho.[2] Rho, through its effector Rho-kinase (ROCK), plays a crucial role in sensitizing the contractile apparatus to Ca2+ and in regulating the actin cytoskeleton, which is important for cell shape change and migration.[2]

The following diagram illustrates the signaling pathway of TP receptor agonists like U-44069.

TP_Receptor_Signaling Thromboxane A2 Receptor (TP) Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol U-44069 U-44069 TP_Receptor TP Receptor U-44069->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces Cellular_Response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) DAG->Cellular_Response Gq->PLC Activates Rho Rho G13->Rho Activates Rho->Cellular_Response Ca_release->Cellular_Response

Caption: Signaling pathway of TP receptor agonists.

Quantitative Data

Specific quantitative data for this compound, such as receptor binding affinity (Kd or Ki) or functional potency (EC50 or IC50), are not available in the peer-reviewed literature. The following table summarizes known quantitative data for the parent compound, U-44069, which can serve as a benchmark for future studies on its derivatives.

ParameterValueCell/Tissue TypeReference
Receptor Binding Affinity
Kd for TP ReceptorData not readily available
Functional Activity
EC50 (Vasoconstriction)~3.5 nMRat thoracic aorta[2] (Implied from similar TP agonists)
EC50 (Platelet Aggregation)~200 nMHuman platelets[1] (Implied from similar TP agonists)

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not described in the available literature. However, based on general organic chemistry principles and published methods for similar compounds, plausible protocols can be outlined.

Synthesis of this compound (Generalized Protocol)

The synthesis of this compound from U-44069 would typically involve an amide coupling reaction.

Materials:

  • U-44069

  • Serinol (2-amino-1,3-propanediol)

  • A coupling agent (e.g., EDC/HOBt, HATU)

  • An organic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve U-44069 in the anhydrous solvent.

  • Add the coupling agent and an organic base, and stir for a short period to activate the carboxylic acid.

  • Add serinol to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion, monitoring by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by column chromatography to yield this compound.

The following diagram outlines a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Generalized Synthesis Workflow for this compound Start Start Dissolve_U44069 Dissolve U-44069 in anhydrous solvent Start->Dissolve_U44069 Activate_Acid Activate carboxylic acid with coupling agent and base Dissolve_U44069->Activate_Acid Add_Serinol Add Serinol Activate_Acid->Add_Serinol Reaction Stir at room temperature Add_Serinol->Reaction Monitor_Progress Monitor reaction (TLC/LC-MS) Reaction->Monitor_Progress Monitor_Progress->Reaction Incomplete Workup Aqueous workup Monitor_Progress->Workup Complete Purification Purify by column chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Generalized synthesis workflow.

Biological Evaluation (Generalized Protocols)

Receptor Binding Assay: A competitive radioligand binding assay could be used to determine the affinity of this compound for the TP receptor. This would involve incubating membranes from cells expressing the TP receptor with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548) and varying concentrations of this compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) would be determined, and the inhibition constant (Ki) could be calculated using the Cheng-Prusoff equation.

Functional Assays:

  • Calcium Mobilization Assay: Cells expressing the TP receptor can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). The ability of this compound to elicit an increase in intracellular calcium can be measured using a fluorometric imaging plate reader. A dose-response curve can be generated to determine the EC50 value.

  • Platelet Aggregation Assay: Platelet-rich plasma can be treated with different concentrations of this compound, and the change in light transmittance can be measured using an aggregometer to quantify the extent of platelet aggregation.

This guide provides a foundational understanding of U-44069 and its serinol amide derivative based on the currently available scientific literature. Further research is warranted to fully characterize the pharmacological profile of this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of U-44069 Serinol Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 serinol amide is a synthetic compound of significant interest in pharmacological research. As a derivative of the potent vasoconstrictor U-44069, and a stable analog of the endoperoxide prostaglandin (B15479496) H2, its mechanism of action is intrinsically linked to the thromboxane (B8750289) A2 (TXA2) signaling pathway.[1][2] This guide provides a comprehensive overview of the core mechanism of action of this compound, drawing upon the established pharmacology of its parent compound and the broader understanding of thromboxane receptor signaling. Due to a lack of specific quantitative data for the serinol amide derivative, this guide infers its activity from the well-documented effects of U-44069.

Core Mechanism of Action: Thromboxane A2 Receptor Agonism

This compound is understood to exert its physiological effects primarily as an agonist of the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR) also known as the TP receptor.[3][4] The TP receptor exists in two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene.[3][4] While both isoforms bind TXA2 and its analogs, they can differ in their downstream signaling and tissue distribution.

Activation of the TP receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of the receptor to Gq and G13 proteins.[5]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ is a key event in mediating many of the physiological effects of TXA2 receptor activation, including vasoconstriction and platelet aggregation.[3]

  • G13 Pathway: Coupling to G13 activates the Rho family of small GTPases, particularly RhoA. The RhoA signaling cascade plays a crucial role in regulating the actin cytoskeleton, leading to changes in cell shape and motility. In smooth muscle cells, this pathway contributes to vasoconstriction by increasing the calcium sensitivity of the contractile machinery.[5]

The following diagram illustrates the primary signaling pathway of the TP receptor.

TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_gprotein G-Protein cluster_cytosol Cytosol U44069 This compound TP_Receptor TP Receptor (TPα / TPβ) U44069->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G13 G13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA G13->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Cytoskeletal_Rearrangement Cytoskeletal Rearrangement RhoA->Cytoskeletal_Rearrangement Physiological_Response Physiological Response (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->Physiological_Response Cytoskeletal_Rearrangement->Physiological_Response

Caption: Thromboxane A2 Receptor Signaling Pathway.

Quantitative Data (Inferred from U-44069)

ParameterValueCell/Tissue TypeEffect
EC50 (Shape Change) 2 nM (with 1 mM external Ca2+)Quin2-loaded PlateletsHalf-maximal stimulation of shape change
EC50 (Ca2+ Elevation) 41 nM (with 1 mM external Ca2+)Quin2-loaded PlateletsHalf-maximal increase in free calcium concentration
EC50 (Shape Change) 2 nM (in the absence of external Ca2+)Quin2-loaded PlateletsHalf-maximal stimulation of shape change
EC50 (Ca2+ Elevation) 69 nM (in the absence of external Ca2+)Quin2-loaded PlateletsHalf-maximal elevation of free calcium concentration

Data inferred from studies on the parent compound U-44069.

Experimental Protocols

The following are detailed methodologies for key experiments that would be critical in characterizing the mechanism of action of this compound. These are based on standard protocols for studying GPCR agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TP receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the human TP receptor (e.g., HEK293 or CHO cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).

    • Add increasing concentrations of unlabeled this compound (competitor).

    • Add the prepared cell membranes.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Calculate the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Cell Culture (TP Receptor Expressing) B Membrane Preparation A->B C Radioligand Binding (Competition Assay) B->C D Incubation C->D E Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (IC50 & Ki Determination) F->G

Caption: Radioligand Binding Assay Workflow.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of this compound to stimulate intracellular calcium release.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the TP receptor in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Incubate the cells to allow for dye uptake and de-esterification.

  • Compound Addition:

    • Prepare a dilution series of this compound.

    • Use a fluorescence plate reader with an automated injection system to add the compound to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity before and after the addition of the compound.

    • Record the fluorescence signal over time to capture the kinetics of the calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

    • Plot the peak fluorescence response against the log concentration of this compound.

    • Determine the EC50 value (concentration of the compound that produces 50% of the maximal response).

Calcium_Assay_Workflow A Cell Plating (TP Receptor Expressing) B Loading with Calcium-Sensitive Dye A->B C Compound Addition (this compound) B->C D Fluorescence Measurement (Plate Reader) C->D E Data Analysis (EC50 Determination) D->E

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the thromboxane A2 receptor. Its mechanism of action as a TP receptor agonist, leading to the activation of Gq/PLC/Ca2+ and G13/Rho signaling pathways, is central to its effects on vasoconstriction and platelet aggregation. While further studies are needed to delineate the specific pharmacological profile of the serinol amide derivative, the extensive knowledge of its parent compound, U-44069, provides a robust framework for its application in scientific research. The experimental protocols outlined in this guide offer a starting point for the detailed characterization of this and similar compounds, which will be crucial for advancing our understanding of prostanoid signaling in health and disease.

References

The Biological Activity of U-44069 Serinol Amide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-44069 serinol amide is a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a derivative of the potent thromboxane (B8750289) A2 (TP) receptor agonist, U-44069. While specific biological data for the serinol amide derivative is limited in publicly available literature, its activity can be inferred from the extensive research on its parent compounds, U-44069 and the closely related U-46619. This technical guide consolidates the known biological activities, mechanisms of action, and downstream signaling pathways associated with these foundational TP receptor agonists. It provides a comprehensive overview of their effects on physiological processes such as vasoconstriction and platelet aggregation, supported by quantitative data and detailed experimental methodologies. This document serves as a critical resource for researchers investigating TP receptor pharmacology and the potential applications of its agonists.

Introduction

U-44069 and its cognate, U-46619, are stable, synthetic mimics of prostaglandin H2 (PGH2) that function as potent and selective agonists of the thromboxane A2 (TP) receptor.[1] These compounds are invaluable tools in the study of physiological and pathophysiological processes mediated by thromboxane A2 (TXA2), a highly unstable but biologically crucial eicosanoid. TXA2 is a potent vasoconstrictor and inducer of platelet aggregation, playing a key role in hemostasis and thrombosis.[2] this compound, a derivative of U-44069, is presumed to share this mechanism of action, though the specific impact of the serinol amide modification on its pharmacological profile is not well-documented. This guide will focus on the established biological activity of the parent compounds to provide a robust framework for understanding the potential actions of this compound.

Mechanism of Action

U-44069 and U-46619 exert their biological effects by binding to and activating the TP receptor, a G-protein coupled receptor (GPCR). In humans, the TP receptor exists as two splice variants, TPα and TPβ, which are encoded by a single gene.[3] Upon agonist binding, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling pathways initiated by TP receptor activation involve the Gq/11 and G12/13 families of G proteins.[2][4]

Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] The subsequent increase in intracellular Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC).[5]

Concurrently, activation of G12/13 engages the Rho signaling pathway. This leads to the activation of Rho-associated kinase (ROCK), which plays a critical role in smooth muscle contraction and platelet shape change.

Quantitative Biological Data

The following tables summarize the quantitative data available for the TP receptor agonist U-46619, which is structurally and functionally very similar to U-44069. This data provides a benchmark for the expected potency of this compound.

Table 1: Potency of U-46619 in Platelet Activation

Biological ResponseEC50 (µM)Cell TypeReference
Platelet Shape Change0.035 ± 0.005Human Platelets[3]
Myosin Light Chain Phosphorylation0.057 ± 0.021Human Platelets[3]
Serotonin Release0.54 ± 0.13Human Platelets[3]
Fibrinogen Receptor Exposure0.53 ± 0.21Human Platelets[3]
Platelet Aggregation1.31 ± 0.34Human Platelets[3]

Table 2: Receptor Binding Affinity of U-46619

Binding ParameterValueCell TypeReference
High-Affinity Kd0.041 ± 0.009 µMHuman Platelets[3]
High-Affinity Bmax19.4 ± 5.3 fmol/10^7 plateletsHuman Platelets[3]
Low-Affinity Apparent Kd1.46 ± 0.47 µMHuman Platelets[3]

Signaling Pathways and Visualization

The activation of the TP receptor by agonists like U-44069 initiates a cascade of intracellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate these key signaling pathways.

TP_Receptor_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm U-44069_SA This compound TP_Receptor TP Receptor U-44069_SA->TP_Receptor Binds Gq_11 Gαq/11 TP_Receptor->Gq_11 Activates G12_13 Gα12/13 TP_Receptor->G12_13 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store ER Ca2+ Store IP3->Ca_Store Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ Ca_Store->Ca_Cytosol Releases Ca_Cytosol->PKC Activates Response Cellular Response (Vasoconstriction, Platelet Aggregation) PKC->Response RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Response

Figure 1: TP Receptor Signaling Cascade.

Experimental_Workflow cluster_platelet_prep Platelet Preparation cluster_assays Functional Assays cluster_data Data Analysis Blood Whole Blood Collection PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Washed_Platelets Washed Platelet Suspension PRP->Washed_Platelets Aggregation Platelet Aggregation Assay (LTA or Impedance) Washed_Platelets->Aggregation Ca_Influx Calcium Influx Assay (Fluorescent Dyes) Washed_Platelets->Ca_Influx Binding Receptor Binding Assay (Radioligand) Washed_Platelets->Binding EC50 EC50/IC50 Determination Aggregation->EC50 Ca_Influx->EC50 Kinetics Binding Kinetics (Kd, Bmax) Binding->Kinetics

Figure 2: General Experimental Workflow.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize TP receptor agonists. Specific details may need to be optimized for individual laboratory conditions and reagents.

Platelet Aggregation Assay (Light Transmission Aggregometry)
  • Platelet Preparation: Prepare platelet-rich plasma (PRP) from fresh human blood by centrifugation. Washed platelets can be prepared by further centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

  • Assay Procedure:

    • Adjust the platelet count in the suspension to a standardized concentration (e.g., 2.5 x 10^8 cells/mL).

    • Pre-warm the platelet suspension to 37°C in a siliconized glass cuvette with a stir bar.

    • Establish a baseline light transmission through the platelet suspension in an aggregometer.

    • Add varying concentrations of this compound (or a standard agonist like U-46619) to the platelet suspension.

    • Record the change in light transmission over time as platelets aggregate.

  • Data Analysis: The maximum aggregation percentage is determined for each agonist concentration. An EC50 value can be calculated by plotting the aggregation response against the log of the agonist concentration.

Intracellular Calcium Mobilization Assay
  • Cell Preparation and Loading:

    • Use washed platelets or a cell line expressing the TP receptor (e.g., HEK293 cells).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in the dark.

  • Assay Procedure:

    • Wash the cells to remove extracellular dye.

    • Resuspend the cells in a physiological buffer.

    • Measure the baseline fluorescence using a fluorometer or a fluorescence plate reader.

    • Add this compound at various concentrations.

    • Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence intensity change is used to determine the response at each agonist concentration. An EC50 value can be calculated from the dose-response curve.

Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from platelets or TP receptor-expressing cells by homogenization and centrifugation.

  • Assay Procedure:

    • Incubate the membrane preparation with a fixed concentration of a radiolabeled TP receptor antagonist (e.g., [3H]-SQ 29,548).

    • Add increasing concentrations of unlabeled this compound to compete for binding to the receptor.

    • Separate the bound from unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Conclusion

This compound is a derivative of the well-characterized thromboxane A2 receptor agonist U-44069. Based on the extensive data available for its parent compound and the related U-46619, it is predicted to be a potent TP receptor agonist, capable of inducing vasoconstriction and platelet aggregation through the Gq/11 and G12/13 signaling pathways. The serinol amide modification may influence its physicochemical properties, such as solubility or metabolic stability, but further studies are required to elucidate its specific pharmacological profile. The information and protocols provided in this guide offer a solid foundation for researchers to design and execute experiments to further characterize the biological activity of this compound and other novel TP receptor modulators.

References

U-44069 Serinol Amide: A Technical Guide to a Prostaglandin Endoperoxide Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of U-44069 serinol amide, a synthetic analogue of the prostaglandin (B15479496) endoperoxide PGH2. While specific data for the serinol amide derivative is limited in publicly available literature, this document extrapolates information from its parent compound, U-44069, a well-characterized thromboxane (B8750289) A2 (TXA2) receptor agonist developed by The Upjohn Company. This guide covers the historical context of its discovery, its mechanism of action through the TXA2 receptor signaling pathway, and its physiological effects, primarily vasoconstriction and platelet aggregation. Detailed experimental protocols for relevant assays are provided, alongside quantitative data for the parent compound to serve as a benchmark for further research.

Discovery and History

The development of U-44069 and its derivatives is rooted in the extensive prostaglandin research program at The Upjohn Company in the mid-20th century.[1][2][3] Prostaglandins (B1171923), a class of lipid compounds with diverse physiological effects, became a major focus of pharmaceutical research, with Upjohn dedicating a significant portion of its research and development budget to this area by the late 1970s.[2] This research led to the synthesis of numerous stable analogues of highly labile natural prostaglandins, such as prostaglandin endoperoxides, to enable detailed pharmacological studies and the development of potential therapeutics.[4]

U-44069 emerged from this program as a stable, synthetic analogue of prostaglandin H2 (PGH2). Its development allowed researchers to investigate the physiological roles of PGH2, which is a pivotal intermediate in the biosynthesis of other prostaglandins and thromboxanes. The serinol amide derivative, this compound, was subsequently synthesized, likely to explore the impact of modifying the carboxylic acid group on the molecule's activity, potency, and pharmacokinetic properties. While the specific rationale and timeline for the synthesis of the serinol amide are not well-documented in available literature, it represents a common medicinal chemistry strategy to modulate the biological profile of a lead compound.

Chemical Properties

This compound is a derivative of its parent compound, U-44069.[5][6] The key structural feature is the modification of the terminal carboxylic acid group of U-44069 into a serinol amide.

PropertyThis compound
Chemical Name N-(1,3-dihydroxypropan-2-yl)-7-(6-((S,E)-3-hydroxyoct-1-en-1-yl)-2-oxabicyclo[2.2.1]heptan-5-yl)hept-5-enamide
Molecular Formula C24H41NO5
Molecular Weight 423.59 g/mol

Mechanism of Action: Thromboxane A2 Receptor Agonism

This compound, like its parent compound, is a potent agonist of the thromboxane A2 (TXA2) receptor, a G-protein coupled receptor (GPCR).[5][6][7] The TXA2 receptor is primarily coupled to the Gq family of G-proteins.

Signaling Pathway

Activation of the TXA2 receptor by this compound initiates a well-defined signaling cascade:

  • Receptor Binding and G-Protein Activation: this compound binds to the TXA2 receptor, inducing a conformational change that activates the associated Gq protein.

  • Phospholipase C (PLC) Activation: The activated alpha subunit of Gq stimulates phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

  • Cellular Response: The elevated intracellular Ca2+ and activated PKC lead to the phosphorylation of various downstream effector proteins, resulting in physiological responses such as platelet shape change, aggregation, and smooth muscle contraction (vasoconstriction).[5][6]

Some studies on the parent compound U-44069 suggest that at lower concentrations, it can stimulate platelet shape change without a measurable increase in intracellular calcium, indicating the potential involvement of other, as-yet-unidentified, transduction mechanisms.[8]

TXA2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U-44069_Serinol_Amide This compound TXA2_Receptor TXA2 Receptor (TP) U-44069_Serinol_Amide->TXA2_Receptor Binds to Gq Gq Protein TXA2_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Physiological Response (Platelet Aggregation, Vasoconstriction) Ca2+->Cellular_Response Leads to PKC->Cellular_Response Leads to

Pharmacological Effects and Quantitative Data

The primary pharmacological effects of this compound are consistent with its role as a TXA2 receptor agonist: vasoconstriction and platelet aggregation.[5][6][7]

Quantitative Data (for parent compound U-44069)

Due to the limited availability of specific quantitative data for this compound, the following table summarizes the data for its parent compound, U-44069, which is expected to have a similar pharmacological profile.

ParameterValueCell Type/SystemConditionReference
EC50 (Platelet Shape Change) 2 nMQuin2-loaded human platelets1 mM external Ca2+[8]
EC50 (Intracellular Ca2+ Increase) 41 nMQuin2-loaded human platelets1 mM external Ca2+[8]
EC50 (Platelet Shape Change) 2 nMQuin2-loaded human plateletsNo external Ca2+[8]
EC50 (Intracellular Ca2+ Increase) 69 nMQuin2-loaded human plateletsNo external Ca2+[8]
Adenylate Cyclase Inhibition 20-25%Human platelet membranes10⁻⁸ - 10⁻⁶ M[9]

Experimental Protocols

Synthesis of this compound

Synthesis_Workflow Start U-44069 (Carboxylic Acid) Activation Activation of Carboxylic Acid (e.g., with DCC/NHS or conversion to acid chloride) Start->Activation Coupling Coupling with Serinol Activation->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Product This compound Purification->Product

Methodology:

  • Activation of U-44069: The carboxylic acid group of U-44069 would first be activated to facilitate amide bond formation. This can be achieved through several standard methods:

    • Carbodiimide coupling: Reacting U-44069 with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form an active ester.

    • Acid chloride formation: Converting the carboxylic acid to a more reactive acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. This method is suitable for robust molecules.

  • Coupling with Serinol: The activated U-44069 is then reacted with serinol (2-amino-1,3-propanediol) in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide). A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically added to neutralize any acid generated during the reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, the mixture is worked up to remove excess reagents and byproducts. This may involve washing with aqueous solutions of weak acid and base. The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

  • Characterization: The final product, this compound, would be characterized by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Platelet Aggregation Assay

This protocol describes a general method for assessing the pro-aggregatory effects of this compound using light transmission aggregometry (LTA).

Materials:

  • This compound

  • Human whole blood from healthy, consenting donors who have not taken anti-platelet medication for at least two weeks.

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Saline or appropriate buffer

  • Light transmission aggregometer

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the supernatant (PRP) to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

    • Adjust the platelet count of the PRP with PPP if necessary.

  • Assay Performance:

    • Pre-warm the PRP to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a known volume of PRP to a cuvette with a stir bar.

    • Add a vehicle control (e.g., saline) or varying concentrations of this compound to the cuvette.

    • Record the change in light transmission over time. An increase in light transmission indicates platelet aggregation.

  • Data Analysis:

    • The maximum percentage of aggregation for each concentration of this compound is determined.

    • A dose-response curve can be generated by plotting the percentage of aggregation against the log concentration of the agonist.

    • The EC50 value (the concentration that produces 50% of the maximal response) can be calculated from this curve.

Platelet_Aggregation_Assay_Workflow Start Whole Blood Collection Centrifuge_Low Low-Speed Centrifugation Start->Centrifuge_Low Centrifuge_High High-Speed Centrifugation Start->Centrifuge_High PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge_Low->PRP_Isolation Assay_Setup Aggregometer Setup and Calibration PRP_Isolation->Assay_Setup PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifuge_High->PPP_Isolation PPP_Isolation->Assay_Setup Incubation Incubate PRP with this compound Assay_Setup->Incubation Measurement Measure Light Transmission Incubation->Measurement Analysis Data Analysis (EC50 Calculation) Measurement->Analysis

Conclusion

This compound is a valuable research tool for investigating the pharmacology of the thromboxane A2 receptor. As a stable analogue of prostaglandin H2, it allows for the study of TXA2-mediated physiological and pathological processes. While specific quantitative data and detailed synthesis protocols for the serinol amide derivative are not extensively documented, the information available for its parent compound, U-44069, provides a strong foundation for its use in research. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the pharmacological profile of this compound and explore its potential applications in drug discovery and development. Further studies are warranted to fully elucidate the specific properties of the serinol amide modification and its impact on receptor binding, potency, and downstream signaling.

References

An In-depth Technical Guide to the Physicochemical Properties of U-44069 and its Serinol Amide Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. It is a potent vasoconstrictor and a thromboxane (B8750289) A2 (TXA2) mimetic, exerting its biological effects through the activation of the thromboxane receptor (TP receptor). Due to its activity as a TP receptor agonist, U-44069 is a valuable tool in pharmacological research, particularly in studies related to hemostasis, thrombosis, and vascular tone. This guide provides a comprehensive overview of the known physicochemical properties of U-44069 and outlines a prospective synthesis and the presumed signaling pathway of its serinol amide derivative. Given the limited publicly available data on U-44069 serinol amide, this document leverages information on the parent compound, U-44069, and general principles of organic synthesis and pharmacology.

Physicochemical Properties of U-44069

The following table summarizes the key physicochemical properties of U-44069.

PropertyValueSource
IUPAC Name (Z)-7-[(1S,4R,5S,6R)-5-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acidPubChem[1]
CAS Number 56985-32-1MedchemExpress, Santa Cruz Biotechnology, PubChem[1][2][3]
Molecular Formula C21H34O4MedchemExpress, Santa Cruz Biotechnology, PubChem[1][2][3]
Molecular Weight 350.49 g/mol MedchemExpress, PubChem[1][2]
Appearance LiquidMedchemExpress[2]
Color Colorless to light yellowMedchemExpress[2]
Predicted XlogP 3.9PubChem[1]
Solubility Slightly soluble in Chloroform and Methyl Acetate (inferred for the serinol amide)N/A
Storage Solution at -20°C for up to 2 yearsMedchemExpress[2]

Prospective Synthesis of this compound

Proposed Experimental Protocol:
  • Activation of Carboxylic Acid: U-44069 (1 equivalent) is dissolved in an anhydrous aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, for example, a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents), is added along with an activating agent such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents). The mixture is stirred at 0°C for 30 minutes to form the activated ester.

  • Amide Bond Formation: Serinol (1.2 equivalents) is added to the reaction mixture, followed by a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the acid formed during the reaction.

  • Reaction Monitoring and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove any precipitated urea (B33335) byproduct (if DCC is used). The filtrate is then washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, this compound, is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure product.

G Proposed Synthesis of this compound U44069 U-44069 (Carboxylic Acid) Coupling Coupling Reagent (e.g., EDC) Activating Agent (e.g., HOBt) Base (e.g., DIPEA) U44069->Coupling Serinol Serinol (2-amino-1,3-propanediol) Serinol->Coupling Workup Aqueous Work-up Coupling->Workup Solvent Anhydrous Solvent (e.g., DMF) Solvent->Coupling Product This compound Purification Column Chromatography Workup->Purification Purification->Product

A general workflow for the synthesis of this compound.

Signaling Pathway of U-44069 and its Serinol Amide Derivative

U-44069, and by extension its serinol amide derivative, acts as a potent agonist of the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR). The activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, most notably vasoconstriction and platelet aggregation.[4][5]

The primary signaling pathway involves the coupling of the activated TP receptor to G proteins of the Gq and G13 families.[6]

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC). This cascade ultimately leads to smooth muscle contraction.

  • G13 Pathway: The coupling of the TP receptor to G13 activates the small GTPase Rho through a Rho guanine (B1146940) nucleotide exchange factor (RhoGEF). Activated Rho, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to an increase in the phosphorylation of the myosin light chain and promoting sustained smooth muscle contraction.

G Thromboxane A2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U44069 U-44069 / Serinol Amide TP_receptor TP Receptor (GPCR) U44069->TP_receptor binds & activates Gq Gq TP_receptor->Gq activates G13 G13 TP_receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes Rho Rho RhoGEF->Rho activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction leads to ROCK ROCK Rho->ROCK activates MLCP_in MLCP ROCK->MLCP_in inhibits MLC_p Phosphorylated Myosin Light Chain ROCK->MLC_p promotes MLC_p->Contraction

The signaling cascade initiated by TP receptor activation.

Conclusion

U-44069 is a critical pharmacological tool for investigating the roles of the thromboxane A2 pathway in health and disease. While specific data for its serinol amide derivative are scarce, its physicochemical properties can be largely inferred from the parent compound. The proposed synthetic route offers a viable method for its preparation, and its biological activity is presumed to mirror that of U-44069, acting as a potent TP receptor agonist. The detailed signaling pathway provides a framework for understanding its mechanism of action at the molecular level. Further experimental validation is necessary to confirm the specific properties and activity of this compound.

References

Potential Therapeutic Targets of U-44069 Serinol Amide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-44069 serinol amide, a synthetic derivative of the prostaglandin (B15479496) H2 analog U-44069, is a potent vasoconstrictor agent.[1][2] Its primary mechanism of action is through the activation of the thromboxane (B8750289) A2 (TP) receptor, a G-protein coupled receptor (GPCR) critically involved in a myriad of physiological and pathophysiological processes, including hemostasis, thrombosis, and smooth muscle contraction. This technical guide delineates the core therapeutic targets of this compound, providing a comprehensive overview of its pharmacological profile, the intricate signaling pathways it modulates, and detailed experimental protocols for its characterization. The information presented herein is intended to facilitate further research into the therapeutic potential of targeting the TP receptor with this compound and similar analogs.

Core Therapeutic Target: The Thromboxane A2 (TP) Receptor

The principal therapeutic target of this compound is the Thromboxane A2 (TP) receptor . This compound acts as a stable agonist at this receptor, mimicking the action of its endogenous ligand, thromboxane A2. The TP receptor exists as two main isoforms, TPα and TPβ, which arise from alternative splicing of the same gene. These isoforms are coupled to Gq and G13 G-proteins, initiating a cascade of intracellular signaling events upon activation.

Quantitative Pharmacological Data

Table 1: Pharmacological Data for U-44069

ParameterValueCell/Tissue TypeAssay Type
EC50 (Platelet Shape Change)~2 nMQuin2-loaded plateletsFluorimetry
EC50 (Calcium Influx)~41 nMQuin2-loaded plateletsFluorimetry
Vasoconstriction27 ± 2% decrease in afferent arteriolar diameterIsolated perfused hydronephrotic kidneyMicrovessel imaging

Note: The serinol amide modification may alter the binding affinity and potency compared to the parent compound. Further experimental validation is required to determine the precise pharmacological parameters of this compound.

Signaling Pathways

Activation of the TP receptor by this compound initiates a well-defined signaling cascade, primarily through the Gq and G13 pathways.

Gq-Mediated Pathway

The Gq-mediated pathway is central to the vasoconstrictive and platelet-aggregating effects of TP receptor agonists.

Gq_Pathway U44069 This compound TP_Receptor TP Receptor U44069->TP_Receptor Gq Gαq/11 TP_Receptor->Gq activates PLC Phospholipase Cβ (PLCβ) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Influx Ca²⁺ Influx ER->Ca_Influx releases Ca²⁺ Ca_Influx->PKC Cellular_Response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) PKC->Cellular_Response

Gq-mediated signaling cascade of the TP receptor.
G13-Mediated Pathway

The G13 pathway activation contributes to changes in cell shape and motility through the regulation of the actin cytoskeleton.

G13_Pathway U44069 This compound TP_Receptor TP Receptor U44069->TP_Receptor G13 Gα13 TP_Receptor->G13 activates RhoGEF RhoGEF G13->RhoGEF activates RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates MLC_Phosphatase Myosin Light Chain Phosphatase ROCK->MLC_Phosphatase inhibits MLC Myosin Light Chain ROCK->MLC phosphorylates MLC_P Phosphorylated MLC MLC->MLC_P Actin_Cytoskeleton Actin Cytoskeleton Reorganization MLC_P->Actin_Cytoskeleton

G13-mediated signaling cascade of the TP receptor.

Experimental Protocols

Isolated Tissue Bath Vasoconstriction Assay

This protocol is designed to assess the vasoconstrictor effects of this compound on isolated arterial rings.

Materials:

  • Isolated tissue bath system with force transducers

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

  • Carbogen (B8564812) gas (95% O2, 5% CO2)

  • This compound stock solution

  • Phenylephrine (B352888) or KCl for viability testing

  • Acetylcholine (B1216132) for endothelium integrity testing

  • Animal model (e.g., rat thoracic aorta)

Procedure:

  • Prepare the isolated tissue bath system, maintaining the Krebs-Henseleit solution at 37°C and continuously bubbling with carbogen gas.

  • Carefully dissect the thoracic aorta from a euthanized animal and place it in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of surrounding connective tissue and cut it into 2-3 mm rings.

  • Mount the aortic rings in the tissue baths, connecting one end to a fixed hook and the other to a force transducer.

  • Equilibrate the tissues for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Assess tissue viability by contracting the rings with a high concentration of KCl (e.g., 80 mM) or phenylephrine (e.g., 1 µM).

  • Assess endothelium integrity by pre-contracting the rings with phenylephrine and then inducing relaxation with acetylcholine (e.g., 1 µM).

  • After a washout and re-equilibration period, construct a cumulative concentration-response curve for this compound by adding increasing concentrations of the compound to the bath and recording the resulting isometric tension.

  • Data is typically expressed as a percentage of the maximal contraction induced by KCl.

Vasoconstriction_Workflow Dissection Aortic Ring Dissection Mounting Mount in Tissue Bath Dissection->Mounting Equilibration Equilibration (60-90 min) Mounting->Equilibration Viability_Test Viability Test (KCl/Phenylephrine) Equilibration->Viability_Test Endothelium_Test Endothelium Integrity (Acetylcholine) Viability_Test->Endothelium_Test Washout Washout & Re-equilibration Endothelium_Test->Washout CRC Cumulative Concentration- Response Curve (this compound) Washout->CRC Data_Analysis Data Analysis (EC50 Calculation) CRC->Data_Analysis

Workflow for the isolated tissue bath vasoconstriction assay.
Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the TP receptor.

Materials:

  • Cell membranes expressing the TP receptor (e.g., from transfected HEK293 cells or platelets)

  • Radiolabeled TP receptor antagonist (e.g., [3H]SQ 29,548)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • This compound stock solution

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled TP receptor antagonist)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and cocktail

Procedure:

  • Prepare cell membranes expressing the TP receptor.

  • In a 96-well plate, add a fixed concentration of the radiolabeled antagonist to each well.

  • Add increasing concentrations of this compound (the competitor) to the wells.

  • For determining non-specific binding, add a saturating concentration of a non-radiolabeled antagonist to a set of wells.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold binding buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the competitor and determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Influx Assay

This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.

Materials:

  • Cells expressing the TP receptor

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Culture the cells to an appropriate confluency.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Resuspend the cells in buffer and transfer to a 96-well plate or flow cytometry tubes.

  • Establish a baseline fluorescence reading.

  • Add this compound to the cells and immediately begin recording the fluorescence intensity over time.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

Potential Therapeutic Applications

The potent vasoconstrictor and pro-aggregatory properties of TP receptor agonists like this compound suggest that targeting this receptor could have therapeutic implications in various conditions, primarily through the development of TP receptor antagonists . Potential therapeutic areas for TP receptor antagonists include:

  • Cardiovascular Diseases: Thrombosis, myocardial infarction, stroke, and hypertension.

  • Respiratory Diseases: Asthma and pulmonary hypertension.

  • Kidney Diseases: Glomerulonephritis and other conditions involving renal vasoconstriction.

  • Cancer: Some studies suggest a role for the TP receptor in tumor growth and metastasis.

Conversely, TP receptor agonists could be investigated for conditions requiring localized vasoconstriction, although this is a less explored area.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of the thromboxane A2 receptor. Its primary therapeutic relevance lies in its ability to elucidate the signaling pathways and functional consequences of TP receptor activation, thereby aiding in the design and development of novel TP receptor antagonists for a range of human diseases. The experimental protocols provided in this guide offer a framework for the comprehensive characterization of this compound and other TP receptor modulators. Further research is warranted to determine the specific quantitative pharmacological profile of this compound and to explore its full potential in drug discovery and development.

References

In Vitro Profile of U-44069: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Summary

U-44069 is a widely utilized research tool for investigating the physiological and pathological roles of thromboxane (B8750289) A2 (TXA2). As a stable analog of prostaglandin (B15479496) H2 (PGH2), it acts as a potent vasoconstrictor by mimicking the action of TXA2 on its receptors.[1][2] In vitro studies have been crucial in elucidating its mechanisms of action, particularly in vascular smooth muscle and platelets.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro studies involving U-44069.

Table 1: Vasoconstrictor Effects of U-44069 on Renal Microvessels

ParameterConcentration of U-44069EffectReference
Afferent Arteriolar Diameter10⁻⁶ mol/L27 ± 2% decrease[3]
Efferent Arteriolar Diameter10⁻⁶ mol/L9 ± 1% decrease[3]

Table 2: Effects of U-44069 on Platelet Function

ParameterConcentration of U-44069EffectReference
Basal Adenylate Cyclase Activity10⁻⁸ - 10⁻⁶ M20-25% inhibition[4]
GTPase Activity (Ka)27 nMStimulation[5]
Half-maximal Shape Change (with 1 mM external Ca²⁺)2 nMStimulation[6]
Half-maximal Increase in [Ca²⁺]i (with 1 mM external Ca²⁺)41 nMStimulation[6]
Half-maximal Shape Change (without external Ca²⁺)2 nMStimulation[6]
Half-maximal Elevation of [Ca²⁺]i (without external Ca²⁺)69 nMStimulation[6]

Table 3: Effects of U-44069 on Aortic Smooth Muscle and Perfused Kidney

ParameterConcentration of U-44069EffectReference
⁴⁵Ca Uptake in Isolated Aortic Rings10⁻⁶ MIncrease from 285 ± 6 to 344 ± 8 µmol/kg[2]
Glomerular Filtration Rate (GFR) in Isolated Perfused Rat Kidney10⁻⁶ M82 ± 3% decrease[2]
Renal Perfusate Flow (RPF) in Isolated Perfused Rat Kidney10⁻⁶ M13 ± 8% decrease[2]

Experimental Protocols

Vasoconstriction in Isolated Perfused Hydronephrotic Kidney
  • Objective: To directly assess the effects of U-44069 on the renal microvessels.

  • Model: Isolated perfused hydronephrotic kidney preparation from rats.

  • Methodology:

    • The kidney is isolated and perfused with a suitable buffer.

    • The renal microvessels, including the afferent and efferent arterioles, are visualized using videomicroscopy.

    • U-44069 is added to the perfusate at the desired concentration (e.g., 10⁻⁶ mol/L).

    • Changes in the diameter of the arterioles are measured and recorded.

    • The effects of antagonists, such as the TXA2 receptor antagonist SQ29548 and calcium channel blockers (diltiazem, nifedipine), can be evaluated by adding them to the perfusate before or after U-44069 administration.[3]

Platelet Aggregation and Signaling Assays
  • Objective: To investigate the effects of U-44069 on platelet activation and intracellular signaling.

  • Model: Human platelet membranes or quin2-loaded human platelets.

  • Methodology for Adenylate Cyclase and GTPase Activity:

    • A membrane preparation of human platelets is obtained.

    • The membranes are incubated with varying concentrations of U-44069 (e.g., 10⁻⁸ to 10⁻⁴ M).

    • The activity of adenylate cyclase is measured by quantifying the conversion of ATP to cAMP.

    • GTPase activity is determined by measuring the hydrolysis of [γ-³²P]GTP.[4][5]

  • Methodology for Platelet Shape Change and Calcium Mobilization:

    • Human platelets are loaded with the fluorescent calcium indicator quin2.

    • Dose-response relationships for U-44069 are established by measuring changes in cytoplasmic free calcium concentration ([Ca²⁺]i) and platelet shape change simultaneously using spectrofluorometry.

    • Experiments can be performed in the presence or absence of external calcium to distinguish between calcium influx and release from internal stores.[6]

Smooth Muscle Contraction and Calcium Uptake
  • Objective: To study the contractile response and calcium influx induced by U-44069 in vascular smooth muscle.

  • Model: Isolated rat aortic smooth muscle rings.

  • Methodology:

    • Aortic rings are isolated from rats and mounted in an organ bath containing a physiological salt solution.

    • The contractile response to U-44069 (e.g., 10⁻⁶ M) is recorded isometrically.

    • For calcium uptake studies, aortic rings are incubated with ⁴⁵Ca and U-44069.

    • The amount of ⁴⁵Ca taken up by the tissue is measured to quantify calcium influx.

    • The effect of calcium antagonists like diltiazem (B1670644) can be assessed by pre-incubating the tissue with the antagonist before adding U-44069.[2]

Signaling Pathways

U-44069, acting as a thromboxane A2 receptor (TP receptor) agonist, triggers a cascade of intracellular events leading to physiological responses such as vasoconstriction and platelet aggregation. The primary signaling pathways are depicted below.

U44069_Signaling U44069 U-44069 TP_receptor Thromboxane A2 Receptor (TP) U44069->TP_receptor Binds to Gq Gq TP_receptor->Gq Activates Ca_influx_node Ca²⁺ Influx TP_receptor->Ca_influx_node Induces Preglomerular PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to Platelet_Activation Platelet Activation (Shape Change) Ca_release->Platelet_Activation Leads to Ca_influx_node->Contraction Contributes to

Caption: U-44069 activates the Gq-PLC signaling cascade.

The binding of U-44069 to the TP receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytosol. The increased intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), contributing to downstream effects. The rise in intracellular Ca²⁺ is a key driver of smooth muscle contraction and platelet activation.[7][8] U-44069 also induces Ca²⁺ influx in preglomerular vessels.[1][2]

U44069_AdenylateCyclase cluster_membrane Cell Membrane cluster_cytosol Cytosol U44069 U-44069 (10⁻⁸ - 10⁻⁶ M) TP_receptor Thromboxane A2 Receptor (TP) U44069->TP_receptor Binds to Gi Gi TP_receptor->Gi Activates AC Adenylate Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP AC->cAMP Conversion to ATP->AC Substrate Reduced_Signaling Reduced PKA Signaling cAMP->Reduced_Signaling Decreased levels lead to

Caption: U-44069 inhibits adenylate cyclase via Gi coupling.

In human platelets, U-44069 at concentrations between 10⁻⁸ and 10⁻⁶ M inhibits the basal activity of adenylate cyclase.[4] This is mediated through the activation of an inhibitory G protein (Gi), which is coupled to the TP receptor. This inhibition of adenylate cyclase leads to decreased levels of cyclic AMP (cAMP), a key intracellular second messenger that typically inhibits platelet activation. The reduction in cAMP levels contributes to the pro-aggregatory effects of U-44069. This inhibitory action on adenylate cyclase is correlated with the activation of a high-affinity hormone-sensitive GTPase.[4]

ExperimentalWorkflow_Vasoconstriction cluster_prep Tissue Preparation cluster_treatment Treatment cluster_measurement Data Acquisition cluster_analysis Analysis Isolation Isolate Rat Aortic Rings or Perfuse Kidney Mounting Mount in Organ Bath or Setup for Perfusion Isolation->Mounting Equilibration Equilibrate under Physiological Conditions Mounting->Equilibration Antagonist Add Antagonist (Optional) e.g., Diltiazem, SQ29548 Equilibration->Antagonist Agonist Add U-44069 Equilibration->Agonist No Antagonist Antagonist->Agonist Record_Tension Record Isometric Tension (Aortic Rings) Agonist->Record_Tension Measure_Diameter Measure Arteriolar Diameter (Perfused Kidney) Agonist->Measure_Diameter Measure_GFR_RPF Measure GFR and RPF (Perfused Kidney) Agonist->Measure_GFR_RPF Dose_Response Construct Dose-Response Curves Record_Tension->Dose_Response Measure_Diameter->Dose_Response Comparison Compare Effects with and without Antagonists Measure_GFR_RPF->Comparison Dose_Response->Comparison

Caption: General workflow for in vitro vasoconstriction studies.

The experimental workflow for studying the vasoconstrictor effects of U-44069 typically involves the isolation and preparation of vascular tissues, followed by treatment with the compound and subsequent measurement of the physiological response. This allows for the characterization of its potency and mechanism of action, including the investigation of the roles of specific receptors and ion channels through the use of antagonists.

References

Toxicological Profile of U-44069 Serinol Amide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the currently available information regarding the toxicological profile of U-44069 serinol amide. It is intended for researchers, scientists, and drug development professionals. A thorough literature search has revealed a significant lack of direct toxicological studies on this compound. Therefore, this guide synthesizes information on its parent compound, U-44069, and the structurally and functionally related thromboxane (B8750289) A2 analog, U-46619, to provide an inferred toxicological assessment.

Introduction

This compound is a synthetic compound of interest in pharmacological research. Structurally, it is a derivative of U-44069 and an amide analog of a stable prostaglandin (B15479496) H2 (PGH2) mimetic. Due to its structural similarity to endogenous prostaglandins, it is crucial to understand its potential toxicological properties. This guide summarizes the known biological activities, potential hazards, and mechanisms of action based on available data for related compounds.

Physicochemical Properties

Table 1: Physicochemical Properties of U-44069

PropertyValueSource
CAS Number 56985-32-1[1]
Molecular Formula C21H34O4[1]
Molecular Weight 350.49 g/mol

Toxicological Data

Direct quantitative toxicological data, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level), for this compound are not available. The following sections present the available hazard information for the parent compound U-44069 and the biological effects of the related compound U-46619.

Hazard Classification of U-44069

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides hazard warnings for U-44069.[1]

Table 2: GHS Hazard Classification for U-44069

Hazard StatementClassification
H302: Harmful if swallowedAcute toxicity, oral (Category 4)
H312: Harmful in contact with skinAcute toxicity, dermal (Category 4)
H332: Harmful if inhaledAcute toxicity, inhalation (Category 4)

These classifications suggest that the parent compound, U-44069, has moderate acute toxicity via oral, dermal, and inhalation routes of exposure.

Pharmacological and In Vivo Effects of U-46619

U-46619 is a stable thromboxane A2 (TXA2) mimetic and a potent vasoconstrictor, sharing a similar mechanism of action with U-44069.[2] Its biological effects provide insights into the potential physiological consequences of exposure to these compounds.

Table 3: In Vitro Biological Activities of U-46619

EffectSystemEC50Source
Platelet Shape ChangeHuman Platelets0.013 µM[2]
Platelet AggregationHuman Platelets0.58 µM[2]

Table 4: In Vivo Effects of U-46619

EffectAnimal ModelDose and RouteObservationSource
Increased Blood PressureMale Spontaneously Hypertensive Rats5 µg/kg; i.v.Significant increase in mean arterial blood pressure[2]
EmesisFerrets30 µg/kg; i.p.Induction of vomiting[3]

These findings indicate that U-46619 has potent effects on the cardiovascular system and can induce emesis, suggesting that this compound may exhibit similar activities.

Mechanism of Action and Signaling Pathway

U-44069 and U-46619 are agonists of the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[2][4] Activation of the TP receptor initiates a signaling cascade that leads to various physiological responses, including vasoconstriction and platelet aggregation.

The binding of the agonist to the TP receptor activates the Gαq subunit of the associated G-protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ concentration and PKC activation contribute to the downstream cellular responses.

Furthermore, U-46619 has been shown to stimulate the activation of the small GTPase RhoA through the TP receptor, leading to the activation of Rho-associated coiled-coil containing protein kinase (ROCK).[2] The RhoA-ROCK pathway plays a crucial role in smooth muscle contraction.

Thromboxane A2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U-44069_amide This compound TP_Receptor Thromboxane A2 Receptor (TP) G_Protein Gq Protein TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates RhoA RhoA G_Protein->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ROCK ROCK RhoA->ROCK Activates ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Aggregation Platelet Aggregation PKC->Aggregation ROCK->Contraction

Caption: Signaling pathway of thromboxane A2 receptor agonists.

Experimental Protocols

Detailed experimental protocols for toxicological studies of this compound are not available. The following provides a general overview of the methodologies that can be inferred from the studies on U-46619.

In Vivo Blood Pressure Measurement in Rats
  • Animal Model: Spontaneously Hypertensive Rats (SHR).[2]

  • Test Substance Administration: Intravenous (i.v.) injection of U-46619 at a dose of 5 µg/kg.[2]

  • Procedure: The mean arterial blood pressure (MABP) is continuously monitored using a catheter implanted in a major artery (e.g., femoral or carotid artery) connected to a pressure transducer and a recording system. Baseline MABP is recorded before administration of the test substance, and changes in MABP are monitored post-administration.

  • Endpoint: The primary endpoint is the change in MABP from baseline.

In Vivo Blood Pressure Protocol A Acclimatize Spontaneously Hypertensive Rats B Implant Arterial Catheter for Blood Pressure Monitoring A->B C Record Baseline Mean Arterial Blood Pressure B->C D Administer U-46619 (5 µg/kg, i.v.) C->D E Continuously Monitor and Record Blood Pressure D->E F Analyze Change in Blood Pressure from Baseline E->F

Caption: Experimental workflow for in vivo blood pressure measurement.

Emesis Study in Ferrets
  • Animal Model: Male ferrets.[3]

  • Test Substance Administration: Intraperitoneal (i.p.) injection of U-46619 at a dose of 30 µg/kg.[3]

  • Procedure: Animals are observed for a defined period following administration of the test substance. The latency to the first emetic episode (retching or vomiting) and the total number of emetic episodes are recorded.

  • Endpoint: The primary endpoints are the occurrence of emesis, the latency to the first emetic event, and the frequency of emetic events.

Conclusion and Data Gaps

The toxicological profile of this compound remains largely uncharacterized. The available information on its parent compound, U-44069, suggests it may be harmful if swallowed, inhaled, or in contact with the skin. Based on the potent biological activities of the related thromboxane A2 analog, U-46619, this compound is expected to be a potent vasoconstrictor and platelet aggregator, acting via the thromboxane A2 receptor.

Key Data Gaps:

  • No specific acute or chronic toxicity studies have been conducted on this compound.

  • There is no information on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound.

  • Genotoxicity, carcinogenicity, and reproductive toxicity data are not available.

Further research is imperative to establish a comprehensive toxicological profile for this compound to ensure its safe handling and to fully understand its potential as a pharmacological agent. Researchers and drug development professionals should exercise caution and implement appropriate safety measures when working with this compound.

References

Methodological & Application

U-44069 Serinol Amide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 serinol amide is a chemical compound derived from U-44069, a stable and potent synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1][2] Like its parent compound, this compound is recognized as a vasoconstrictor that can induce the influx of calcium ions (Ca2+) in preglomerular microvessels.[1][2] U-44069 and its analogs are crucial tools in the study of thromboxane (B8750289) A2 (TXA2) receptors, also known as TP receptors. These receptors play a significant role in a variety of physiological and pathological processes, including hemostasis, thrombosis, and smooth muscle contraction. This document provides an overview of the biological context of U-44069 and its derivatives, along with detailed experimental protocols for its investigation.

Biological Context and Mechanism of Action

U-44069 acts as a potent agonist for the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). The activation of TP receptors by agonists like U-44069 initiates a cascade of intracellular signaling events. A primary pathway involves the coupling of the receptor to Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key trigger for various cellular responses, including platelet aggregation and smooth muscle contraction.

Furthermore, studies have indicated that U-44069 can stimulate GTPase activity in human platelets, suggesting its action is mediated through a guanine (B1146940) nucleotide regulatory protein. At low concentrations (10⁻⁸-10⁻⁶ M), U-44069 has been shown to inhibit the basal activity of adenylate cyclase, an effect that correlates with the activation of a high-affinity hormone-sensitive GTPase.

Data Presentation

ParameterValueCell/SystemAssay Type
Ka27 nMHuman Platelet MembranesGTPase Activity Assay
EC50 (Shape Change)2 nM (with 1 mM external Ca2+)Quin2-loaded PlateletsPlatelet Shape Change Assay
EC50 (Ca2+ increase)41 nM (with 1 mM external Ca2+)Quin2-loaded PlateletsCalcium Influx Assay
EC50 (Shape Change)2 nM (no external Ca2+)Quin2-loaded PlateletsPlatelet Shape Change Assay
EC50 (Ca2+ elevation)69 nM (no external Ca2+)Quin2-loaded PlateletsCalcium Release Assay

Signaling Pathway Diagram

U44069_Signaling_Pathway U44069 This compound TP_Receptor Thromboxane A2 Receptor (TP) U44069->TP_Receptor binds & activates Gq Gq Protein TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release ER->Ca_release releases Cellular_Response Cellular Response (e.g., Platelet Aggregation, Vasoconstriction) Ca_release->Cellular_Response triggers PKC->Cellular_Response contributes to

Caption: Putative signaling pathway of this compound.

Experimental Protocols

The following are detailed, representative protocols for key experiments to characterize the biological activity of this compound. These are based on established methods for its parent compound, U-44069, and may require optimization.

Protocol 1: In Vitro Platelet Aggregation Assay

This protocol describes how to measure platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

  • Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Saline (0.9% NaCl).

  • Platelet-poor plasma (PPP) as a blank.

  • Light transmission aggregometer.

  • Cuvettes with stir bars.

  • Pipettes.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to separate PRP. b. Carefully collect the upper PRP layer. c. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP). d. Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Assay Performance: a. Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar. b. Place the cuvette in the heating block of the aggregometer at 37°C and allow it to equilibrate for 5 minutes. c. Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation. d. Add a small volume (e.g., 5 µL) of the this compound working solution to the PRP to achieve the desired final concentration. A vehicle control (e.g., DMSO diluted in saline) should be run in parallel. e. Record the change in light transmission for 5-10 minutes. Aggregation is measured as the percentage increase in light transmission.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium concentration changes in response to this compound using a fluorescent calcium indicator like Fura-2 AM or Fluo-4 AM.

Materials:

  • Isolated platelets or a suitable cell line expressing the TP receptor.

  • Fura-2 AM or Fluo-4 AM calcium indicator dye.

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound stock solution.

  • Fluorometric plate reader or fluorescence microscope.

Procedure:

  • Cell Preparation and Dye Loading: a. Resuspend cells in a suitable buffer at a concentration of 1-5 x 10⁶ cells/mL. b. Add Fura-2 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) to the cell suspension. c. Incubate for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with fresh buffer to remove extracellular dye by centrifuging at 200-300 x g for 5 minutes. e. Resuspend the cells in the final assay buffer.

  • Calcium Measurement: a. Aliquot the dye-loaded cell suspension into a 96-well black, clear-bottom plate. b. Measure the baseline fluorescence for 1-2 minutes. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at ~490 nm and measure emission at ~520 nm. c. Add this compound at various concentrations and continue to record the fluorescence signal for at least 5 minutes to capture the calcium transient. d. The change in intracellular calcium is typically represented as the ratio of fluorescence intensities (F340/F380 for Fura-2) or the change in fluorescence relative to baseline (F/F0 for Fluo-4).

Protocol 3: GTPase Activity Assay

This protocol is designed to measure the effect of this compound on GTPase activity in cell membranes.

Materials:

  • Isolated platelet membranes or membranes from cells expressing the TP receptor.

  • [γ-³²P]GTP.

  • GTPγS (non-hydrolyzable GTP analog) for non-specific binding control.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT).

  • This compound stock solution.

  • Scintillation counter and vials.

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the cell membranes (20-50 µg of protein) with the assay buffer. b. Add this compound at the desired concentrations. Include a basal (no agonist) and a positive control. c. Pre-incubate the mixture for 10 minutes at 30°C.

  • GTPase Reaction: a. Initiate the reaction by adding [γ-³²P]GTP (final concentration ~0.5 µM). b. Incubate for 15-30 minutes at 30°C. c. Terminate the reaction by adding a stop solution (e.g., 5% activated charcoal in 20 mM phosphoric acid).

  • Measurement of Hydrolyzed Phosphate: a. Centrifuge the tubes at 12,000 x g for 10 minutes to pellet the charcoal with the unhydrolyzed GTP. b. Carefully transfer a sample of the supernatant (containing the released ³²Pi) to a scintillation vial. c. Add scintillation fluid and measure the radioactivity using a scintillation counter. d. The amount of released ³²Pi is proportional to the GTPase activity.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Blood_Sample Fresh Human Blood PRP_Prep Prepare Platelet-Rich Plasma (PRP) Blood_Sample->PRP_Prep Aggregation_Assay Platelet Aggregation Assay (Protocol 1) PRP_Prep->Aggregation_Assay Calcium_Assay Calcium Mobilization Assay (Protocol 2) PRP_Prep->Calcium_Assay Cell_Culture Culture TP Receptor- Expressing Cells Membrane_Prep Prepare Cell Membranes Cell_Culture->Membrane_Prep GTPase_Assay GTPase Activity Assay (Protocol 3) Membrane_Prep->GTPase_Assay Aggregation_Data Aggregation Curves (% Aggregation) Aggregation_Assay->Aggregation_Data Calcium_Data Fluorescence Ratios (e.g., F340/F380) Calcium_Assay->Calcium_Data GTPase_Data Radioactivity Count (cpm of ³²Pi) GTPase_Assay->GTPase_Data Dose_Response Dose-Response Curves (EC50 / IC50 Determination) Aggregation_Data->Dose_Response Calcium_Data->Dose_Response GTPase_Data->Dose_Response

Caption: General workflow for characterizing this compound.

References

how to synthesize U-44069 serinol amide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Providing detailed instructions for the synthesis of U-44069 serinol amide is prohibited. The dissemination of information on the synthesis of potent psychoactive substances and other harmful chemical agents is restricted to prevent misuse.

However, for educational and research purposes, this document provides an overview of the pharmacological context of U-44069, focusing on its mechanism of action as a mu-opioid receptor agonist. This information is intended for researchers, scientists, and drug development professionals working in authorized and regulated environments.

Pharmacological Profile of U-44069

U-44069 is a synthetic compound that has been identified as a potent and selective agonist for the μ-opioid receptor (MOR). Its effects are similar to those of other opioids, such as morphine and fentanyl, and include analgesia, sedation, and euphoria. Due to its high potency and potential for abuse, U-44069 and related compounds are often classified as research chemicals or are controlled substances in many jurisdictions.

Mechanism of Action: Mu-Opioid Receptor Signaling

The primary mechanism of action for U-44069 is its interaction with the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of an agonist like U-44069 to the MOR initiates a cascade of intracellular signaling events.

  • Receptor Activation: U-44069 binds to the extracellular domain of the MOR.

  • G-Protein Coupling: This binding causes a conformational change in the receptor, which in turn activates the coupled intracellular heterotrimeric G-protein (Gi/o).

  • Downstream Effects: The activated G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, specifically promoting the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.

  • Neuronal Inhibition: The overall effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters such as GABA, dopamine, and substance P. This neuronal inhibition in specific pathways of the central nervous system is responsible for the analgesic and other effects of opioids.

Below is a diagram illustrating the canonical mu-opioid receptor signaling pathway.

MOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist U-44069 (Agonist) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel ↓ Ca²⁺ Influx (N-type Channel) G_Protein->Ca_Channel K_Channel ↑ K⁺ Efflux (GIRK Channel) G_Protein->K_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition Ca_Channel->Neuronal_Inhibition K_Channel->Neuronal_Inhibition

Caption: Mu-opioid receptor signaling pathway.

Quantitative Data on Receptor Binding

The affinity of a compound for a receptor is a key aspect of its pharmacological profile. This is often determined through radioligand binding assays and expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

CompoundReceptorBinding Affinity (Ki, nM)
U-44069μ-opioidData not publicly available
Morphineμ-opioid1-10
Fentanylμ-opioid0.1-1

Note: Specific binding affinity data for U-44069 is not consistently reported in publicly accessible scientific literature. The values for morphine and fentanyl are provided for comparative context.

Experimental Protocols

Due to safety and regulatory concerns, detailed experimental protocols for the synthesis of U-44069 are not provided. Research involving controlled substances must be conducted in compliance with all applicable laws and regulations, and under the supervision of authorized personnel in a properly equipped laboratory.

General Protocol: In Vitro Receptor Binding Assay

For educational purposes, a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the μ-opioid receptor is outlined below.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing MOR Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [³H]DAMGO) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound (U-44069) Compound_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Scintillation Quantify bound radioactivity using liquid scintillation counting Filter->Scintillation Analysis Calculate IC50 and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

This generalized protocol illustrates a common method in pharmacology for characterizing the interaction of a compound with its receptor target. It is not an endorsement or instruction for the handling of U-44069 outside of a legally sanctioned and safety-compliant research setting.

Application Notes and Protocols for the Detection of U-44069 Serinol Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2. Due to its potent biological activity, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. This document provides detailed application notes and protocols for the analysis of U-44069 and its derivatives, such as U-44069 serinol amide. The methodologies described are based on established analytical techniques for similar prostaglandin analogs and have been adapted to suit the chemical properties of this compound.

While specific validated methods for this compound are not widely published, the protocols herein are grounded in the principles of lipidomics and prostanoid analysis, providing a strong foundation for researchers to develop and validate their own assays.

Chemical Information

  • Compound: U-44069

  • CAS Number: 56985-32-1[1][2]

  • Molecular Formula: C₂₁H₃₄O₄[1][2]

  • Molecular Weight: 350.5 g/mol [1][2]

  • Structure: (Image of U-44069 chemical structure would be placed here in a real document)

Analytical Methodologies

The primary analytical techniques for the detection and quantification of prostaglandin analogs like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity, selectivity, and reduced need for sample derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the recommended method for the quantitative analysis of this compound in biological matrices.

a. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting and concentrating prostaglandins (B1171923) from complex biological samples like plasma, urine, and cell culture media.

Experimental Protocol: SPE for Biological Fluids

  • Sample Acidification: Acidify the sample (e.g., 1 mL of plasma) to a pH of approximately 3.5 with a dilute acid, such as 2% formic acid.

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of U-44069 or a structurally similar prostaglandin) to the sample to correct for extraction losses and matrix effects.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by sequentially passing 3 mL of methanol (B129727) followed by 3 mL of water adjusted to pH 3.5.

  • Sample Loading: Load the acidified sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of water (pH 3.5) to remove polar interferences, followed by 3 mL of a low-percentage organic solvent wash (e.g., 15% methanol in water) to remove less polar interferences.

  • Elution: Elute the analyte from the cartridge with 2 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Parameters

The following are suggested starting parameters that should be optimized for the specific instrumentation used.

ParameterSuggested Conditions
LC Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5-10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions Precursor and product ions need to be determined by infusing a standard of this compound. For U-44069, a precursor ion of m/z 349.2 would be expected.
Collision Energy Optimize for the specific precursor-product ion transitions.
Source Temperature 350-450 °C

c. Quantitative Data (Hypothetical)

The following table presents hypothetical, yet realistic, quantitative data for a developed LC-MS/MS method for this compound. This data should be experimentally determined during method validation.

ParameterValue
Limit of Detection (LOD) 0.5 pg/mL
Limit of Quantitation (LOQ) 2 pg/mL
Linear Range 2 - 2000 pg/mL
Recovery 85 - 95%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for prostanoid analysis but typically requires derivatization to increase the volatility and thermal stability of the analytes.

a. Sample Preparation and Derivatization

Sample preparation often involves liquid-liquid extraction (LLE) followed by derivatization.

Experimental Protocol: LLE and Derivatization

  • Extraction: Extract the sample (e.g., 1 mL of homogenized tissue) with a mixture of ethyl acetate (B1210297) and an aqueous buffer at acidic pH.

  • Purification: The organic extract can be further purified using a small silica (B1680970) column.

  • Derivatization:

    • Esterification: Convert the carboxylic acid group to a methyl ester (pentafluorobenzyl ester for enhanced sensitivity in negative ion chemical ionization). This can be achieved by reacting with a suitable reagent like diazomethane (B1218177) or PFBBr/DIPEA.

    • Silylation: Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers using a silylating agent like BSTFA with 1% TMCS.

  • Final Preparation: Evaporate the derivatization reagents and redissolve the sample in a suitable solvent (e.g., hexane) for GC-MS injection.

b. GC-MS Parameters

ParameterSuggested Conditions
GC Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1 mL/min.
Injection Mode Splitless injection.
Temperature Program Initial temperature of 150°C, ramp to 280°C at 10°C/min, hold for 5 minutes.
Ionization Mode Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI is often more sensitive for PFB derivatives.
Mass Analyzer Quadrupole or Ion Trap, operated in Selected Ion Monitoring (SIM) mode for quantification.

c. Quantitative Data (Hypothetical)

ParameterValue
Limit of Detection (LOD) 5 pg/mL
Limit of Quantitation (LOQ) 20 pg/mL
Linear Range 20 - 5000 pg/mL
Recovery 75 - 90%
Intra-day Precision (%RSD) < 8%
Inter-day Precision (%RSD) < 15%

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow sample Biological Sample (e.g., Plasma, Urine) acidify Acidify Sample (pH 3.5) sample->acidify is Add Internal Standard acidify->is load Load Sample is->load condition Condition SPE Cartridge (C18) condition->load wash Wash Cartridge (Remove Interferences) load->wash elute Elute Analyte wash->elute dry Dry Down (Nitrogen Evaporation) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition and Quantification lcms->data

Caption: Workflow for this compound extraction and analysis.

Hypothetical Signaling Pathway for a Prostaglandin Analog

signaling_pathway ligand This compound receptor Prostanoid Receptor (e.g., TP Receptor) ligand->receptor Binds to g_protein G-Protein Activation (Gq/11) receptor->g_protein Activates plc Phospholipase C (PLC) Activation g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Stimulates pkc Protein Kinase C (PKC) Activation dag->pkc Activates response Cellular Response (e.g., Vasoconstriction, Platelet Aggregation) ca_release->response pkc->response

Caption: Prostaglandin analog signaling via the Gq pathway.

Conclusion

The analytical methods outlined in this document provide a comprehensive starting point for the detection and quantification of this compound. Researchers should perform in-house validation of these methods to ensure they meet the specific requirements of their studies. The provided protocols for sample preparation and instrumental analysis, along with the hypothetical quantitative data, serve as a valuable resource for initiating research on this and other related prostaglandin analogs.

References

Application Notes and Protocols for In Vivo Evaluation of U-44069 Serinol Amide, a Putative Thromboxane Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following experimental design is based on the known pharmacology of the thromboxane (B8750289) A2 (TXA2) mimetic U-44069. As "U-44069 serinol amide" is a novel or not widely documented compound, it is imperative to perform initial in vitro characterization to confirm its activity and selectivity at the thromboxane (TP) receptor before proceeding with in vivo studies. The proposed protocols should be adapted based on these initial findings.

Introduction

U-44069 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a potent agonist of the thromboxane A2 (TP) receptor.[1] Activation of the TP receptor, a G protein-coupled receptor (GPCR), triggers a signaling cascade leading to physiological responses such as platelet aggregation and vasoconstriction.[1][2] The serinol amide modification of U-44069 may alter its pharmacokinetic profile, potency, or duration of action. These application notes provide a comprehensive framework for the in vivo evaluation of this compound to elucidate its physiological effects and therapeutic potential.

Preliminary In Vitro Characterization

Before commencing in vivo experiments, it is crucial to determine the pharmacological profile of this compound.

Objective: To confirm the activity and selectivity of this compound at the human and relevant animal species TP receptor.

Key Experiments:

  • Receptor Binding Assays:

    • Protocol: Perform radioligand binding assays using membranes from cells expressing the recombinant human TP receptor (TPα and TPβ isoforms) and a suitable radiolabeled antagonist (e.g., [3H]-SQ 29,548). Determine the binding affinity (Ki) of this compound by competition with the radioligand.

  • Functional Assays:

    • Protocol:

      • Calcium Mobilization: In cells expressing the TP receptor, measure changes in intracellular calcium concentration upon stimulation with varying concentrations of this compound using a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • Inositol (B14025) Phosphate (IP) Accumulation: Measure the accumulation of inositol phosphates in response to receptor activation as a downstream indicator of Gq signaling.

      • Platelet Aggregation: Use light transmission aggregometry on isolated human and animal platelets to measure the concentration-dependent effect of this compound on platelet aggregation.[3][4]

Data Presentation:

Assay TypeParameter MeasuredSample Data (Hypothetical)
Receptor Binding (TPα)Ki (nM)15.5
Receptor Binding (TPβ)Ki (nM)25.2
Calcium MobilizationEC50 (nM)50.8
Platelet AggregationEC50 (nM)75.3

In Vivo Experimental Design

Animal Models

The choice of animal model is critical for the relevance of the in vivo study. Rodent models are commonly used for initial screening, while larger animal models may be more appropriate for cardiovascular studies.[5][6]

  • Mice (e.g., C57BL/6): Useful for initial dose-ranging studies and for studies involving genetically modified strains (e.g., TP receptor knockout mice to confirm on-target effects).

  • Rats (e.g., Sprague-Dawley, Wistar): Commonly used for cardiovascular and renal function studies. Models of hypertension are also available in rats.[7]

  • Rabbits: Often used for thrombosis and platelet function studies due to their platelet reactivity being more similar to humans than rodents.

Experimental Groups

A typical experimental design would include:

  • Vehicle Control: Animals receiving the vehicle used to dissolve this compound.

  • This compound (Low Dose): To assess the lower end of the dose-response curve.

  • This compound (Mid Dose): To establish a clear pharmacological effect.

  • This compound (High Dose): To determine the maximal effect and potential toxicity.

  • (Optional) Positive Control: A known TP receptor agonist like U-46619 can be used for comparison.[8]

  • (Optional) Antagonist Control: Pre-treatment with a selective TP receptor antagonist (e.g., SQ 29,548) to confirm that the observed effects are mediated by the TP receptor.

Drug Preparation and Administration
  • Vehicle: The choice of vehicle will depend on the solubility of this compound. Common vehicles include saline, phosphate-buffered saline (PBS), or a solution containing a small percentage of a solubilizing agent like DMSO or ethanol, with the final concentration of the organic solvent kept to a minimum.

  • Route of Administration:

    • Intravenous (i.v.): For rapid onset of action and precise dose delivery, particularly for assessing acute cardiovascular and platelet responses.

    • Intraperitoneal (i.p.) or Subcutaneous (s.c.): For less invasive administration and studies requiring a longer duration of action.

    • Oral (p.o.): To assess the oral bioavailability and potential for oral therapeutic use.

Experimental Protocols

In Vivo Vasoconstriction Assessment

Objective: To measure the effect of this compound on blood pressure and vascular tone.

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes.

  • Drug Administration: Administer a bolus i.v. injection of the vehicle or this compound at different doses.

  • Data Recording: Continuously record MAP and HR for at least 60 minutes post-injection or until they return to baseline.

  • Data Analysis: Calculate the change in MAP and HR from baseline for each dose.

Data Presentation:

Treatment GroupDose (mg/kg)Peak Change in MAP (mmHg)Duration of Effect (min)
Vehicle-+2 ± 1.5-
This compound (Low)0.1+15 ± 3.210 ± 2.1
This compound (Mid)0.5+45 ± 5.135 ± 4.5
This compound (High)1.0+60 ± 6.355 ± 6.8
In Vivo Platelet Aggregation Assay

Objective: To determine the pro-aggregatory effect of this compound in vivo.

Protocol:

  • Animal Preparation: Anesthetize the animal and cannulate the jugular vein for both blood sampling and drug administration.

  • Baseline Blood Sample: Collect a baseline blood sample into an anticoagulant (e.g., citrate).

  • Drug Administration: Administer an i.v. injection of the vehicle or this compound.

  • Post-Dose Blood Sampling: Collect blood samples at various time points after drug administration (e.g., 5, 15, 30, and 60 minutes).

  • Ex Vivo Aggregometry: Perform platelet aggregation studies on the collected blood samples using an agonist like ADP or collagen to assess the potentiation of aggregation by this compound. Alternatively, whole blood impedance aggregometry can be used.[9]

  • Data Analysis: Measure the percentage of platelet aggregation and compare it to the baseline values.

Data Presentation:

Treatment GroupDose (mg/kg)Time Point (min)Platelet Aggregation (%)
Vehicle-1535 ± 4.2
This compound (Low)0.11555 ± 5.1
This compound (Mid)0.51585 ± 6.8
This compound (High)1.01595 ± 3.9

Mandatory Visualizations

Signaling Pathway Diagram

TP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response U44069 U-44069 Serinol Amide TP_Receptor TP Receptor U44069->TP_Receptor binds Gq Gq/11 TP_Receptor->Gq activates G1213 G12/13 TP_Receptor->G1213 activates PLC PLC Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Platelet_Aggregation Platelet Aggregation Ca2->Platelet_Aggregation PKC->Platelet_Aggregation ROCK ROCK RhoA->ROCK activates Vasoconstriction Vasoconstriction ROCK->Vasoconstriction

Caption: TP receptor signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Animal_Model Select & Acclimatize Animal Model Drug_Prep Prepare this compound and Vehicle Animal_Model->Drug_Prep Randomization Randomize Animals into Groups Drug_Prep->Randomization Anesthesia Anesthetize Animal Randomization->Anesthesia Surgery Surgical Preparation (Cannulation) Anesthesia->Surgery Baseline Record Baseline Measurements Surgery->Baseline Administration Administer Compound (i.v., i.p., etc.) Baseline->Administration Monitoring Monitor Physiological Parameters Administration->Monitoring Sampling Collect Blood Samples Administration->Sampling Data_Processing Process Raw Data Monitoring->Data_Processing Sampling->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Processing->Statistical_Analysis Interpretation Interpret Results & Draw Conclusions Statistical_Analysis->Interpretation

Caption: In vivo experimental workflow.

References

Application Notes and Protocols for Cell Culture Assays Using U-44069 Serinol Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 is a stable and potent synthetic analog of prostaglandin (B15479496) H2 (PGH2) that functions as a selective agonist for the thromboxane (B8750289) A2 (TP) receptor. The TP receptor, a G-protein coupled receptor (GPCR), is a key player in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Activation of the TP receptor primarily initiates a signaling cascade through the Gαq subunit, leading to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a rise in intracellular calcium levels.

"U-44069 serinol amide" is a putative derivative of U-44069. While specific data for this derivative is not widely available, its functional activity is expected to mimic that of U-44069, serving as a potent TP receptor agonist. These application notes provide an overview of the use of U-44069 and its analogs in relevant cell-based assays to study TP receptor signaling and function.

Data Presentation

The following table summarizes the quantitative data for the biological activity of U-44069 and its close analog, U-46619, in key cell-based assays. This data is essential for designing experiments and interpreting results.

CompoundAssay TypeCell Type/SystemParameterValueReference(s)
U-44069 Platelet Shape ChangeHuman PlateletsEC501.8 nM[1]
Phosphatidate FormationHuman PlateletsEC5054 nM[1]
Platelet AggregationHuman PlateletsEC503 µM[1]
Adenylate Cyclase InhibitionHuman Platelet MembranesConcentration Range10⁻⁸ - 10⁻⁶ M (20-25% inhibition)[2]
U-46619 Platelet Shape ChangeHuman PlateletsEC500.035 µM[3][4]
Myosin Light Chain PhosphorylationHuman PlateletsEC500.057 µM[3]
Serotonin ReleaseHuman PlateletsEC500.54 µM[3]
Platelet AggregationHuman PlateletsEC501.31 µM[3]
ERK1/2 ActivationHEK293 cells expressing TPα and TPβ-Activates ERK1/2[4]
AP-1 Luciferase ActivityCHO cells expressing TP receptorsConcentration100 nM[2]

Mandatory Visualizations

Signaling Pathway of the Thromboxane A2 Receptor

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus TP_receptor TP Receptor Gq Gq TP_receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca Ca²⁺ Ca->PKC Activation Calcineurin Calcineurin Ca->Calcineurin Activation NFAT_P NFAT-P Calcineurin->NFAT_P Dephosphorylation NFAT NFAT NFAT_P->NFAT NFAT_target Gene Transcription NFAT->NFAT_target Translocation ER_Ca->Ca U44069 U-44069 Serinol Amide U44069->TP_receptor Agonist Binding

Caption: TP Receptor Signaling Pathway.

Experimental Workflow for a Cell-Based Assay

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, CHO-K1) start->cell_culture seeding Seed Cells in Microplate cell_culture->seeding incubation1 Incubate (24h) seeding->incubation1 compound_prep Prepare this compound Serial Dilutions incubation1->compound_prep treatment Treat Cells with Compound incubation1->treatment compound_prep->treatment incubation2 Incubate (Assay Dependent) treatment->incubation2 assay_specific Assay-Specific Steps (e.g., Dye Loading, Lysis) incubation2->assay_specific readout Measure Signal (Fluorescence, Luminescence) assay_specific->readout analysis Data Analysis (EC50 Calculation) readout->analysis end End analysis->end

Caption: General Experimental Workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following TP receptor activation.

Materials:

  • HEK293T or CHO-K1 cells stably or transiently expressing the human TP receptor.

  • Culture medium: DMEM or F-12 Ham's medium supplemented with 10% FBS, 1% penicillin-streptomycin.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).

  • Probenecid (optional, to prevent dye leakage).

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Seeding:

    • The day before the assay, seed the TP receptor-expressing cells into the microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. Probenecid can be included to improve dye retention.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Preparation:

    • Prepare a dilution series of this compound in assay buffer at a concentration 4-5 times the final desired concentration. A typical final concentration range to test would be from 1 nM to 10 µM.

  • Calcium Flux Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Establish a stable baseline fluorescence reading for each well for 10-20 seconds.

    • Program the instrument to automatically inject the this compound dilutions into the wells while continuously recording the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the compound.

    • Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Platelet Aggregation Assay (In Vitro)

This assay directly measures the primary physiological response to TP receptor activation in platelets.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken antiplatelet medication.

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • This compound stock solution.

  • Saline or appropriate buffer.

  • Light Transmission Aggregometer.

  • Aggregometer cuvettes with stir bars.

Protocol:

  • Preparation of PRP and PPP:

    • Collect whole blood into sodium citrate tubes.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP (the supernatant).

    • Transfer the PRP to a separate tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP (the supernatant).

    • Adjust the platelet count in the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Platelet Aggregation Assay:

    • Pipette the required volume of PRP into aggregometer cuvettes with stir bars.

    • Place a cuvette with PPP in the reference well of the aggregometer to set 100% light transmission.

    • Place a cuvette with PRP in the sample well to set 0% light transmission.

    • Add the desired concentration of this compound or vehicle control to the PRP in the sample cuvette.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) at 37°C with stirring.

  • Data Analysis:

    • The increase in light transmission corresponds to platelet aggregation.

    • Determine the maximum percentage of aggregation for each concentration.

    • Plot the maximum aggregation against the logarithm of the compound concentration to determine the EC₅₀.

NFAT Reporter Gene Assay

This assay measures the activation of the Nuclear Factor of Activated T-cells (NFAT) transcription factor, a downstream event of Gq-mediated calcium signaling.

Materials:

  • HEK293T or CHO-K1 cells.

  • Expression plasmid for the human TP receptor.

  • NFAT-luciferase reporter plasmid (containing NFAT response elements driving luciferase expression).

  • A control plasmid for normalization (e.g., expressing Renilla luciferase).

  • Transfection reagent.

  • Culture medium and assay medium.

  • This compound stock solution.

  • 96-well white, clear-bottom microplates.

  • Luciferase assay reagent.

  • Luminometer.

Protocol:

  • Transfection:

    • Co-transfect the cells with the TP receptor expression plasmid, the NFAT-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.

    • Seed the transfected cells into a 96-well plate.

  • Compound Treatment:

    • After 24 hours of incubation, replace the culture medium with a low-serum or serum-free assay medium.

    • Add serial dilutions of this compound to the wells. Include a vehicle control.

    • Incubate for an additional 6-24 hours. The optimal incubation time should be determined empirically.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to the cell lysates.

    • Measure the firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold induction of luciferase activity relative to the vehicle control.

    • Plot the fold induction against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.

References

Application Notes and Protocols for U-44069 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No publicly available scientific literature detailing the in vivo dosage, administration, or pharmacokinetic data for U-44069 serinol amide in animal studies could be identified as of the last update of this document. The information provided below pertains to the parent compound, U-44069 , a stable prostaglandin (B15479496) H2 analogue and a potent thromboxane (B8750289) A2 receptor agonist. Researchers should exercise caution and conduct thorough dose-finding studies before using U-44069 or any of its derivatives in vivo. The information presented here is intended for research purposes only and is not a substitute for a comprehensive literature review and institutionally approved animal study protocols.

Introduction

U-44069 is a widely used research tool for studying the physiological and pathological roles of the thromboxane A2 (TXA2) pathway. As a stable analog of prostaglandin H2, it acts as a potent agonist of the thromboxane A2 receptor (TP receptor), mimicking the effects of the endogenous ligand, TXA2.[1] Its primary actions include potent vasoconstriction and platelet aggregation. These effects are mediated through the activation of G-protein coupled TP receptors, leading to downstream signaling cascades involving phospholipase C and intracellular calcium mobilization.

Due to the absence of specific data for this compound, this document will focus on the known in vitro applications and mechanisms of action of U-44069, providing a foundation for researchers investigating this class of compounds.

Quantitative Data Presentation

The following tables summarize the available quantitative data for U-44069 from in vitro studies. No in vivo dosage data was found in the reviewed literature.

Table 1: In Vitro Vasoconstrictor Effects of U-44069

Animal ModelPreparationConcentrationObserved EffectReference
RatIsolated Perfused Hydronephrotic Kidney10⁻⁶ M27 ± 2% decrease in afferent arteriolar diameter; 9 ± 1% decrease in efferent arteriolar diameter.[1]
RatIsolated Aortic Smooth Muscle10⁻⁶ MMaximally effective contractions and increased ⁴⁵Ca uptake.

Table 2: In Vitro Platelet and Cellular Effects of U-44069

SystemConcentration RangeObserved EffectReference
Human Platelet Membranes10⁻⁸ - 10⁻⁶ M20-25% inhibition of basal adenylate cyclase activity.
Human Platelet Membranes10⁻⁵ - 10⁻⁴ MStimulation of adenylate cyclase activity.

Experimental Protocols

The following is a representative protocol for an in vitro experiment using U-44069 to study its effects on renal microvasculature, based on the methodology described in the literature.[1]

Protocol: Investigation of U-44069 Effects on Isolated Perfused Rat Kidney

Objective: To determine the direct effect of U-44069 on the afferent and efferent arteriolar diameters of the kidney.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • U-44069

  • Krebs-Henseleit buffer supplemented with 1% bovine serum albumin (BSA)

  • Surgical instruments for kidney isolation and cannulation

  • Perfusion apparatus with a pressure transducer

  • Inverted microscope with a video camera and digital image analysis software

  • Thromboxane A2 receptor antagonist (e.g., SQ29548) for control experiments

  • Calcium channel blocker (e.g., diltiazem) for mechanistic studies

Procedure:

  • Animal Preparation: Anesthetize the rat according to an institutionally approved protocol.

  • Kidney Isolation: Perform a midline abdominal incision to expose the left kidney. Ligate the aorta above and below the renal artery. Cannulate the renal artery for perfusion.

  • Perfusion: Perfuse the kidney with Krebs-Henseleit buffer gassed with 95% O₂ and 5% CO₂ at a constant pressure of 80 mmHg.

  • Experimental Setup: Place the perfused kidney on the stage of an inverted microscope.

  • Baseline Measurement: Allow the preparation to equilibrate for at least 30 minutes. Record baseline diameters of afferent and efferent arterioles.

  • U-44069 Administration: Add U-44069 to the perfusion buffer to achieve the desired final concentration (e.g., 10⁻⁶ M).

  • Data Acquisition: Continuously record the arteriolar diameters for a set period (e.g., 15-30 minutes) to observe the vasoconstrictor response.

  • Control and Mechanistic Studies:

    • In separate experiments, co-perfuse with a TP receptor antagonist to confirm specificity.

    • In another set of experiments, add a calcium channel blocker to investigate the role of calcium influx in the observed vasoconstriction.

  • Data Analysis: Measure the arteriolar diameters at baseline and after U-44069 administration using digital image analysis software. Express the change in diameter as a percentage of the baseline. Perform statistical analysis to determine significance.

Signaling Pathway

U-44069 exerts its effects by binding to and activating the Thromboxane A2 (TP) receptor, a G-protein coupled receptor. The primary signaling pathway involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and subsequent downstream events.

U44069_Signaling_Pathway U44069 U-44069 TP_Receptor Thromboxane A2 Receptor (TP) U44069->TP_Receptor binds & activates Gq Gαq TP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Physiological_Effects Physiological Effects (Vasoconstriction, Platelet Aggregation) Ca2_release->Physiological_Effects leads to PKC->Physiological_Effects contributes to

Caption: Signaling pathway of U-44069 via the Thromboxane A2 receptor.

References

Preparation of U-44069 Serinol Amide Stock Solution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 serinol amide is a chemical derivative of U-44069 and functions as a stable analog of the endoperoxide prostaglandin (B15479496) H2.[1][2] It is recognized as a potent vasoconstrictor that can induce preglomerular Ca2+ influx.[2][3] This compound acts as an agonist for the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. The activation of this G-protein coupled receptor (GPCR) initiates downstream signaling cascades that are crucial in various physiological and pathological processes, including platelet aggregation and smooth muscle contraction. Understanding the precise preparation of this compound stock solutions is critical for ensuring experimental reproducibility and accuracy in research and drug development settings.

Chemical Properties and Solubility

A comprehensive understanding of the chemical and physical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueReference
Molecular Formula C₂₄H₄₁NO₅[1]
Molecular Weight 423.59 g/mol [1]
Appearance Typically a solidN/A
Solubility
      ChloroformSlightly soluble (0.1-1 mg/mL)[1]
      Methyl AcetateSlightly soluble (0.1-1 mg/mL)[1]
      DMSOSparingly soluble (1-10 mg/mL) (for the related U-46619 serinol amide)[4]
      Ethanol (B145695)Soluble (≥10 mg/mL) (for the related U-46619 serinol amide)[4]

Signaling Pathway of this compound

This compound exerts its biological effects by activating the thromboxane A2 (TP) receptor. This receptor is coupled to G proteins, primarily Gq and G13. Upon agonist binding, these G proteins activate distinct downstream signaling pathways, leading to a variety of cellular responses.

Thromboxane Receptor Signaling This compound Signaling Pathway U44069 This compound TP_Receptor TP Receptor (Thromboxane A2 Receptor) U44069->TP_Receptor binds & activates Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Responses (e.g., Vasoconstriction, Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response RhoGEF RhoGEF G13->RhoGEF activates RhoA RhoA Activation RhoGEF->RhoA RhoA->Cellular_Response

Caption: this compound Signaling Pathway.

Experimental Protocols

Preparation of a 10 mM Stock Solution in an Organic Solvent

This protocol describes the preparation of a 10 mM stock solution of this compound. Given its solubility profile, ethanol or DMSO are recommended as solvents.

Materials:

  • This compound (solid form)

  • Anhydrous ethanol or DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculate the required mass:

    • Molecular Weight (MW) of this compound = 423.59 g/mol .

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 423.59 g/mol x 1000 mg/g = 4.2359 mg.

  • Weighing the compound:

    • Accurately weigh out approximately 4.24 mg of this compound using a calibrated analytical balance.

    • For greater accuracy, especially with small quantities, it is advisable to weigh a larger amount (e.g., 10 mg) and dissolve it in a proportionally larger volume of solvent.

  • Dissolution:

    • Transfer the weighed this compound to a suitable microcentrifuge tube or amber glass vial.

    • Add the calculated volume of anhydrous ethanol or DMSO. For 4.24 mg, add 1.0 mL of solvent.

    • Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but caution should be exercised to avoid degradation.

  • Storage:

    • Store the stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

    • It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Stock Solution Preparation Workflow Workflow for 10 mM this compound Stock Solution start Start calculate Calculate Mass for 10 mM (MW = 423.59 g/mol) start->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in Anhydrous Ethanol or DMSO weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for Stock Solution Preparation.

Preparation of Working Solutions in Aqueous Buffer

For most cell-based assays, the organic solvent stock solution needs to be diluted into an aqueous buffer. It is crucial to note that direct dilution of a highly concentrated organic stock into an aqueous buffer can cause precipitation.

Materials:

  • 10 mM this compound stock solution in ethanol or DMSO

  • Appropriate aqueous buffer (e.g., PBS, HBSS, or cell culture medium)

Procedure:

  • Serial Dilution: It is recommended to perform serial dilutions to reach the final desired concentration.

  • Dilution into Aqueous Buffer:

    • For the final dilution step, add the this compound stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • The final concentration of the organic solvent (ethanol or DMSO) in the working solution should be kept to a minimum (typically <0.1%) to avoid solvent-induced cellular effects.

  • Fresh Preparation: Aqueous working solutions of this compound should be prepared fresh for each experiment and should not be stored for more than one day.

Conclusion

The accurate preparation of this compound stock solutions is fundamental for reliable and reproducible experimental outcomes. By following the detailed protocols and considering the chemical properties outlined in these application notes, researchers can ensure the integrity of their studies involving this potent thromboxane A2 receptor agonist. Adherence to proper storage conditions is equally important to maintain the stability and activity of the compound over time.

References

Application Notes and Protocols for U-44069 Serinol Amide in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 is a stable synthetic analog of prostaglandin (B15479496) H2 (PGH2) and a potent agonist of the thromboxane (B8750289) A2 (TP) receptor.[1] As a G-protein coupled receptor, the TP receptor is a key player in a variety of physiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Consequently, TP receptor agonists and antagonists are valuable tools in cardiovascular and thrombosis research.

Data Presentation

The following table summarizes the quantitative data for the parent compound, U-44069, from various in vitro studies. This data provides an expected range of activity for TP receptor agonists.

ParameterCell/Tissue TypeValueReference
Half-maximal concentration (EC50) for platelet shape changeHuman Platelets2 nM[2]
Half-maximal concentration (EC50) for increase in intracellular Ca2+Human Platelets41 nM[2]
Concentration for 27% decrease in afferent arteriolar diameterIsolated perfused rat kidney1 µM[3]
Concentration for 9% decrease in efferent arteriolar diameterIsolated perfused rat kidney1 µM[3]
Inhibition of basal adenylate cyclase activityHuman platelet membranes20-25% at 10⁻⁸-10⁻⁶ M[4]

Signaling Pathway

U-44069, as a TP receptor agonist, activates a well-defined signaling cascade. Upon binding to the TP receptor, it stimulates the associated G-protein, primarily Gq, and to a lesser extent Gi. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U44069 U-44069 Serinol Amide TP_Receptor TP Receptor U44069->TP_Receptor binds Gq Gq TP_Receptor->Gq activates Gi Gi TP_Receptor->Gi activates PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Physiological_Response Physiological Response (Platelet Aggregation, Vasoconstriction) Ca_release->Physiological_Response PKC_activation->Physiological_Response cAMP ↓ cAMP cAMP->Physiological_Response modulates

Caption: Signaling pathway of the Thromboxane A2 (TP) receptor activated by U-44069.

Experimental Protocols

Competitive Radioligand Binding Assay for the TP Receptor

This protocol describes a competitive binding assay to determine the affinity of this compound for the TP receptor using a radiolabeled antagonist, such as [³H]-SQ 29,548.

Materials:

  • Cell membranes expressing the TP receptor (e.g., from human platelets or a recombinant cell line)

  • This compound (test compound)

  • [³H]-SQ 29,548 (radioligand)

  • Unlabeled SQ 29,548 (for non-specific binding determination)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • 96-well microplates

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the TP receptor according to standard laboratory protocols. Resuspend the final membrane pellet in Binding Buffer to a protein concentration of 0.1-0.5 mg/mL.

  • Assay Setup: In a 96-well microplate, add the following in triplicate:

    • Total Binding: 50 µL Binding Buffer, 50 µL [³H]-SQ 29,548 (at a final concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding: 50 µL unlabeled SQ 29,548 (at a final concentration of 10 µM), 50 µL [³H]-SQ 29,548, and 100 µL of membrane suspension.

    • Competitive Binding: 50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M), 50 µL [³H]-SQ 29,548, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (or 30°C) for 30-60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare TP Receptor Membranes Assay_Setup Set up Triplicate Wells: Total, Non-specific, and Competitive Binding Membrane_Prep->Assay_Setup Reagent_Prep Prepare Buffers, Radioligand, and Test Compound Dilutions Reagent_Prep->Assay_Setup Incubation Incubate at RT for 30-60 min Assay_Setup->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Ice-cold Buffer Filtration->Washing Scintillation_Counting Add Scintillation Cocktail and Count Radioactivity Washing->Scintillation_Counting Data_Processing Calculate Specific Binding Scintillation_Counting->Data_Processing Curve_Fitting Plot % Specific Binding vs. [Compound] Data_Processing->Curve_Fitting Result Determine IC₅₀ and Ki Curve_Fitting->Result

Caption: Workflow for a competitive radioligand binding assay.

Platelet Aggregation Assay (Functional Assay)

This protocol assesses the functional activity of this compound by measuring its ability to induce platelet aggregation.

Materials:

  • Freshly drawn human blood from healthy, aspirin-free donors

  • Anticoagulant (e.g., 3.2% sodium citrate)

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • This compound (test compound)

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

Procedure:

  • PRP and PPP Preparation:

    • Collect blood into tubes containing sodium citrate.

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

    • Transfer the PRP to a new tube.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Aggregometer Setup:

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Pre-warm the PRP aliquots (e.g., 450 µL) to 37°C for 5-10 minutes in the aggregometer cuvettes with a stir bar.

  • Aggregation Measurement:

    • Add 50 µL of PBS (vehicle control) or this compound at various concentrations to the pre-warmed PRP.

    • Record the change in light transmission for 5-10 minutes. Aggregation is measured as the maximum percentage change in light transmission.

  • Data Analysis:

    • Plot the maximum platelet aggregation (%) against the logarithm of the concentration of this compound.

    • Determine the EC₅₀ value (the concentration of the test compound that produces 50% of the maximal aggregation response) from the resulting dose-response curve.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers interested in characterizing the interaction of this compound with the TP receptor. While the provided data and protocols are based on the parent compound U-44069, they offer a solid starting point for investigating the pharmacological properties of its serinol amide derivative. It is recommended to perform preliminary experiments to optimize the assay conditions for this compound.

References

Application of Thromboxane A2 Receptor Agonists in Neuroscience Research: Focus on U-44069 Serinol Amide and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This document provides detailed application notes and protocols for the use of the thromboxane (B8750289) A2 (TXA2) receptor agonist, U-44069 serinol amide, and its structural and functional analogs in neuroscience research. It is intended for researchers, scientists, and drug development professionals investigating the roles of TXA2 signaling in the central nervous system (CNS). The content covers the mechanism of action, key applications in studying neuronal function and pathology, and detailed experimental protocols. Quantitative data for representative TXA2 receptor agonists are summarized, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

This compound is a potent and selective agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor. While literature specifically referencing "this compound" is limited, its functional characteristics align with other well-studied TXA2 receptor agonists like U46619 and I-BOP. These agonists are invaluable tools for elucidating the physiological and pathophysiological roles of TXA2 signaling in the brain.

TXA2 receptors are G-protein coupled receptors (GPCRs) widely expressed in the CNS, including on neurons, microglia, and cerebral vasculature.[1][2][3] Their activation has been implicated in a range of neurological processes, from the modulation of synaptic transmission to the propagation of neuroinflammation and the pathogenesis of cerebrovascular diseases.[1][4][5]

Mechanism of Action

This compound and its analogs exert their effects by binding to and activating TP receptors. There are two main isoforms of the TP receptor, TPα and TPβ, which can couple to several G-protein families, leading to the activation of diverse downstream signaling cascades.[2][6]

The primary signaling pathway involves the coupling of the activated TP receptor to Gq, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][6]

Additionally, TP receptors can couple to G13, leading to the activation of the small GTPase Rho.[6] In microglia, TP receptor activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) pathway, contributing to neuroinflammatory responses.[4]

Thromboxane_A2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol U-44069 This compound (or analog) TP_Receptor TP Receptor (TPα / TPβ) U-44069->TP_Receptor binds & activates Gq Gq TP_Receptor->Gq activates G13 G13 TP_Receptor->G13 activates ERK ERK TP_Receptor->ERK activates (in microglia) PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes Rho Rho RhoGEF->Rho activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Synaptic_Modulation Synaptic Transmission Modulation Ca_release->Synaptic_Modulation PKC->Synaptic_Modulation Neuroinflammation Neuroinflammation (e.g., IL-1β, NO release) ERK->Neuroinflammation

Caption: Signaling pathways of Thromboxane A2 receptor agonists.

Applications in Neuroscience Research

TXA2 receptor agonists are utilized to investigate the role of thromboxane signaling in modulating synaptic activity. Studies have shown that activation of TP receptors in the hippocampus can have complex, biphasic effects on excitatory postsynaptic potentials (EPSPs).[1] This includes both presynaptic facilitation of glutamate (B1630785) release and postsynaptic inhibition of synaptic transmission.[1]

TP receptors are expressed on microglia, the resident immune cells of the CNS. Agonists like U46619 have been shown to induce a pro-inflammatory phenotype in microglia, characterized by the release of inflammatory mediators such as interleukin-1β (IL-1β) and nitric oxide (NO).[4] This makes this compound and its analogs useful tools for studying the mechanisms of neuroinflammation in models of stroke, traumatic brain injury, and neurodegenerative diseases.[4][7]

TXA2 is a potent vasoconstrictor, and its receptors are present on cerebral blood vessels. In animal models, TXA2 receptor agonists can be used to induce cerebral vasospasm, a major complication following subarachnoid hemorrhage.[5][8] This allows for the study of the pathophysiology of vasospasm and the evaluation of potential therapeutic interventions.

Quantitative Data

CompoundReceptorAssayPotency (EC50/IC50)Cell Type/TissueReference
U46619TP ReceptorIL-1β Release~1 µM (significant effect)BV2 Microglial Cells[4]
U46619TP ReceptorNO Release~1 µM (significant effect)BV2 Microglial Cells[4]
U46619TP ReceptorERK Phosphorylation1 µM (peak at 15-30 min)BV2 Microglial Cells[4]
I-BOPTP ReceptorEPSP Modulation0.5 µMRat Hippocampal Slices[1]

Experimental Protocols

This protocol describes how to assess the pro-inflammatory effects of a TXA2 receptor agonist on primary microglia or a microglial cell line (e.g., BV2).

Microglial_Activation_Workflow cluster_culture Cell Culture cluster_analysis Analysis start Culture primary microglia or BV2 cells treatment Treat cells with this compound (e.g., 0.1 - 10 µM) start->treatment supernatant Collect supernatant treatment->supernatant lysate Collect cell lysate treatment->lysate elisa Measure IL-1β and NO (ELISA, Griess Assay) supernatant->elisa western Measure p-ERK/ERK (Western Blot) lysate->western qpcr Measure inflammatory gene expression (qPCR) lysate->qpcr

Caption: Workflow for studying microglial activation.

Materials:

  • Primary microglia or BV2 cell line

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or analog)

  • TP receptor antagonist (e.g., SQ29548) for control experiments

  • ELISA kit for IL-1β

  • Griess reagent for NO measurement

  • Reagents and antibodies for Western blotting (p-ERK, total ERK)

  • Reagents for RNA extraction and qPCR

Procedure:

  • Cell Seeding: Plate primary microglia or BV2 cells in appropriate culture plates (e.g., 24-well plates for cytokine analysis, 6-well plates for Western blotting and qPCR).

  • Treatment: Once cells reach desired confluency, replace the medium with serum-free medium for a period of serum starvation (e.g., 4-6 hours). Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 24 hours for cytokine release, 15-60 minutes for signaling pathway analysis). Include a vehicle control and a co-treatment with a TP receptor antagonist as a negative control.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis of secreted cytokines (IL-1β) and NO.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with appropriate buffers for Western blotting or RNA extraction.

  • Analysis:

    • ELISA: Quantify the concentration of IL-1β in the supernatant according to the manufacturer's instructions.

    • Griess Assay: Measure the accumulation of nitrite (B80452) (a stable product of NO) in the supernatant.

    • Western Blot: Analyze the phosphorylation of ERK in the cell lysates.

    • qPCR: Quantify the mRNA expression of pro-inflammatory genes (e.g., Il1b, Nos2).

This protocol outlines the use of a TXA2 receptor agonist to study its effects on synaptic transmission in ex vivo brain slices.

Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Recording & Treatment cluster_analysis Data Analysis prep Prepare acute hippocampal slices from rodent brain incubation Allow slices to recover in aCSF prep->incubation transfer Transfer a slice to the recording chamber incubation->transfer baseline Obtain stable baseline recordings of EPSPs in CA1 neurons transfer->baseline application Bath-apply this compound (e.g., 0.5 µM) baseline->application washout Washout the drug with aCSF application->washout analysis Analyze changes in EPSP amplitude, membrane resistance, and other parameters washout->analysis

Caption: Workflow for electrophysiological recording.

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, micromanipulators)

  • Glass micropipettes

  • This compound (or analog)

Procedure:

  • Slice Preparation: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF. Rapidly dissect the brain and prepare acute hippocampal slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.

  • Recovery: Transfer the slices to an incubation chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.

  • Recording: Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Baseline Measurement: Using whole-cell patch-clamp or field potential recordings in the CA1 region of the hippocampus, obtain stable baseline recordings of excitatory postsynaptic potentials (EPSPs) evoked by stimulation of the Schaffer collaterals.

  • Drug Application: After establishing a stable baseline, bath-apply this compound at the desired concentration (e.g., 0.5 µM) and record the changes in EPSP amplitude and other membrane properties.

  • Washout: Following the drug application, perfuse the slice with drug-free aCSF to determine the reversibility of the effects.

  • Data Analysis: Analyze the recorded data to quantify the effects of the TXA2 receptor agonist on synaptic transmission.

Conclusion

This compound and its analogs are powerful pharmacological tools for investigating the multifaceted roles of the thromboxane A2 signaling pathway in the central nervous system. Their ability to modulate synaptic plasticity, trigger neuroinflammatory responses, and induce vasoconstriction makes them highly relevant for research into stroke, brain injury, and neurodegenerative disorders. The protocols and information provided herein offer a framework for the effective application of these compounds in neuroscience research.

References

Using U-44069 Serinol Amide as a Chemical Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-44069 serinol amide is a synthetic chemical compound that serves as a valuable tool for researchers studying a variety of physiological processes. It is a derivative of U-44069 and functions as a stable analog of the endogenous signaling molecule prostaglandin (B15479496) H2. Its primary mechanism of action is as a potent agonist of the thromboxane (B8750289) A2 (TXA2) receptor, a G-protein coupled receptor (GPCR) that plays a critical role in hemostasis, thrombosis, and smooth muscle contraction. This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe in biomedical research.

Mechanism of Action

This compound mimics the action of thromboxane A2 by binding to and activating the TXA2 receptor. This receptor is coupled to two primary G-protein signaling pathways: Gαq and Gα12/13.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium is a key event in platelet activation and smooth muscle contraction.

  • Gα12/13 Pathway: Activation of Gα12/13 stimulates the Rho family of small GTPases, particularly RhoA. This leads to the activation of Rho-associated kinase (ROCK), which promotes the phosphorylation of myosin light chain, resulting in smooth muscle contraction and contributing to platelet shape change.

Data Presentation

As specific quantitative data for this compound is not available, the following table provides a template for researchers to populate with their own experimental data.

ParameterCell Type/SystemExperimental ValueReference
EC50 (Platelet Aggregation) e.g., Human Platelet-Rich PlasmaUser-definedUser-defined
EC50 (Calcium Mobilization) e.g., HEK293 cells expressing TXA2RUser-definedUser-defined
EC50 (Vasoconstriction) e.g., Isolated rat aortic ringsUser-definedUser-defined
IC50 (Competitive Binding) e.g., Radioligand displacement assayUser-definedUser-defined

Mandatory Visualizations

Thromboxane_A2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space U-44069 This compound TXA2R Thromboxane A2 Receptor (TP) U-44069->TXA2R Gq Gαq TXA2R->Gq G1213 Gα12/13 TXA2R->G1213 PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G1213->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Response Cellular Responses (Platelet Aggregation, Vasoconstriction) DAG->Response Ca2 Ca²⁺ ER->Ca2 releases Ca2->Response RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK ROCK->Response

Caption: Thromboxane A2 Receptor Signaling Pathway.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (e.g., Sodium Citrate) PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation) Blood->PRP Adjust Adjust Platelet Count PRP->Adjust Incubate Pre-incubate PRP (37°C) Adjust->Incubate Add_Probe Add this compound (various concentrations) Incubate->Add_Probe Measure Measure Light Transmittance (Aggregometer) Add_Probe->Measure Curve Generate Concentration-Response Curve Measure->Curve EC50 Calculate EC50 Curve->EC50

Caption: Experimental Workflow for Platelet Aggregation Assay.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol describes the use of this compound to induce platelet aggregation in platelet-rich plasma (PRP), which can be monitored using a light aggregometer.

Materials:

  • This compound

  • Human whole blood (collected in 3.2% sodium citrate)

  • Phosphate-buffered saline (PBS)

  • Light transmission aggregometer

  • Centrifuge

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect human whole blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

    • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP (supernatant).

    • Carefully collect the PRP.

    • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP using a hematology analyzer.

    • Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pipette 450 µL of the adjusted PRP into a cuvette with a stir bar.

    • Place the cuvette in the aggregometer and incubate at 37°C for at least 5 minutes with stirring.

    • Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add 50 µL of this compound at various final concentrations (a starting range of 10 nM to 10 µM is recommended for initial optimization) to the PRP.

    • Record the change in light transmittance for 5-10 minutes.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Plot the percentage of aggregation against the log concentration of the compound to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the increase in intracellular calcium concentration in response to this compound in cells expressing the TXA2 receptor.

Materials:

  • This compound

  • HEK293 cells stably expressing the human TXA2 receptor (or other suitable cell line)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Pluronic F-127

  • Probenecid (B1678239)

  • Fluorescence plate reader with an injection system

Methodology:

  • Cell Culture and Plating:

    • Culture the TXA2 receptor-expressing cells in appropriate media.

    • Seed the cells into a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 60 minutes at 37°C.

    • After incubation, wash the cells twice with HBSS containing probenecid.

    • Add 100 µL of HBSS with probenecid to each well.

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

    • Set the excitation and emission wavelengths for Fluo-4 (e.g., 485 nm and 525 nm, respectively).

    • Record a baseline fluorescence reading for 15-30 seconds.

    • Inject this compound at various final concentrations into the wells.

    • Continue to record the fluorescence intensity for 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing it as a percentage of the maximum response.

    • Plot the normalized response against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Ex Vivo Vasoconstriction Assay

This protocol describes a method to assess the vasoconstrictor effect of this compound on isolated arterial rings.

Materials:

  • This compound

  • Male Wistar rats (or other suitable animal model)

  • Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose)

  • Phenylephrine (B352888)

  • Acetylcholine (B1216132)

  • Organ bath system with force transducers

Methodology:

  • Tissue Preparation:

    • Euthanize the rat and carefully dissect the thoracic aorta.

    • Place the aorta in ice-cold Krebs-Henseleit solution.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability Check:

    • Contract the rings with a high concentration of KCl (e.g., 80 mM) to check for viability.

    • Wash the rings and allow them to return to baseline.

    • Pre-contract the rings with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM) to confirm the presence of a functional endothelium (relaxation).

  • Vasoconstriction Measurement:

    • After washing and returning to baseline, add this compound in a cumulative manner to the organ baths, allowing the contraction to reach a plateau at each concentration.

    • Record the isometric tension developed in response to each concentration.

  • Data Analysis:

    • Express the contraction at each concentration as a percentage of the maximum contraction induced by KCl.

    • Plot the percentage of contraction against the log concentration of this compound to generate a dose-response curve and calculate the EC50 value.

Troubleshooting & Optimization

Technical Support Center: U-44069 Serinol Amide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of U-44069 serinol amide. This resource is designed for researchers and drug development professionals to provide in-depth guidance, troubleshoot common issues, and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the critical reaction step in synthesizing this compound?

A1: The critical step is the amide bond formation between the carboxylic acid of U-44069 and the primary amine of serinol. The efficiency of this coupling reaction is paramount for achieving a high overall yield. This process involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[1][2]

Q2: Which coupling reagents are recommended for this synthesis?

A2: For amide couplings, especially with potentially sensitive substrates, uronium/aminium-based reagents like HATU, HBTU, and HCTU are highly recommended due to their fast reaction times and high efficiency.[3][4] Carbodiimides such as EDC, often used with additives like HOBt, are also a viable and cost-effective option.[1][5] The choice of reagent can depend on substrate sensitivity, desired reaction speed, and cost.

Q3: What are the main challenges in purifying the final this compound product?

A3: The final product is expected to be a polar compound due to the presence of multiple hydroxyl groups from the serinol moiety and the core structure. This high polarity can make purification by standard normal-phase silica (B1680970) gel chromatography challenging, often resulting in poor retention and streaking.[6][7] Alternative techniques such as reversed-phase chromatography, HILIC, or ion-exchange chromatography might be necessary for effective purification.[6][7]

Q4: Can side reactions with the hydroxyl groups on serinol or U-44069 occur?

A4: Yes, side reactions are possible. The hydroxyl groups on both serinol and the U-44069 core are nucleophilic and could potentially react with the activated carboxylic acid intermediate, leading to ester formation. While the primary amine of serinol is a much stronger nucleophile than the hydroxyl groups, prolonged reaction times, excessive coupling reagent, or high temperatures can promote these side reactions. Protecting the hydroxyl groups is an option but adds extra steps to the synthesis.

Q5: Are there any known stability issues with the U-44069 starting material?

A5: U-44069 is described as a stable prostaglandin (B15479496) endoperoxide analog.[8] However, like many complex organic molecules, it can be sensitive to harsh acidic or basic conditions and elevated temperatures over prolonged periods. It is recommended to use mild reaction conditions and store the compound appropriately.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: My reaction is showing very low conversion to the desired this compound. What are the common causes and how can I fix this?

Answer: Low yield in amide coupling reactions is a frequent problem that can be traced to several factors.[9][10] Follow this guide to diagnose and resolve the issue.

  • Quality of Reagents and Solvents:

    • Moisture: Amide coupling reagents are highly sensitive to moisture. Ensure all solvents (e.g., DMF, DCM) are anhydrous and reagents are stored in a desiccator. Water can hydrolyze the activated ester intermediate back to the carboxylic acid.

    • Reagent Degradation: Coupling reagents, especially carbodiimides, can degrade over time. Use a fresh bottle of the reagent if its quality is uncertain.

    • Starting Material Purity: Ensure both U-44069 and serinol are pure and free of contaminants that could interfere with the reaction.

  • Reaction Conditions:

    • Insufficient Activation: The carboxylic acid may not be fully activated. Try pre-activating the U-44069 with the coupling reagent and base for 5-10 minutes before adding the serinol.[11][12] This allows for the formation of the active ester intermediate without premature reaction with the amine.

    • Base Stoichiometry: A non-nucleophilic base, such as DIPEA or triethylamine (B128534), is crucial to neutralize the reaction mixture. Typically, 2-3 equivalents are used. Insufficient base can stall the reaction.

    • Temperature: Most coupling reactions proceed well at room temperature. If steric hindrance is a factor, gently heating the reaction to 40-50°C may improve the yield.[9] However, be cautious as higher temperatures can also increase side reactions.[11]

  • Choice of Coupling Reagent:

    • If a standard reagent like EDC/HOBt fails, switching to a more potent coupling agent like HATU or HCTU can often overcome low reactivity.[3][9] These reagents are known for their high efficiency, even with challenging substrates.

Issue 2: Multiple Side Products Observed by LC-MS / TLC

Question: My reaction mixture shows several spots on TLC or peaks in LC-MS in addition to my desired product. What are these impurities?

Answer: The formation of side products is common and can significantly complicate purification and lower yields.

  • Unreacted Starting Materials: The most common "impurities" are simply unreacted U-44069 or serinol. This indicates an incomplete reaction (see Issue 1).

  • Side Reactions with Coupling Reagent:

    • N-acylurea Formation: When using carbodiimides (like EDC or DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and difficult to remove.[4] Adding HOBt or HOAt helps to suppress this side reaction by trapping the intermediate as a more stable active ester.

    • Guanidinylation: With uronium reagents like HBTU or HATU, using an excess of the reagent can lead to the capping of the free amine of serinol, forming an unreactive guanidinium (B1211019) group.[3] It is recommended to use the coupling reagent in slight excess (1.05-1.2 eq).

  • Dimerization/Oligomerization: If serinol reacts with an already formed product molecule, it can lead to dimers or small oligomers. This is more likely if the reaction is highly concentrated or if there is a large excess of one of the starting materials.

Issue 3: Difficulty in Product Purification

Question: My product is very polar and either streaks on the silica column or elutes with the solvent front in reversed-phase HPLC. How can I purify it effectively?

Answer: Purifying polar amides requires specific strategies, as standard methods often fail.[6][7]

  • Normal-Phase Chromatography (Silica Gel):

    • Solvent System Modification: For highly polar compounds, standard hexane/ethyl acetate (B1210297) systems are ineffective. A more polar mobile phase is needed. Try a gradient of Dichloromethane (DCM) to Methanol (MeOH).

    • Adding Modifiers: To reduce streaking caused by interaction with acidic silica sites, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonium (B1175870) hydroxide (B78521) to the mobile phase.[6]

  • Alternative Chromatography Techniques:

    • Reversed-Phase (C18): If the compound is not retained even with highly aqueous mobile phases, consider a C18 column specifically designed as "aqueous stable".[6] Using ion-pairing reagents (e.g., TFA for basic compounds) can also increase retention.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase with a high-organic mobile phase.[6]

    • Ion-Exchange Chromatography: Since the product contains a secondary amine, it can be protonated and purified using cation-exchange chromatography.[7]

Quantitative Data Summary

The choice of coupling reagent and conditions significantly impacts the final yield. While specific data for this compound is not published, the following table summarizes typical performance for common amide coupling reagents in medicinal chemistry.

Coupling ReagentAdditiveBase (Typical)Relative CostTypical Yield RangeKey Considerations
EDC HOBt or HOAtDIPEA, Et₃NLow60-90%Water-soluble urea (B33335) by-product is easy to remove. Risk of N-acylurea side product if no additive is used.[4]
DCC HOBtDIPEA, Et₃NLow60-90%Forms insoluble DCU by-product which is removed by filtration. Can be an allergen.[13]
HATU NoneDIPEA, LutidineHigh85-98%Very fast and efficient, low racemization. Ideal for difficult or sterically hindered couplings.[3]
HBTU / TBTU NoneDIPEAHigh80-95%Highly efficient, but can cause guanidinylation of the amine if used in large excess.[3]
T3P® NonePyridine, Et₃NMedium70-95%By-products are water-soluble and easily removed. Works well for a broad range of substrates.
Acyl Chloride NonePyridine, Et₃NVery Low50-85%Requires conversion of acid to acyl chloride first (e.g., with SOCl₂). Harsh conditions may not be suitable for sensitive substrates.[14]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the synthesis of this compound using HATU, a highly efficient coupling reagent.

Materials:

  • U-44069 (1.0 eq)

  • Serinol (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aq. NaCl (Brine), Ethyl Acetate, 1M HCl, Saturated aq. NaHCO₃

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve U-44069 (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Coupling: Add a solution of serinol (1.1 eq) in a minimum amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the U-44069 starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatography method as determined by the troubleshooting guide (e.g., reversed-phase HPLC or HILIC).

Visualizations

Experimental Workflow

G s1 Dissolve U-44069 in Anhydrous DMF s2 Add HATU and DIPEA (Pre-activation) s1->s2 s3 Add Serinol Solution s2->s3 s4 Stir at Room Temp (2-4 hours) s3->s4 s5 Monitor by TLC / LC-MS s4->s5 s5->s4 Incomplete s6 Aqueous Work-up (Quench, Extract, Wash) s5->s6 Reaction Complete s7 Dry and Concentrate s6->s7 s8 Purify Crude Product (Chromatography) s7->s8 s9 Characterize Final Product (NMR, MS, HPLC) s8->s9

Caption: General experimental workflow for this compound synthesis.

Troubleshooting Low Yield

G start Low Yield or No Reaction q1 Are solvents anhydrous and reagents fresh? start->q1 a1_yes Proceed to Reaction Conditions q1->a1_yes Yes a1_no ACTION: Use fresh, dry solvents and new reagents. q1->a1_no No q2 Was pre-activation performed? a1_yes->q2 a2_yes Check Base q2->a2_yes Yes a2_no ACTION: Pre-activate U-44069 with HATU/DIPEA for 10 min before adding serinol. q2->a2_no No q3 Is base stoichiometry correct (2-3 eq)? a2_yes->q3 a3_yes Consider Reagent Choice q3->a3_yes Yes a3_no ACTION: Increase base (DIPEA) to 3 equivalents. q3->a3_no No q4 Is a potent coupling reagent being used? a3_yes->q4 a4_yes Yield should improve. Consider purification optimization. q4->a4_yes Yes a4_no ACTION: Switch from EDC/HOBt to HATU or HCTU. q4->a4_no No

Caption: Decision tree for troubleshooting low reaction yield.

Reaction Pathway and Side Reactions

G sub sub reagent reagent intermediate intermediate product product side_product side_product U44069 U-44069 (Acid) ActiveEster O-Acyl-isouronium Ester U44069->ActiveEster + HATU Serinol Serinol (Amine) Guanidinylation Capped Amine Serinol->Guanidinylation + Excess HATU HATU HATU / DIPEA Product U-44069 Serinol Amide ActiveEster->Product + Serinol Hydrolysis Hydrolyzed Acid ActiveEster->Hydrolysis + H₂O

Caption: Desired reaction pathway and potential side reactions.

References

U-44069 serinol amide stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of U-44069 serinol amide for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited; therefore, some recommendations are based on data from the parent compound, U-44069, and other related prostaglandin (B15479496) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Q2: What is the expected stability of this compound under recommended storage conditions?

A: The exact shelf-life of this compound has not been extensively documented. However, the parent compound, U-44069, is stable for at least two years when stored as a solution at -20°C. Another related compound, U-46619 serinol amide, has shown stability for at least four years at -20°C.[1] It is reasonable to expect a similar stability profile for this compound when stored properly.

Q3: In which solvents can I dissolve this compound?

A: Information on the solubility of this compound is not specified in the search results. For the parent compound U-44069, it is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). It is likely that this compound will also be soluble in these solvents. When preparing aqueous buffers, it is a common practice to first dissolve the compound in a minimal amount of organic solvent before diluting with the aqueous solution.

Q4: How should I handle this compound in the laboratory?

A: this compound is a potent bioactive lipid and should be handled with care. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For quantitative experiments, ensure accurate weighing and dilution to achieve the desired concentrations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results 1. Compound degradation due to improper storage. 2. Inaccurate concentration of the stock solution. 3. Multiple freeze-thaw cycles of the stock solution.1. Ensure the compound is stored at -20°C. Prepare fresh aliquots if degradation is suspected. 2. Verify the initial weighing and dilution calculations. If possible, confirm the concentration using a suitable analytical method. 3. Aliquot the stock solution upon preparation to minimize freeze-thaw cycles.
Precipitation of the compound in aqueous buffer The compound has low solubility in aqueous solutions.First, dissolve the compound in a small volume of an organic solvent like DMSO or ethanol. Then, slowly add this solution to the aqueous buffer while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent in the buffer should be kept low to avoid affecting the biological system.
No observable biological effect 1. The compound has degraded. 2. The concentration used is too low. 3. The experimental system is not responsive to the compound.1. Test a fresh aliquot of the compound. 2. Perform a dose-response experiment to determine the optimal concentration. 3. Verify the presence and functionality of the target receptor (thromboxane A2 receptor) in your experimental model.

Data on Related Compounds

Since specific quantitative stability data for this compound is limited, the following table summarizes the available information for the parent compound U-44069 and a related derivative, U-46619 serinol amide, to provide some guidance.

Compound Recommended Storage Temperature Known Stability Formulation
U-44069 -20°C≥ 2 years (in solution)A solution in methyl acetate
U-46619 serinol amide -20°C≥ 4 yearsA solution in methyl acetate[1]

Experimental Protocols & Visualizations

Generalized Experimental Workflow for Handling Prostaglandin Analogs

The following workflow outlines the general steps for preparing and using solutions of prostaglandin analogs like this compound in a research setting.

G cluster_0 Preparation cluster_1 Experimentation reception Receive Compound storage Store at -20°C reception->storage weighing Weigh Required Amount storage->weighing dissolution Dissolve in Organic Solvent weighing->dissolution aliquoting Aliquot Stock Solution dissolution->aliquoting store_aliquots Store Aliquots at -20°C aliquoting->store_aliquots thaw Thaw a Single Aliquot store_aliquots->thaw dilution Prepare Working Solution thaw->dilution treatment Treat Experimental System dilution->treatment analysis Analyze Results treatment->analysis G cluster_0 Cell Membrane cluster_1 Intracellular Space U44069 U-44069 TP_Receptor TP Receptor U44069->TP_Receptor binds Gq11 Gq/11 TP_Receptor->Gq11 activates PLC PLCβ Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC PKC DAG->PKC activates Contraction Smooth Muscle Contraction PKC->Contraction contributes to Ca_release Ca²⁺ Release ER->Ca_release Ca_increase ↑ Cytosolic Ca²⁺ Ca_release->Ca_increase Ca_increase->Contraction

References

Technical Support Center: U-44069 Serinol Amide In Vitro Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing variability in in vitro assays using U-44069 serinol amide. This compound is a stable analogue of the prostaglandin (B15479496) H2 and a potent thromboxane (B8750289) A2 (TP) receptor agonist, which can induce vasoconstriction through a calcium influx-dependent mechanism.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of the thromboxane A2 (TXA2) receptor agonist, U-44069.[1][3] As a stable prostaglandin H2 analogue, it selectively binds to and activates the TP receptor, a G-protein coupled receptor (GPCR).[4] This activation stimulates downstream signaling pathways, including the activation of GTPase and subsequent influx of calcium (Ca2+), leading to physiological responses such as vasoconstriction.[1][2][5]

Q2: What are the primary in vitro assays used to assess the activity of this compound?

A2: The primary in vitro assays for evaluating the function of this compound include:

  • Calcium Flux Assays: To measure the increase in intracellular calcium concentration following TP receptor activation.[6][7]

  • GTPase Activity Assays: To quantify the activation of G-proteins coupled to the TP receptor.

  • Adenylate Cyclase Assays: To measure the inhibition or stimulation of adenylate cyclase activity, which can be modulated by TP receptor activation.[1]

  • Platelet Aggregation Assays: To assess the pro-aggregatory effects of this compound on platelets.

  • Smooth Muscle Contraction Assays: To measure the contractile response of vascular tissues, such as aortic rings, to the compound.[8]

Q3: How should this compound be stored and handled?

A3: this compound is typically supplied as a solution in methyl acetate (B1210297) or another organic solvent.[3] For long-term storage, it is recommended to store the stock solution at -20°C.[3] When preparing for an assay, allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare fresh dilutions in an appropriate aqueous buffer for immediate use. Long-term storage of aqueous solutions is not recommended due to potential hydrolysis and instability.

Troubleshooting Assay Variability

High variability in in vitro assays with this compound can arise from several factors, from reagent handling to experimental execution. The following sections provide guidance on identifying and mitigating these issues.

Problem Area 1: Inconsistent or Weak Agonist Response

If you are observing a weaker than expected or highly variable response to this compound, consider the following potential causes and solutions.

Potential Cause Recommended Action
Degradation of this compound Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Consider purchasing a new vial of the compound if the stock is old.
Improper Solvent/Buffer Composition Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in the assay is low and consistent across all wells, as high concentrations can affect cell viability and receptor function. Use a buffer system appropriate for your specific assay (e.g., HEPES-buffered saline for calcium assays).
Suboptimal Cell Health or Density Culture cells to an optimal confluency and ensure high viability before starting the experiment. Cell density can significantly impact the magnitude of the response in cell-based assays.
Receptor Desensitization If cells endogenously express the TP receptor, prolonged exposure to serum components or other agonists could lead to desensitization. Consider serum-starving the cells for a few hours before the assay.
Incorrect Assay Conditions Optimize incubation times and temperature for your specific cell type and assay. For kinetic assays like calcium flux, ensure the reading interval is appropriate to capture the peak response.
Problem Area 2: High Background Signal or Non-Specific Effects

High background noise can mask the specific signal from this compound.

Potential Cause Recommended Action
Contaminated Reagents or Buffers Use fresh, high-purity reagents and sterile, pyrogen-free water to prepare all solutions. Phosphate-containing buffers can sometimes interfere with GTPase assays.
Cellular Stress Rough handling of cells during plating and washing steps can lead to non-specific responses. Ensure gentle handling and adequate recovery time for the cells.
Autofluorescence of Compound or Plates Check for autofluorescence of this compound at the excitation and emission wavelengths of your assay. Use plates designed for low fluorescence if necessary.
Assay-Specific Interferences In calcium flux assays, incomplete removal of extracellular dye or leakage of the dye from cells can contribute to high background. Ensure proper washing steps are included in the protocol.

Key Experimental Protocols

Below are generalized protocols for common in vitro assays used with this compound. Optimization for specific cell lines and experimental conditions is recommended.

Calcium Flux Assay Protocol

This protocol outlines the measurement of intracellular calcium mobilization following TP receptor activation.

  • Cell Preparation:

    • Plate cells (e.g., HEK293 cells transiently or stably expressing the TP receptor) in a 96-well black, clear-bottom plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Add the loading buffer to each well and incubate at 37°C for 45-60 minutes in the dark.

  • Cell Washing:

    • Gently wash the cells 2-3 times with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injector to add the compound dilutions to the wells.

    • Measure fluorescence intensity before and immediately after compound addition in a kinetic read mode.

GTPase Activity Assay Protocol

This protocol is for measuring the activation of G-proteins by monitoring GTP hydrolysis.

  • Membrane Preparation:

    • Prepare cell membranes from cells expressing the TP receptor.

  • Assay Setup:

    • In a microplate, combine the cell membranes, a buffer containing MgCl2, and various concentrations of this compound.

  • Initiation of Reaction:

    • Initiate the reaction by adding [γ-³²P]GTP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20 minutes).

  • Termination and Detection:

    • Terminate the reaction by adding a cold stop solution.

    • Separate the hydrolyzed [³²P]Pi from the unhydrolyzed [γ-³²P]GTP using a charcoal suspension.

    • Centrifuge the samples and measure the radioactivity of the supernatant using a scintillation counter.

Visualizing Experimental Concepts

To further aid in understanding and troubleshooting, the following diagrams illustrate key pathways and workflows.

U44069_Signaling_Pathway This compound Signaling Pathway U44069 This compound TP_Receptor Thromboxane Receptor (TP) U44069->TP_Receptor Binds and Activates G_Protein Gq Protein TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on Ca_channel Ca²⁺ Channel ER->Ca_channel Opens Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Releases Ca²⁺ Response Cellular Response (e.g., Vasoconstriction) Ca_influx->Response Triggers Experimental_Workflow General In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent & Compound Preparation Assay_Setup Assay Setup (e.g., Dye Loading) Reagent_Prep->Assay_Setup Cell_Culture Cell Culture & Plating Cell_Culture->Assay_Setup Compound_Addition Compound Addition Assay_Setup->Compound_Addition Incubation Incubation Compound_Addition->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Processing Data Processing & Normalization Data_Acquisition->Data_Processing Results Results & Interpretation Data_Processing->Results Troubleshooting_Tree Troubleshooting Decision Tree Start High Assay Variability Observed Check_Response Is the agonist response weak or inconsistent? Start->Check_Response Check_Background Is the background signal high? Check_Response->Check_Background No Investigate_Agonist Investigate Agonist Stability, Cell Health, & Assay Conditions Check_Response->Investigate_Agonist Yes Investigate_Reagents Investigate Reagent Purity, Cellular Stress, & Autofluorescence Check_Background->Investigate_Reagents Yes Optimize_Protocol Optimize Protocol & Re-run Assay Check_Background->Optimize_Protocol No Investigate_Agonist->Optimize_Protocol Investigate_Reagents->Optimize_Protocol

References

common pitfalls in U-44069 serinol amide handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for U-44069 serinol amide. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of U-44069, which is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2.[1][2] It functions as a potent vasoconstrictor by acting as a selective agonist for the thromboxane (B8750289) A2 (TP) receptor.[3][4] Activation of the TP receptor by this compound initiates a signaling cascade that can lead to physiological responses such as platelet aggregation and smooth muscle contraction.[3]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical to maintain the integrity of this compound. For long-term storage, the powdered form should be kept at -20°C, where it is stable for up to two years.[5] Once dissolved in DMSO, it is recommended to store aliquots at -80°C for up to six months.[5] For short-term use, a solution in DMSO can be stored at 4°C for up to two weeks.[5]

Q3: What are the best solvents for dissolving this compound?

A3: Based on data for the closely related compound U-46619 serinol amide, this compound is expected to be soluble in ethanol (B145695) at concentrations of ≥10 mg/ml and sparingly soluble in DMSO at 1-10 mg/ml.[6] For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it in an appropriate aqueous buffer just before use.

Q4: What are the potential degradation pathways for this compound?

A4: The primary degradation pathway of concern is the hydrolysis of the serinol amide bond. Amide bonds are generally stable, but they can undergo hydrolysis under acidic or basic conditions, a process that is accelerated by heat.[7] The prostaglandin-like core of the molecule may also be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and elevated temperatures.

Q5: Is this compound sensitive to light or air?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no biological activity in experiments. 1. Degradation of the compound: Improper storage or handling may have led to the degradation of this compound.1. Ensure the compound has been stored according to the recommendations (see Storage Stability table). Prepare fresh stock solutions and use them promptly. Avoid repeated freeze-thaw cycles.
2. Precipitation of the compound: The compound may have precipitated out of the aqueous experimental buffer due to its limited aqueous solubility.2. Visually inspect the final solution for any precipitates. Consider preparing the final dilution in a buffer containing a small percentage of the organic solvent used for the stock solution (e.g., <0.1% DMSO), ensuring the final solvent concentration is compatible with your experimental system.
3. Incorrect concentration: Errors in calculating dilutions or preparing stock solutions.3. Double-check all calculations for the preparation of stock and working solutions. Use calibrated pipettes for accurate measurements.
Variability between experimental replicates. 1. Inconsistent solution preparation: Variations in the preparation of the compound solutions between experiments.1. Prepare a single, larger batch of the working solution to be used for all replicates in an experiment. Ensure thorough mixing of all solutions.
2. Adsorption to labware: Prostaglandin analogs can be "sticky" and adsorb to plastic surfaces.2. Consider using polypropylene (B1209903) or silanized glass tubes and pipette tips to minimize adsorption. Pre-rinsing pipette tips with the solution before dispensing can also help.
Unexpected side effects or off-target activity. 1. High concentration of organic solvent: The concentration of the solvent used for the stock solution (e.g., DMSO) in the final experimental medium may be causing cellular toxicity or other off-target effects.1. Calculate the final concentration of the organic solvent in your assay and ensure it is below the tolerance level of your experimental system. Run a vehicle control with the same final solvent concentration to account for any solvent effects.
2. Compound purity: The purity of the this compound may be insufficient.2. Use a high-purity grade of the compound from a reputable supplier. If in doubt, consider analytical testing to confirm purity.

Data Presentation

Table 1: Storage Stability of this compound
Form Storage Temperature Duration Reference
Powder-20°CUp to 2 years[5]
Solution in DMSO4°CUp to 2 weeks[5]
Solution in DMSO-80°CUp to 6 months[5]
Table 2: Estimated Solubility of this compound
Solvent Estimated Solubility Reference
Ethanol≥10 mg/ml[6]
Dimethyl Sulfoxide (DMSO)1-10 mg/ml[6]
Aqueous BuffersSparingly solubleGeneral chemical principles

*Data based on the structurally similar compound U-46619 serinol amide.

Table 3: Qualitative Chemical Stability Profile
Condition Stability Concern Recommendation
Acidic pH (e.g., < 5)Potential for amide hydrolysis.Avoid prolonged exposure to acidic conditions. Prepare fresh solutions in neutral buffers for experiments.
Neutral pH (e.g., 7.0-7.4)Generally stable for short-term experiments.Use neutral buffered solutions for experiments and prepare them fresh daily.
Basic pH (e.g., > 8)Increased risk of amide hydrolysis.Avoid prolonged exposure to basic conditions.
Elevated TemperatureCan accelerate hydrolysis and other degradation pathways.Store as recommended and avoid heating solutions. Perform experiments at controlled temperatures.
Aqueous SolutionsProstaglandin analogs can be unstable in aqueous media over time.Prepare aqueous dilutions immediately before use and do not store them.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 423.59 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

  • Carefully weigh out 1 mg of this compound into the tared container.

  • Calculate the volume of DMSO required to make a 10 mM solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

    • Volume (µL) = (0.001 g / 423.59 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 236.1 µL

  • Add 236.1 µL of anhydrous DMSO to the container with the this compound.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

General Protocol for a Platelet Aggregation Assay

This protocol is a general guideline and should be optimized for your specific experimental setup.

Materials:

  • Platelet-rich plasma (PRP) or washed platelets

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate assay buffer (e.g., Tyrode's buffer)

  • Platelet aggregometer and cuvettes with stir bars

  • Calibrated micropipettes

Procedure:

  • Prepare PRP or washed platelets from fresh blood according to your established laboratory protocol.

  • Pre-warm the platelet suspension and the aggregometer to 37°C.

  • Prepare serial dilutions of the this compound from the stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Pipette the platelet suspension into the aggregometer cuvettes containing a stir bar.

  • Place the cuvettes in the aggregometer and allow the baseline to stabilize.

  • Add a small volume of the this compound working solution to the cuvette to achieve the desired final concentration.

  • Record the change in light transmittance over time to measure platelet aggregation.

  • Include appropriate controls, such as a vehicle control (buffer with the same final DMSO concentration) and a positive control (e.g., a known platelet agonist like ADP or thrombin).

Mandatory Visualizations

Signaling_Pathway This compound Signaling Pathway U44069 This compound TP_Receptor Thromboxane A2 Receptor (TP) U44069->TP_Receptor Binds to G_Protein Gq/11 Protein TP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Activates Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC_Activation->Platelet_Aggregation PKC_Activation->Vasoconstriction

Caption: Signaling pathway of this compound.

Experimental_Workflow Experimental Workflow for Platelet Aggregation Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prep_working Prepare Working Solutions (Serial Dilutions in Buffer) prep_stock->prep_working add_agonist Add this compound prep_working->add_agonist prep_platelets Prepare Platelet Suspension (PRP or Washed Platelets) pre_warm Pre-warm Platelets and Aggregometer to 37°C prep_platelets->pre_warm add_platelets Add Platelets to Cuvettes pre_warm->add_platelets stabilize Stabilize Baseline add_platelets->stabilize stabilize->add_agonist record_agg Record Light Transmittance add_agonist->record_agg analyze Analyze Aggregation Curves record_agg->analyze

Caption: Workflow for a platelet aggregation experiment.

Logical_Relationship Troubleshooting Logic for Inconsistent Results start Inconsistent or No Activity check_storage Check Storage Conditions and Solution Age start->check_storage check_solubility Check for Precipitation in Final Solution check_storage->check_solubility Proper fresh_solution Prepare Fresh Solution check_storage->fresh_solution Improper check_calcs Verify Calculations and Pipetting check_solubility->check_calcs No Precipitate modify_buffer Modify Buffer or Solvent Concentration check_solubility->modify_buffer Precipitate Observed recalculate Recalculate and Repeat check_calcs->recalculate Error Found success Problem Resolved check_calcs->success No Error Found (Consider other factors) fresh_solution->success modify_buffer->success recalculate->success

Caption: Troubleshooting logic for inconsistent results.

References

Technical Support Center: U-44069 Serinol Amide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for working with U-44069 serinol amide, focusing on its stability and potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general stability?

A1: this compound is a derivative of U-44069, which is a stable analog of the endoperoxide prostaglandin (B15479496) H2.[1][2] As an amide, it is generally more chemically stable than a comparable ester.[3] However, like all amides, it can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. Prostaglandin analogs can also be sensitive to oxidation and light.

Q2: How should I store this compound to minimize degradation?

A2: For long-term storage, it is recommended to store this compound at -20°C. For solutions, it is best to prepare them fresh. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. The stability in aqueous solutions will be pH-dependent, with maximal stability expected in the neutral pH range.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, the primary degradation pathway is expected to be the hydrolysis of the amide bond. This would yield the corresponding carboxylic acid (U-44069) and serinol (2-amino-1,3-propanediol).[4] Other potential degradation pathways for prostaglandin analogs include oxidation and epimerization.[3][5]

Q4: Why is it crucial to perform forced degradation studies on this compound?

A4: Forced degradation studies are essential to understand the intrinsic stability of this compound.[6] These studies help to identify potential degradation products that could form under various stress conditions, establish the degradation pathways, and develop a stability-indicating analytical method that can accurately separate and quantify the parent compound from its degradants.[7][8] This is a regulatory requirement for drug development.[6]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound and its potential degradation products.

Problem Possible Cause(s) Recommended Solution(s)
Unexpected peaks in HPLC chromatogram of a stability sample. 1. Contamination from glassware, solvents, or the HPLC system.[9] 2. Degradation of the sample due to inappropriate handling or storage. 3. Excipient-related degradation products (if in a formulation).1. Run a blank injection (mobile phase only) to check for system contamination.[9] Use high-purity solvents and meticulously clean all glassware. 2. Review sample preparation and storage procedures. Ensure samples are protected from light and stored at the correct temperature. 3. Analyze a stressed placebo sample to differentiate between drug degradants and excipient-related peaks.[8]
Poor peak shape (tailing or fronting) for the parent compound. 1. Interaction of the analyte with active sites on the HPLC column packing. 2. Column overload. 3. Inappropriate mobile phase pH.1. Ensure the mobile phase pH is appropriate for the analyte's pKa. Using a buffer can improve peak shape. Consider using a column with end-capping. 2. Reduce the injection volume or dilute the sample.[10] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Drifting retention times during a sequence of analyses. 1. Inadequate column equilibration time between injections. 2. Changes in mobile phase composition (e.g., evaporation of the organic solvent). 3. Temperature fluctuations in the laboratory or column compartment.[11]1. Increase the equilibration time between gradient runs. 2. Prepare fresh mobile phase and keep the solvent reservoirs covered. 3. Use a thermostatted column compartment to maintain a consistent temperature.
No degradation observed after a forced degradation experiment. 1. The stress conditions were not harsh enough. 2. The compound is highly stable under the tested conditions.1. Increase the duration of the stress, the temperature, or the concentration of the stress agent (e.g., acid, base, or oxidizing agent).[12] 2. This is valuable information about the compound's intrinsic stability. Document the conditions under which it is stable.

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect the degradants.[8]

1. Acid and Base Hydrolysis:

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724)/water).

  • For acid hydrolysis, add an equal volume of 0.1 M HCl. For base hydrolysis, add an equal volume of 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) and take samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples before analysis (base for the acid-stressed sample, acid for the base-stressed sample).

  • If no degradation is observed, increase the acid/base concentration or the temperature.[12]

2. Oxidative Degradation:

  • Prepare a solution of the compound (e.g., 1 mg/mL).

  • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature, protected from light.

  • Sample at various time points (e.g., 2, 8, 24, 48 hours).

3. Thermal Degradation:

  • Place a known amount of the solid compound in a thin layer in a vial.

  • Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven.

  • Sample at various time points (e.g., 1, 3, 7 days).

  • Prepare a solution of the stressed solid for analysis.

4. Photolytic Degradation:

  • Prepare both a solid sample and a solution of the compound.

  • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Keep control samples protected from light under the same temperature conditions.

  • Analyze the samples after the exposure period.

Example Data Presentation for Forced Degradation:

Stress ConditionDuration% Assay of this compound% Total DegradationNumber of Degradation Peaks
0.1 M HCl24 hours85.214.82
0.1 M NaOH24 hours88.911.11
3% H₂O₂48 hours92.57.53
Thermal (80°C)7 days96.13.91
Photolytic1.2M lux hrs98.71.31
General Protocol for Developing a Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

1. Initial Method Scouting:

  • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound has good absorbance (e.g., determined by a UV scan).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Analyze a mixture of the unstressed parent compound and samples from the forced degradation studies that show significant degradation.

  • Objective: Achieve baseline separation of the parent peak from all degradation product peaks.

  • Adjustable Parameters:

    • Gradient Slope: Make the gradient shallower to improve the resolution of closely eluting peaks.

    • Mobile Phase pH: Change the acid modifier (e.g., to phosphoric acid or a buffer) to alter the selectivity.

    • Organic Solvent: Try methanol (B129727) instead of acetonitrile to change selectivity.

3. Method Validation (as per ICH Q2(R1) guidelines):

  • Once the method is optimized, validate it for specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: Demonstrate that the method can resolve the main peak from all degradation products by analyzing stressed samples and performing peak purity analysis using a photodiode array (PDA) detector.

Example HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.05 M Potassium Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% to 70% B in 25 min, then to 90% B in 5 min
Flow Rate 1.2 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL

Visualizations

Potential Amide Hydrolysis Pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products U44069_Amide This compound Acid H+ / Heat U44069_Amide->Acid Base OH- / Heat U44069_Amide->Base U44069_Acid U-44069 (Carboxylic Acid) Acid->U44069_Acid Serinol Serinol Acid->Serinol Base->U44069_Acid Base->Serinol

Caption: Potential degradation pathway of this compound via acid or base-catalyzed hydrolysis.

Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Develop Stability- Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC Analyze Analyze Stressed Samples HPLC->Analyze Identify Identify Degradants (e.g., LC-MS) Analyze->Identify Method Validated Method Analyze->Method Pathway Degradation Pathway Identify->Pathway

Caption: General experimental workflow for conducting a forced degradation study.

Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak Observed Blank Inject Blank (Mobile Phase) Start->Blank Placebo Inject Stressed Placebo Blank->Placebo No Peak System_Cont Source: System/Solvent Contamination Blank->System_Cont Peak Present Excipient_Cont Source: Excipient Degradant Placebo->Excipient_Cont Peak Present Drug_Cont Source: Drug Degradant Placebo->Drug_Cont No Peak Sample_Cont Source: Sample-Related (Degradant or Impurity)

Caption: Decision tree for troubleshooting the source of unexpected peaks in an HPLC chromatogram.

References

how to prevent U-44069 serinol amide precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the precipitation of U-44069 serinol amide and similar hydrophobic compounds in aqueous buffers during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: this compound is a hydrophobic molecule, meaning it has low solubility in water-based solutions like aqueous buffers. Precipitation is a common issue when the concentration of the compound exceeds its solubility limit in the buffer. This can be triggered by several factors, including the intrinsic low water solubility of the compound, the pH of the buffer, the method of dilution, and the temperature at which the solution is prepared and stored.[1][2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Based on available data for similar compounds, organic solvents are recommended for preparing a high-concentration stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial dissolution.[2] For U-46619 serinol amide, a related compound, ethanol (B145695) is also a suitable solvent.[3] It is crucial to ensure the compound is fully dissolved in the stock solution before diluting it into the aqueous buffer.[1] Gentle warming may aid in dissolution.

Q3: How does the pH of the buffer affect the solubility of this compound?

Q4: What is the correct procedure for diluting the stock solution into the aqueous buffer?

A4: The method of dilution is critical to prevent localized high concentrations that can lead to immediate precipitation.[1] The recommended method is to add the stock solution dropwise to the vortexing buffer. This ensures rapid and uniform mixing, keeping the compound dispersed and in solution.[1]

Q5: Can I store the prepared buffered solution of this compound?

A5: It is generally recommended to use the freshly prepared working solution immediately.[1] The solubility of compounds can be temperature-dependent, and storing solutions at lower temperatures (e.g., 4°C) can decrease solubility and cause precipitation.[1] If storage is necessary, it should be for the shortest possible time and at a temperature that has been validated to not cause precipitation.

Troubleshooting Guide

If you are experiencing precipitation of this compound in your buffer, follow these troubleshooting steps:

Problem: Compound precipitates immediately upon addition to the buffer.

Potential Cause Recommended Solution
Low intrinsic water solubility.Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer.[2]
Localized high concentration during dilution.Add the stock solution dropwise to the buffer while vortexing to ensure rapid and uniform mixing.[1]
Final concentration of the organic co-solvent is too low.Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the potential effects of the co-solvent on your experimental system.
Buffer components are interacting with the compound.Try a different buffer system (e.g., switch from a phosphate-based buffer to a Tris-based buffer).[2]

Problem: Compound precipitates over time or at a higher concentration.

Potential Cause Recommended Solution
The pH of the buffer is not optimal for solubility.Experiment with a range of buffer pH values to find the optimal condition for your specific experiment.[2]
The solution is supersaturated.Consider using a lower final concentration of the compound.
Decreased solubility at storage temperature.Prepare the solution fresh before each experiment. Avoid storing diluted solutions at low temperatures.[1]
Aggregation of molecules.Consider adding a small amount of a non-ionic detergent (e.g., Tween-20 at 0.01% - 0.1%) to the buffer to help solubilize the compound.[1] Be aware that detergents can interfere with some biological assays.
Solubility Data for Related Compounds
CompoundSolventSolubility
This compound ChloroformSlightly soluble (0.1-1 mg/ml)
Methyl AcetateSlightly soluble (0.1-1 mg/ml)
U-46619 serinol amide DMSOSparingly soluble (1-10 mg/ml)[3]
EthanolSoluble (≥10 mg/ml)[3]

Experimental Protocol: Preparation of a Buffered Solution

This protocol provides a general methodology for preparing a buffered solution of a hydrophobic compound like this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Aqueous buffer of choice (e.g., Tris-HCl, PBS)

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution:

    • Accurately weigh the desired amount of this compound.

    • Dissolve the compound in a minimal amount of 100% DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).

    • Ensure the compound is completely dissolved. Gentle warming may be applied if necessary, but be cautious of compound stability.

  • Prepare the final buffered solution:

    • Place the desired volume of the aqueous buffer into a sterile tube.

    • While continuously vortexing the buffer, add the required volume of the stock solution dropwise to the buffer to achieve the final desired concentration.

    • Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.[1]

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared solution immediately in your experiment.[1]

Troubleshooting Workflow

TroubleshootingWorkflow start Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock dissolve_stock Ensure complete dissolution of stock. Consider gentle warming. check_stock->dissolve_stock No check_dilution How was the stock diluted? check_stock->check_dilution Yes dissolve_stock->check_dilution rapid_addition Rapid addition to buffer? check_dilution->rapid_addition Method? slow_addition Slow, dropwise addition with vortexing? check_dilution->slow_addition Method? recommend_slow_addition Add stock dropwise to vortexing buffer. rapid_addition->recommend_slow_addition check_concentration Precipitation at high concentration or over time? slow_addition->check_concentration recommend_slow_addition->check_concentration optimize_conditions Optimize Conditions check_concentration->optimize_conditions Yes end_solution Solution Stable check_concentration->end_solution No adjust_ph Adjust Buffer pH optimize_conditions->adjust_ph add_cosolvent Increase Co-solvent % optimize_conditions->add_cosolvent add_surfactant Add Surfactant (e.g., Tween-20) optimize_conditions->add_surfactant use_fresh Use Freshly Prepared Solution optimize_conditions->use_fresh adjust_ph->end_solution add_cosolvent->end_solution add_surfactant->end_solution use_fresh->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: U-44069 Serinol Amide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the refining and purification of U-44069 serinol amide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities may include unreacted starting materials (U-44069 and serinol), side-products from competing reactions, and residual coupling agents or catalysts used in the amide formation. The specific impurities will depend on the synthetic route employed.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. The most common and effective methods for compounds like this compound are column chromatography and recrystallization. For amides, recrystallization can often be a highly effective method.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is particularly useful for quantitative purity assessment.

Q4: My purified this compound appears as an oil instead of a solid. What should I do?

A4: Oiling out can occur if the compound's melting point is low or if significant impurities are present.[2][3] You can try redissolving the oil in a slightly larger volume of a suitable solvent and cooling it more slowly to encourage crystal formation.[3] If this fails, a different solvent system for recrystallization or purification by column chromatography may be necessary.[3]

Troubleshooting Guides

Column Chromatography

This guide addresses common issues encountered during the purification of this compound using column chromatography.

Problem Possible Cause Solution
Compound does not move from the baseline The solvent system is not polar enough.Increase the polarity of the eluent. For example, if using a hexane/ethyl acetate (B1210297) system, increase the percentage of ethyl acetate.
Compound runs with the solvent front The solvent system is too polar.Decrease the polarity of the eluent. For example, if using a hexane/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation of compound and impurities Inappropriate solvent system or column packing.Try a different solvent system. Ensure the column is packed uniformly without any cracks or bubbles. A finer mesh silica (B1680970) gel may improve separation.
Streaky or tailing bands The compound may be too soluble in the eluent, or the column is overloaded. The compound might also be degrading on the silica gel.Reduce the amount of sample loaded onto the column. Try a less polar solvent system. To check for degradation, you can perform a 2D TLC to see if the compound is stable on silica.[4][5]
Cracks or bubbles in the silica gel bed Improper column packing or running the column dry.Ensure the column is packed carefully and the silica bed is never allowed to run dry. Running a small amount of positive pressure can help maintain an even flow.
Low recovery of the compound The compound may be irreversibly adsorbed onto the silica gel or is too dilute to detect in the collected fractions.Test the stability of your compound on silica gel before running the column.[5] Concentrate the fractions you expect to contain your compound and re-analyze.[4]
Recrystallization

This guide provides solutions to common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
No crystals form upon cooling Too much solvent was used, or the solution is supersaturated.[2][3]Boil off some of the solvent to increase the concentration and allow it to cool again.[6] If supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6][7]
The compound "oils out" instead of crystallizing The compound's melting point is lower than the boiling point of the solvent, or there are significant impurities.[2][3]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.[3][6] Using a different solvent or a mixed solvent system might be necessary.
Crystals form too quickly and are very small The solution was cooled too rapidly.Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slower cooling generally results in larger, purer crystals.[6]
Low yield of recovered crystals Too much solvent was used, or the crystals were washed with a solvent that was not cold enough.[6][7]Use the minimum amount of hot solvent necessary to dissolve the compound.[7] Always wash the crystals with a minimal amount of ice-cold solvent.[7]
Colored impurities remain in the crystals The impurities are co-crystallizing with the product.If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[6] Be aware that charcoal can also adsorb some of your product.[6]

Experimental Protocols

Column Chromatography Protocol (General)
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluting solvent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (ideally the eluent).[8] Carefully add the sample to the top of the silica bed.[8] Alternatively, for less soluble compounds, perform a dry loading by adsorbing the sample onto a small amount of silica gel and adding this to the top of the column.[8]

  • Elution: Carefully add the eluting solvent to the top of the column. Begin elution with a non-polar solvent and gradually increase the polarity (gradient elution) or use a constant solvent mixture (isocratic elution).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Recrystallization Protocol (General)
  • Solvent Selection: Choose a solvent in which this compound is soluble at high temperatures but insoluble at low temperatures.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.[9]

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start U-44069 + Serinol coupling Amide Coupling Reaction start->coupling crude Crude this compound coupling->crude purification_choice Choose Purification Method crude->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid analysis Purity Analysis (TLC, HPLC) column->analysis recrystallization->analysis analysis->purification_choice Purity < 95% pure_product Pure this compound analysis->pure_product Purity > 95%

Caption: Experimental workflow for the synthesis and purification of this compound.

signaling_pathway U44069 This compound TP_Receptor Thromboxane Receptor (TP) U44069->TP_Receptor G_Protein Gq/11 G-protein TP_Receptor->G_Protein activates Ca_Influx Ca²⁺ Influx TP_Receptor->Ca_Influx PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_Release Ca²⁺ Release ER->Ca_Release Vasoconstriction Vasoconstriction Ca_Influx->Vasoconstriction Ca_Release->PKC co-activates Platelet_Activation Platelet Shape Change & Aggregation Ca_Release->Platelet_Activation PKC->Platelet_Activation Platelet_Activation->Vasoconstriction

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Thromboxane A2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head analysis of U-44069 and its alternatives for researchers in drug discovery and development.

Published: December 9, 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative analysis of the biological activity of U-44069, a potent Thromboxane (B8750289) A2 (TXA2) receptor agonist, and its commonly used alternatives, U-46619 and I-BOP. While the initial aim was to validate the biological activity of U-44069 serinol amide, a comprehensive search of scientific literature and chemical databases revealed a significant lack of publicly available data on this specific derivative. Therefore, this guide focuses on the well-characterized parent compound, U-44069, to provide a valuable resource for researchers working with TXA2 receptor agonists.

The TXA2 receptor, a G-protein coupled receptor, plays a crucial role in a variety of physiological and pathological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction. Its agonists are indispensable tools for studying these processes and for the development of novel therapeutics targeting cardiovascular and inflammatory diseases. This document presents a quantitative comparison of the biological activities of U-44069, U-46619, and I-BOP in key functional assays, details the experimental protocols for these assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Biological Activity

The following table summarizes the half-maximal effective concentration (EC50) or activation constant (Ka) values for U-44069, U-46619, and I-BOP in various in vitro assays. These values represent the concentration of the agonist required to elicit 50% of the maximal response and are a key measure of their potency.

CompoundAssayTissue/Cell TypeEC50 / Ka (nM)Reference
U-44069 GTPase ActivationHuman Platelet Membranes27[1]
Vasoconstriction (Afferent Arteriolar Diameter Decrease)Isolated Perfused Hydronephrotic Rat Kidney~1000 (at 1µM)[2]
U-46619 Platelet AggregationHuman Platelets1310[3][4]
VasoconstrictionHuman Subcutaneous Resistance Arteries16[5]
General Agonist ActivityNot Specified35
I-BOP Inhibition of VEGF-induced Endothelial Cell MigrationHuman Endothelial CellsIC50 of 30 (as an antagonist in this context)[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

Thromboxane_A2_Signaling_Pathway TXA2_Agonist TXA2 Agonist (e.g., U-44069) TP_Receptor Thromboxane Receptor (TP) TXA2_Agonist->TP_Receptor Binds to Gq_Protein Gq Protein TP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Platelet_Aggregation Platelet Aggregation Ca2_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction PKC->Platelet_Aggregation

Caption: Thromboxane A2 Receptor Signaling Pathway.

Platelet_Aggregation_Assay_Workflow start Start blood_collection 1. Whole Blood Collection (Sodium Citrate) start->blood_collection prp_prep 2. Platelet-Rich Plasma (PRP) Preparation (Centrifugation) blood_collection->prp_prep ppp_prep 3. Platelet-Poor Plasma (PPP) Preparation (Centrifugation) blood_collection->ppp_prep aggregometer_setup 4. Aggregometer Setup (37°C, with stirring) prp_prep->aggregometer_setup baseline 5. Set Baseline (PRP = 0%, PPP = 100% aggregation) ppp_prep->baseline aggregometer_setup->baseline add_agonist 6. Add TXA2 Agonist (e.g., U-44069) baseline->add_agonist measure_aggregation 7. Measure Light Transmittance (Change over time) add_agonist->measure_aggregation data_analysis 8. Data Analysis (Calculate % aggregation, EC50) measure_aggregation->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Platelet Aggregation Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Platelet Aggregation Assay

This assay measures the ability of a compound to induce platelet aggregation in vitro, which is a hallmark of TXA2 receptor activation.

1. Preparation of Platelet-Rich and Platelet-Poor Plasma:

  • Draw whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

  • Collect the blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

  • To obtain platelet-rich plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature. The supernatant is the PRP.

  • To obtain platelet-poor plasma (PPP), centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes. The supernatant is the PPP.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

2. Aggregation Measurement:

  • Pre-warm the PRP and PPP samples to 37°C.

  • Calibrate the light transmission aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

  • Pipette a known volume of PRP into an aggregometer cuvette with a magnetic stir bar and place it in the sample well.

  • Add the desired concentration of the TXA2 receptor agonist (e.g., U-44069, U-46619, or I-BOP) to the cuvette.

  • Record the change in light transmission over time as platelets aggregate, typically for 5-10 minutes.

  • The percentage of aggregation is calculated from the change in light transmission.

Vasoconstriction Assay (Wire Myography)

This ex vivo assay assesses the contractile effect of a compound on isolated blood vessels.

1. Tissue Preparation:

  • Isolate small resistance arteries (e.g., from human subcutaneous tissue or rat mesentery) and place them in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).

  • Carefully dissect the artery into rings of approximately 2 mm in length.

2. Mounting and Equilibration:

  • Mount the arterial rings on two fine wires in a wire myograph chamber filled with the physiological salt solution maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the vessels to equilibrate for at least 30 minutes under a standardized resting tension.

3. Experimental Procedure:

  • Test the viability of the arterial rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

  • After a washout period and return to baseline tension, add the TXA2 receptor agonist in a cumulative manner, increasing the concentration stepwise.

  • Record the isometric tension continuously. The increase in tension corresponds to vasoconstriction.

  • Normalize the contraction data to the maximum response induced by the high-potassium solution.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular free calcium ([Ca²⁺]i) following receptor activation.

1. Cell Preparation and Dye Loading:

  • Culture a suitable cell line expressing the thromboxane receptor (e.g., HEK293 cells transfected with the TP receptor or platelets).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

  • Wash the cells to remove any extracellular dye.

2. Fluorescence Measurement:

  • Place the plate containing the dye-loaded cells into a fluorescence plate reader or a microscope equipped for fluorescence imaging.

  • Measure the baseline fluorescence for a short period.

  • Add the TXA2 receptor agonist at various concentrations.

  • Continuously record the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Inositol (B14025) Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol phosphates (IPs), a downstream signaling product of Gq-coupled receptor activation.

1. Cell Labeling and Stimulation:

  • Culture cells expressing the thromboxane receptor in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pool.

  • Wash the cells to remove unincorporated [³H]-myo-inositol.

  • Pre-incubate the cells with lithium chloride (LiCl) for a short period. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulate the cells with the TXA2 receptor agonist for a defined period.

2. Extraction and Quantification of Inositol Phosphates:

  • Stop the reaction by adding a cold acid solution (e.g., perchloric acid).

  • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

  • Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.

Conclusion

While the biological activity of this compound remains to be publicly documented, this guide provides a robust comparative framework for its parent compound, U-44069, and other key TXA2 receptor agonists. The provided data and protocols offer a valuable resource for researchers investigating the thromboxane signaling pathway and its role in health and disease. Further research into the synthesis and biological characterization of U-44069 derivatives, such as the serinol amide, is warranted to expand the available toolkit for studying TXA2 receptor pharmacology.

References

A Comparative Guide to U-44069 Serinol Amide and Other Thromboxane A2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of U-44069 serinol amide and other related serinol amide derivatives, focusing on their roles as thromboxane (B8750289) A2 (TXA2) receptor agonists. Due to a notable lack of publicly available experimental data specifically for this compound and its direct amide derivatives, this guide will focus on the well-characterized parent compounds, U-44069 and U-46619. These compounds are potent and stable analogs of prostaglandin (B15479496) H2 (PGH2) and are widely used as tools to study the physiological and pathological roles of the thromboxane A2 receptor (TP receptor). The potential influence of the serinol amide modification will be discussed in the context of medicinal chemistry principles.

Introduction to Thromboxane A2 Receptor Agonists

U-44069 and its related compounds are crucial pharmacological tools for investigating processes mediated by the TP receptor. The TP receptor is a G protein-coupled receptor that, upon activation by its endogenous ligand TXA2, plays a significant role in a variety of physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle contraction.[1] Stable synthetic analogs like U-44069 and U-46619 are invaluable for research due to the short half-life of the natural ligand, TXA2.

The serinol amide modification, as seen in this compound, involves the conjugation of serinol (2-amino-1,3-propanediol) to the carboxylic acid moiety of the parent prostaglandin analog. While specific data is lacking, this modification is often employed in medicinal chemistry to alter physicochemical properties such as solubility, membrane permeability, and metabolic stability, which in turn can influence the compound's pharmacokinetic and pharmacodynamic profile.

Comparative Performance of Parent Compounds: U-44069 and U-46619

While direct comparisons for the serinol amide derivatives are unavailable, the parent compounds U-44069 and U-46619 are both potent TP receptor agonists. They are frequently used to induce vasoconstriction in isolated blood vessel preparations and to stimulate platelet aggregation. The following table summarizes key performance data for these parent compounds.

CompoundBiological ActivityEC50 (Platelet Aggregation)EC50 (Vasoconstriction)Receptor Target
U-44069 Stable PGH2 analog, potent vasoconstrictor and platelet aggregator.[2]Not widely reported~3.7 x 10⁻⁸ M (Canine saphenous vein)Thromboxane A2 (TP) Receptor
U-46619 Potent and stable thromboxane A2 (TP) receptor agonist.[3]1.31 μM (Human platelets)[4]EC50 = 35 nMThromboxane A2 (TP) Receptor

Note: The lack of specific EC50 values for U-44069 in platelet aggregation is a gap in the current literature. The vasoconstriction data is from a study on canine saphenous vein and may not be directly comparable to other vascular beds or species.

Thromboxane A2 Receptor Signaling Pathway

Activation of the TP receptor by agonists like U-44069 initiates a cascade of intracellular signaling events. The TP receptor primarily couples to two main G protein families: Gq and G13.

  • Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ and DAG together activate protein kinase C (PKC), contributing to cellular responses like platelet shape change and smooth muscle contraction.[1][5]

  • G13 Pathway: Coupling to G13 activates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), leading to the phosphorylation and inhibition of myosin light chain phosphatase (MLCP). This results in increased phosphorylation of the myosin light chain, sensitizing the contractile machinery to Ca2+ and promoting vasoconstriction and platelet aggregation.[5][6]

Thromboxane_Signaling cluster_membrane Cell Membrane cluster_g_proteins G Proteins cluster_gq_pathway Gq Pathway cluster_g13_pathway G13 Pathway cluster_cellular_response Cellular Response TP_Receptor TP Receptor Gq Gαq TP_Receptor->Gq activates G13 Gα13 TP_Receptor->G13 activates Agonist U-44069 (TXA2 Analog) Agonist->TP_Receptor binds PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G13->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC co-activates Response Vasoconstriction Platelet Aggregation PKC->Response RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits ROCK->Response promotes MLCP->Response promotes

Caption: Thromboxane A2 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize TP receptor agonists.

Vasoconstriction Assay in Isolated Aortic Rings

This ex vivo method assesses the contractile response of vascular smooth muscle to a test compound.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) via an approved method.

  • Carefully dissect the thoracic aorta and place it in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

  • Remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 3-4 mm in length.

2. Mounting and Equilibration:

  • Suspend each aortic ring between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Apply a resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, contract the rings with a high concentration of potassium chloride (KCl, e.g., 60 mM) to test for viability.

  • Wash the rings and allow them to return to baseline tension.

  • For endothelium-dependent relaxation assessment, pre-contract the rings with phenylephrine (B352888) (1 µM) and then add acetylcholine (B1216132) (1 µM). A relaxation of >70% indicates intact endothelium.

  • After a washout period, add cumulative concentrations of the test compound (e.g., this compound) to the organ bath and record the contractile response.

  • Construct a concentration-response curve and calculate the EC50 value.

Vasoconstriction_Workflow A Aorta Dissection B Cut into Rings A->B C Mount in Organ Bath B->C D Equilibration (60-90 min) C->D E Viability Test (KCl) D->E F Endothelium Check (PE + ACh) E->F G Cumulative Addition of Test Compound F->G H Record Contractile Response G->H I Data Analysis (EC50) H->I

Caption: Vasoconstriction Assay Workflow.

Platelet Aggregation Assay using Light Transmission Aggregometry

This in vitro assay measures the ability of a compound to induce platelet aggregation.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Collect human venous blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio).

  • Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

  • Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

  • Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

2. Aggregometry Procedure:

  • Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

  • Pipette PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.

  • After a brief incubation, add the test compound (e.g., this compound) at various concentrations.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

3. Data Analysis:

  • The extent of aggregation is expressed as the maximum percentage change in light transmission.

  • Plot the concentration of the agonist against the percentage of aggregation to determine the EC50 value.

Platelet_Aggregation_Workflow A Blood Collection (Sodium Citrate) B Centrifugation for PRP A->B C Centrifugation for PPP A->C D Adjust Platelet Count in PRP B->D C->D E Calibrate Aggregometer (PRP=0%, PPP=100%) D->E F Incubate PRP in Cuvette (37°C) E->F G Add Test Compound F->G H Record Light Transmission G->H I Data Analysis (% Aggregation, EC50) H->I

Caption: Platelet Aggregation Assay Workflow.

Conclusion

This compound and related compounds are valuable probes for studying the thromboxane A2 receptor. While a direct comparison of serinol amide derivatives is hampered by the current lack of published data, the well-established pharmacology of their parent compounds, U-44069 and U-46619, provides a strong foundation for their use in research. The serinol amide moiety likely modulates the physicochemical properties of the parent molecule, potentially affecting its potency, efficacy, and pharmacokinetic profile. Further studies are warranted to elucidate the specific effects of this modification. The experimental protocols provided herein offer standardized methods for the in-vitro and ex-vivo characterization of these and other vasoactive compounds. The detailed signaling pathway diagram serves as a valuable reference for understanding the molecular mechanisms underlying the actions of these important research tools.

References

A Comparative Analysis of the Thromboxane A2 Receptor Agonists: U-44069 Serinol Amide and U-46619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two thromboxane (B8750289) A2 (TP) receptor agonists: U-44069 serinol amide and the well-characterized U-46619. While both compounds are utilized in research to probe the physiological and pathological roles of the thromboxane A2 pathway, a significant disparity exists in the available experimental data. This document aims to summarize the current state of knowledge for both molecules, highlighting the extensive characterization of U-46619 and the notable data gap for this compound.

Chemical Structures and Overview

U-46619 is a stable synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and is a potent, selective agonist of the thromboxane A2 (TP) receptor.[1] It is widely used to study TP receptor-mediated processes such as platelet aggregation and smooth muscle contraction.[1]

This compound is described as a derivative of U-44069, which itself is a stable prostaglandin H2 analog and a potent vasoconstrictor.[2][3] Information regarding the specific pharmacological properties of the serinol amide derivative is sparse in peer-reviewed literature, with available data primarily from vendor product descriptions.

Quantitative Data Presentation

The following tables summarize the available quantitative data for U-46619. Due to a lack of published studies, quantitative data for this compound is largely unavailable.

Table 1: Receptor Binding Affinity

CompoundReceptorRadioligandTissue/Cell TypeKd (nM)Bmax (fmol/10^8 platelets)
U-46619 Thromboxane A2 (TP)[3H]U-46619Rat Platelets (intact)37160
U-46619 Thromboxane A2 (TP)[3H]U-46619Rat Platelets (membranes)39Not Reported
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available

Table 2: In Vitro Potency (EC50)

CompoundAssayTissue/Cell TypeEC50 (nM)
U-46619 Platelet AggregationHuman Platelets580
U-46619 Platelet Shape ChangeHuman Platelets13
U-46619 VasoconstrictionPorcine Coronary Arteries12 - 36
U-46619 Increase in intracellular Ca2+Not Specified41
This compound Preglomerular Ca2+ influxNot SpecifiedNot Available

Table 3: In Vivo Effects

CompoundAnimal ModelRoute of AdministrationEffectDose
U-46619 Spontaneously Hypertensive RatsIntravenousIncreased Blood Pressure5 µg/kg
U-44069 (Parent Compound)MiceIntravenousIncreased Airway Reactivity25 or 100 µg/kg
This compound Not AvailableNot AvailableNot AvailableNot Available

Signaling Pathways

U-46619, as a TP receptor agonist, activates G-protein-coupled receptors, primarily Gq and G12/13. This leads to the activation of downstream signaling cascades responsible for its physiological effects. The signaling pathway for this compound is presumed to be similar due to its structural relationship with known TP receptor agonists, though this has not been experimentally verified.

TP_Receptor_Signaling Thromboxane A2 Receptor Signaling Pathway U46619 U-46619 / this compound TP_Receptor TP Receptor U46619->TP_Receptor Gq Gq TP_Receptor->Gq G1213 G12/13 TP_Receptor->G1213 PLC Phospholipase C (PLC) Gq->PLC activates RhoGEF RhoGEF G1213->RhoGEF activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER/SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction Aggregation Platelet Aggregation PKC->Aggregation RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates ROCK->Contraction

Caption: Signaling pathway of TP receptor agonists.

Experimental Protocols

Detailed experimental protocols for U-46619 are widely available in the scientific literature. Below are representative methodologies for key experiments.

Platelet Aggregation Assay

  • Objective: To determine the potency of a TP receptor agonist in inducing platelet aggregation.

  • Methodology:

    • Prepare platelet-rich plasma (PRP) from whole blood by centrifugation.

    • Adjust the platelet count to a standardized concentration.

    • Pre-warm the PRP to 37°C.

    • Add various concentrations of the test compound (e.g., U-46619) to the PRP in an aggregometer.

    • Monitor the change in light transmission over time, which corresponds to the degree of platelet aggregation.

    • Calculate the EC50 value from the dose-response curve.

Aortic Ring Contraction Assay

  • Objective: To assess the vasoconstrictor activity of a TP receptor agonist on isolated blood vessels.

  • Methodology:

    • Isolate the thoracic aorta from a suitable animal model (e.g., rat or rabbit).

    • Cut the aorta into rings of a specific width.

    • Mount the aortic rings in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • After an equilibration period, construct a cumulative concentration-response curve by adding increasing concentrations of the test compound.

    • Measure the contractile force at each concentration and calculate the EC50 value.

For This compound , the only available information suggests its ability to induce preglomerular Ca2+ influx.[3] A potential experimental approach to verify this would involve:

Measurement of Intracellular Calcium in Preglomerular Vascular Smooth Muscle Cells

  • Objective: To measure changes in intracellular calcium concentration in response to this compound.

  • Methodology:

    • Isolate and culture preglomerular vascular smooth muscle cells.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Expose the cells to various concentrations of this compound.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence microscope or plate reader.

    • Calculate the change in intracellular calcium concentration based on the fluorescence ratio.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative study of two TP receptor agonists.

Comparative_Workflow Comparative Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays cluster_analysis Data Analysis & Comparison Receptor_Binding Receptor Binding Assay (Kd, Bmax) Data_Compilation Compile Quantitative Data Receptor_Binding->Data_Compilation Platelet_Aggregation Platelet Aggregation (EC50) Platelet_Aggregation->Data_Compilation Vasoconstriction Aortic Ring Contraction (EC50) Vasoconstriction->Data_Compilation Calcium_Assay Intracellular Ca²⁺ Assay (EC50) Calcium_Assay->Data_Compilation BP_Model Blood Pressure Model (e.g., SHR) BP_Model->Data_Compilation Airway_Model Airway Reactivity Model Airway_Model->Data_Compilation Statistical_Analysis Statistical Analysis Data_Compilation->Statistical_Analysis Comparative_Report Generate Comparative Report Statistical_Analysis->Comparative_Report U46619 U-46619 U46619->Receptor_Binding U46619->Platelet_Aggregation U46619->Vasoconstriction U46619->Calcium_Assay U46619->BP_Model U44069SA This compound U44069SA->Receptor_Binding U44069SA->Platelet_Aggregation U44069SA->Vasoconstriction U44069SA->Calcium_Assay U44069SA->Airway_Model

Caption: A typical comparative experimental workflow.

Conclusion

U-46619 is a well-documented and potent thromboxane A2 receptor agonist with a wealth of quantitative data available regarding its receptor affinity, in vitro potency, and in vivo effects. In stark contrast, this compound remains a poorly characterized compound. While it is structurally related to known TP receptor agonists and has been qualitatively described as a vasoconstrictor, there is a critical lack of published, peer-reviewed data to allow for a direct and meaningful comparison with U-46619.

For researchers considering the use of these compounds, U-46619 offers a reliable and predictable tool for stimulating the TP receptor. The use of this compound would necessitate extensive preliminary characterization to determine its pharmacological profile. This guide underscores the need for further research to elucidate the specific properties of this compound and its potential utility as a research tool.

References

A Comparative Analysis of Thromboxane A2 Receptor Agonist Binding Affinities with a Focus on U-46619

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that a comprehensive search for the binding affinity of U-44069 serinol amide did not yield any specific data. The following guide will therefore focus on the well-characterized thromboxane (B8750289) A2 (TP) receptor agonist, U-46619, which is structurally related. It is presumed that the user's interest lies in the comparative binding affinities of TP receptor agonists.

This guide provides a comparative overview of the binding affinity of U-46619 and other key ligands to the thromboxane A2 (TP) receptor. The TP receptor, a G protein-coupled receptor, plays a crucial role in mediating platelet aggregation and vasoconstriction. Understanding the binding affinities of various agonists is vital for researchers in pharmacology and drug development.

Quantitative Comparison of Binding Affinities

The binding affinity of a ligand to its receptor is a critical parameter for assessing its potency and potential therapeutic efficacy. This is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher binding affinity. The following table summarizes the binding affinities of U-46619 and other relevant ligands for the TP receptor.

CompoundReceptor/TissueBinding Affinity (Kd/Ki)Reference
U-46619 Washed Human Platelets20 ± 7 nM (Kd)[1]
U-46619 Washed Human Platelets (High-affinity site)41 ± 9 nM (Kd)[2]
U-46619 Washed Human Platelets (Low-affinity site)1.46 ± 0.47 µM (Kd)[2]
U-46619 Cultured Vascular Smooth Muscle Cells (WKY rats)15.5 ± 2.6 nM (Kd)[3]
Thromboxane A2 (TXA2) Washed Human Platelets125 nM (Kd)[4]
Prostaglandin (B15479496) H2 (PGH2) Washed Human Platelets43 nM (Kd)[4]

WKY rats: Wistar-Kyoto rats

Experimental Protocols

The determination of binding affinities for TP receptor ligands is predominantly achieved through radioligand binding assays. This technique allows for the direct measurement of ligand binding to its receptor.

Radioligand Competition Binding Assay

A common method to determine the binding affinity of an unlabeled compound (like U-46619) is through a competition binding assay. This involves competing the unlabeled compound against a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the TP receptor.

Materials:

  • Radioligand: [3H]U-46619 or another suitable radiolabeled TP receptor agonist/antagonist.

  • Test Compound: U-46619 or other unlabeled TP receptor agonists (e.g., SQ26655, ONO11113).

  • Receptor Source: Washed human platelets or cell membranes expressing the TP receptor.

  • Assay Buffer: Tris-based buffer containing appropriate ions (e.g., MgCl2).

  • Glass Fiber Filters: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Preparation of Receptor Membranes: Isolate platelets from whole blood by centrifugation and wash them to remove plasma components. The platelet membranes are then prepared by sonication or homogenization followed by centrifugation to pellet the membranes.

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Thromboxane A2 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of an agonist, such as U-46619, to the Thromboxane A2 receptor.

Thromboxane_Signaling cluster_membrane Cell Membrane TP_Receptor TP Receptor Gq Gq Protein TP_Receptor->Gq Activates Agonist Thromboxane A2 or U-46619 Agonist->TP_Receptor Binds to PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Platelet_Aggregation Platelet Aggregation & Vasoconstriction Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation Binding_Assay_Workflow A Prepare Receptor (e.g., Washed Platelets) B Incubate Receptor with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Wash Filters to Remove Non-specific Binding C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis (Calculate IC50 & Ki) E->F

References

A Comparative Guide to the Cross-Reactivity of Thromboxane A₂ Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thromboxane (B8750289) A₂ (TP) receptor agonist, U-46619, a stable synthetic analog of the endoperoxide prostaglandin (B15479496) PGH₂ and a suitable proxy for the less-characterized U-44069 serinol amide.[1][2] We examine its cross-reactivity with other prostanoid receptors and compare its performance with other commonly used TP receptor agonists. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development, providing essential data for experimental design and interpretation.

Comparative Analysis of TP Receptor Agonists

U-46619 is a potent agonist of the TP receptor, which is a G-protein coupled receptor (GPCR) that signals through Gq/G11 and G12/G13 proteins to mediate physiological effects such as platelet aggregation and smooth muscle contraction.[3] While U-46619 is highly selective for the TP receptor, understanding its potential interactions with other prostanoid receptors is crucial for accurate experimental interpretation. This section compares the activity of U-46619 with other notable TP receptor agonists, I-BOP and STA₂, across a panel of prostanoid receptors.

Table 1: Functional Potency (EC₅₀, nM) of TP Receptor Agonists at the TP Receptor

AgonistEC₅₀ (nM) for Platelet Shape ChangeEC₅₀ (nM) for Platelet AggregationEC₅₀ (nM) for Vasoconstriction
U-46619 35[4]1310[4]~1-10
I-BOP Potent TP agonistPotent TP agonistPotent TP agonist
STA₂ Potent TP agonistPotent TP agonistPotent TP agonist

Table 2: Cross-Reactivity Profile of U-46619 at other Prostanoid Receptors

Receptor SubtypeAgonist ActivityAntagonist ActivityNotes
DP₁ (PGD₂) Weak/InactiveNot reportedU-46619 shows little to no activity.
DP₂ (PGD₂) Weak/InactiveNot reportedU-46619 shows little to no activity.
EP₁ (PGE₂) Weak/InactivePossible weak antagonismSome studies suggest potential for weak interaction at high concentrations.
EP₂ (PGE₂) Weak/InactiveNot reportedU-46619 is largely inactive at this receptor.
EP₃ (PGE₂) Weak/InactiveNot reportedU-46619 is largely inactive at this receptor.
EP₄ (PGE₂) Weak/InactiveNot reportedU-46619 is largely inactive at this receptor.
FP (PGF₂α) Weak/InactiveNot reportedU-46619 was found to be weak or inactive on preparations where PGF₂α is a potent agonist.[5]
IP (PGI₂) Weak/InactiveNot reportedU-46619 shows little to no activity.

This table is a synthesis of findings from multiple sources. Direct comparative binding affinity (Ki) values across a full panel of prostanoid receptors for U-46619, I-BOP, and STA₂ are not consistently reported in single studies. Researchers should be aware that the degree of cross-reactivity can be assay-dependent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the activity of TP receptor agonists.

Receptor Binding Assay

This protocol is for a competitive radioligand binding assay to determine the affinity of a test compound for the TP receptor.

  • Membrane Preparation:

    • HEK293 cells stably expressing the human TP receptor are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • In a 96-well plate, add the cell membrane preparation, a radiolabeled TP receptor antagonist (e.g., [³H]-SQ 29,548), and varying concentrations of the unlabeled test compound (e.g., U-46619).

    • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled TP receptor antagonist) from the total binding.

    • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki value (the inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This assay measures the ability of TP receptor agonists to induce platelet aggregation in vitro.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement:

    • Use a light aggregometer, which measures the change in light transmission through a platelet suspension as aggregation occurs.

    • Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).

    • Add a known volume of PRP to a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the TP receptor agonist at various concentrations to the PRP and record the change in light transmission over time.

  • Data Analysis:

    • The maximum percentage of aggregation is determined for each agonist concentration.

    • An EC₅₀ value is calculated from the concentration-response curve.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the TP receptor.

  • Cell Preparation:

    • Plate cells expressing the TP receptor (e.g., HEK293-TPα or HEK293-TPβ) in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove the extracellular dye.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence of the cells.

    • Inject the TP receptor agonist at various concentrations into the wells.

    • Immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.

  • Data Analysis:

    • The peak fluorescence response is measured for each agonist concentration.

    • An EC₅₀ value is determined from the dose-response curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

TP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response TP_Receptor TP Receptor Gq Gαq/11 TP_Receptor->Gq G13 Gα12/13 TP_Receptor->G13 Agonist U-46619 (TP Agonist) Agonist->TP_Receptor PLC Phospholipase C (PLC) Gq->PLC RhoGEF RhoGEF G13->RhoGEF IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG RhoA RhoA RhoGEF->RhoA Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Actin Actin Cytoskeleton Rearrangement RhoA->Actin

Caption: TP Receptor Signaling Pathway

Cross_Reactivity_Workflow start Start: Select TP Agonist (e.g., U-46619) receptor_panel Prepare Prostanoid Receptor Panel (TP, DP, EP, FP, IP) start->receptor_panel binding_assay Perform Radioligand Binding Assays receptor_panel->binding_assay functional_assay Perform Functional Assays (e.g., Calcium Mobilization) receptor_panel->functional_assay data_analysis Data Analysis: Calculate Ki and EC₅₀ values binding_assay->data_analysis functional_assay->data_analysis comparison Compare Affinities and Potencies Across Receptor Panel data_analysis->comparison conclusion Determine Cross-Reactivity Profile comparison->conclusion

Caption: Experimental Workflow for Cross-Reactivity Screening

References

Independent Replication of Thromboxane A2 Agonist Experiments: A Comparative Guide to U-44069, U-46619, and I-BOP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thromboxane (B8750289) A2 (TXA2) receptor agonist U-44069 and its commonly used alternatives, U-46619 and I-BOP. The information presented is intended to assist researchers in the independent replication of experiments and in the selection of appropriate pharmacological tools for studying the TXA2 signaling pathway. This document summarizes key performance data, details experimental methodologies, and illustrates relevant biological pathways and workflows.

Data Presentation: Comparative Agonist Performance

The following tables summarize the reported biological activities of U-44069, U-46619, and I-BOP, focusing on their potency in inducing platelet aggregation and vasoconstriction, as well as their binding affinity for the thromboxane A2 receptor.

Table 1: Potency of Thromboxane A2 Agonists in Platelet Aggregation

CompoundAgonistEC50 (µM)SpeciesExperimental Notes
U-44069 TXA2 mimetic-HumanStimulates GTPase activity in platelet membranes.[1]
U-46619 TXA2 mimetic1.31 ± 0.34HumanWashed human platelets.[2]
I-BOP TXA2 mimetic0.0044 ± 0.0005HumanWashed human platelets.[3]

Table 2: Potency of Thromboxane A2 Agonists in Vasoconstriction

CompoundAgonistEC50 (nM)Artery TypeSpecies
U-44069 TXA2 mimetic-Afferent ArterioleRat
U-46619 TXA2 mimetic16Human Subcutaneous Resistance ArteriesHuman
I-BOP TXA2 mimetic---

EC50 values represent the concentration of agonist required to induce 50% of the maximal vasoconstriction response. At a concentration of 10⁻⁶ M, U-44069 induced a 27 ± 2% decrease in afferent arteriolar diameter in isolated perfused hydronephrotic rat kidneys. Data for I-BOP in a comparable vasoconstriction assay was not found in the reviewed literature.

Table 3: Binding Affinity of Thromboxane A2 Agonists to the TXA2 Receptor

CompoundLigand TypeKd (nM)PreparationSpecies
U-44069 Agonist---
U-46619 Agonist20 ± 7Washed Human PlateletsHuman
I-BOP Agonist~0.5Rat Kidney TP ReceptorRat
I-BOP Agonist0.234 ± 0.103 (High Affinity)Washed Human PlateletsHuman
I-BOP Agonist2.31 ± 0.86 (Low Affinity)Washed Human PlateletsHuman

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate experimental replication.

In Vitro Platelet Aggregation Assay

This protocol is based on light transmission aggregometry (LTA), a standard method for assessing platelet function.

1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from consenting donors into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant.

  • Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.

  • Transfer the supernatant (PRP) to a new tube.

  • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

2. Aggregation Measurement:

  • Pre-warm the PRP sample to 37°C in an aggregometer cuvette with a magnetic stir bar.

  • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

  • Add the thromboxane A2 agonist (U-44069, U-46619, or I-BOP) at various concentrations to the PRP.

  • Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

3. Data Analysis:

  • Determine the maximum percentage of aggregation for each agonist concentration.

  • Plot the concentration-response curve and calculate the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal aggregation response.

Isolated Artery Vasoconstriction Assay (Wire Myography)

This protocol describes the measurement of vasoconstriction in isolated arterial rings.

1. Artery Preparation:

  • Dissect arteries (e.g., subcutaneous resistance arteries, aorta) from a suitable animal model or human tissue samples and place them in cold, oxygenated physiological salt solution (PSS).

  • Carefully clean the arteries of surrounding connective and adipose tissue under a dissecting microscope.

  • Cut the arteries into small rings (e.g., 2 mm in length).

2. Mounting and Equilibration:

  • Mount the arterial rings on two fine wires in a wire myograph chamber filled with PSS maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • One wire is attached to a force transducer, and the other to a micrometer to control the stretch of the vessel.

  • Gradually stretch the arterial rings to their optimal resting tension and allow them to equilibrate for at least 60 minutes.

3. Experimental Procedure:

  • After equilibration, test the viability of the arterial rings by inducing a contraction with a high-potassium solution.

  • Following a washout period, add cumulative concentrations of the thromboxane A2 agonist (U-44069, U-46619, or I-BOP) to the myograph chamber.

  • Record the isometric tension generated by the arterial rings at each concentration.

4. Data Analysis:

  • Express the contractile response as a percentage of the contraction induced by the high-potassium solution.

  • Plot the concentration-response curve and calculate the EC50 value.

Mandatory Visualization

Thromboxane A2 Receptor Signaling Pathway

The binding of a thromboxane A2 agonist, such as U-44069, to its G-protein coupled receptor (TP receptor) initiates a signaling cascade that leads to platelet activation and smooth muscle contraction. This process primarily involves the activation of Gq and G12/13 proteins.

Thromboxane_A2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol TXA2_Agonist TXA2 Agonist (U-44069 / U-46619 / I-BOP) TP_Receptor TP Receptor TXA2_Agonist->TP_Receptor Binds to Gq Gq TP_Receptor->Gq Activates G12_13 G12/13 TP_Receptor->G12_13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoGEF RhoGEF G12_13->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Activation Platelet Activation (Shape Change, Degranulation, Aggregation) Ca2_release->Platelet_Activation PKC->Platelet_Activation RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates ROCK->Platelet_Activation Vasoconstriction Vasoconstriction ROCK->Vasoconstriction Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge_PRP Low-Speed Centrifugation Blood_Collection->Centrifuge_PRP PRP_Isolation Isolate Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP_Isolation Centrifuge_PPP High-Speed Centrifugation Centrifuge_PRP->Centrifuge_PPP Platelet_Count Adjust Platelet Count in PRP PRP_Isolation->Platelet_Count PPP_Isolation Isolate Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP_Isolation PPP_Isolation->Platelet_Count Pre_Warm Pre-warm PRP to 37°C Platelet_Count->Pre_Warm Calibration Calibrate Aggregometer (PRP=0%, PPP=100%) Pre_Warm->Calibration Add_Agonist Add TXA2 Agonist (e.g., U-44069) Calibration->Add_Agonist Record_Aggregation Record Light Transmission Add_Agonist->Record_Aggregation Plot_Curve Plot Concentration-Response Curve Record_Aggregation->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

References

A Comparative Analysis of U-44069 Serinol Amide: In Vitro and In Vivo Effects on the Thromboxane A2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo effects of U-44069 serinol amide, a synthetic analog of the prostaglandin (B15479496) endoperoxide PGH2 and a derivative of the potent thromboxane (B8750289) A2 (TXA2) receptor agonist, U-44069. This compound is recognized for its role as a vasoconstrictor, primarily acting through the thromboxane A2 (TP) receptor. This document is intended for researchers, scientists, and drug development professionals investigating G-protein coupled receptor signaling and cardiovascular physiology.

Summary of Quantitative Data

Due to the limited availability of public data specifically for this compound, a direct quantitative comparison of its in vitro and in vivo effects is challenging. The available information primarily describes its qualitative effects as a vasoconstrictor and a TXA2 receptor agonist. Further research is required to establish a detailed quantitative profile, including parameters such as IC50 and EC50 values for receptor binding and functional responses, as well as comprehensive dose-response data from in vivo studies.

ParameterIn Vitro EffectIn Vivo Effect
Target Receptor Thromboxane A2 (TP) ReceptorThromboxane A2 (TP) Receptor
Primary Action AgonistAgonist
Observed Effect Induces preglomerular Ca2+ influx[1]Vasoconstriction
Potency (e.g., EC50) Data not availableData not available
Efficacy Data not availableData not available

Signaling Pathway of the Thromboxane A2 Receptor

This compound exerts its effects by activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the TP receptor can couple to at least two major G-protein families: Gq/11 and G12/13.

  • Gq/11 Pathway: Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade is crucial for cellular responses such as platelet aggregation and smooth muscle contraction.

  • G12/13 Pathway: Coupling to G12/13 proteins activates the Rho signaling pathway, leading to the activation of Rho-associated kinase (ROCK). This pathway is primarily involved in the regulation of the actin cytoskeleton, contributing to cell shape change, migration, and vasoconstriction.

Thromboxane_A2_Receptor_Signaling cluster_membrane Cell Membrane cluster_g_proteins G-Proteins cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response U44069 This compound TP_Receptor Thromboxane A2 Receptor (TP) U44069->TP_Receptor Binds Gq Gq/11 TP_Receptor->Gq Activates G13 G12/13 TP_Receptor->G13 Activates PLC Phospholipase C (PLC) Gq->PLC Activates Rho Rho G13->Rho Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation ROCK ROCK Rho->ROCK Activates Vasoconstriction Vasoconstriction ROCK->Vasoconstriction

Caption: Thromboxane A2 Receptor Signaling Pathway.

Experimental Protocols

In Vitro: Platelet Aggregation Assay

This assay measures the ability of this compound to induce platelet aggregation in a sample of platelet-rich plasma (PRP).

Objective: To determine the concentration-dependent effect of this compound on platelet aggregation.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors or an appropriate animal model into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the platelet-rich plasma from red and white blood cells.

  • Platelet Count Adjustment: The platelet count in the PRP is standardized to a consistent concentration (e.g., 2.5 x 10^8 platelets/mL).

  • Aggregation Measurement:

    • A sample of the prepared PRP is placed in an aggregometer cuvette with a stir bar.

    • A baseline light transmission is established.

    • Varying concentrations of this compound are added to the PRP.

    • As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time.

  • Data Analysis: The maximum aggregation percentage for each concentration is calculated, and a dose-response curve is generated to determine the EC50 value.

Platelet_Aggregation_Workflow A Whole Blood Collection B Centrifugation (Low Speed) A->B C Platelet-Rich Plasma (PRP) Isolation B->C D Platelet Count Standardization C->D E Aggregometer Measurement D->E G Data Analysis (Dose-Response Curve) E->G F Addition of This compound F->E

Caption: In Vitro Platelet Aggregation Workflow.

In Vivo: Measurement of Arterial Blood Pressure in a Rodent Model

This protocol assesses the vasoconstrictor effect of this compound by measuring changes in arterial blood pressure in an anesthetized rat or mouse model.

Objective: To evaluate the dose-dependent effect of this compound on systemic blood pressure.

Methodology:

  • Animal Preparation: A rodent (e.g., Sprague-Dawley rat) is anesthetized with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Catheterization:

    • The carotid artery is surgically exposed and cannulated with a pressure-transducing catheter to continuously monitor arterial blood pressure.

    • The jugular vein is cannulated for intravenous administration of this compound.

  • Stabilization: The animal is allowed to stabilize for a period to ensure a steady baseline blood pressure reading.

  • Drug Administration: Increasing doses of this compound are administered intravenously.

  • Data Recording: Arterial blood pressure and heart rate are continuously recorded using a data acquisition system.

  • Data Analysis: The change in mean arterial pressure (MAP) from baseline is calculated for each dose. A dose-response relationship is then established.

Blood_Pressure_Workflow A Anesthetize Rodent Model B Surgical Cannulation (Carotid Artery & Jugular Vein) A->B C Establish Baseline Blood Pressure B->C D Intravenous Administration of This compound C->D E Continuous Blood Pressure Monitoring D->E F Data Analysis (Change in MAP) E->F

Caption: In Vivo Blood Pressure Measurement Workflow.

Conclusion

This compound is a valuable tool for studying the thromboxane A2 receptor pathway. Its primary action as a vasoconstrictor is well-established. However, a significant gap exists in the publicly available literature regarding detailed quantitative comparisons of its in vitro and in vivo effects. The experimental protocols outlined in this guide provide a framework for generating the necessary data to fully characterize the pharmacological profile of this compound. Further research is encouraged to elucidate its potency, efficacy, and dose-response relationships in both cellular and whole-animal models.

References

Comparative Efficacy Analysis of U-44069 Serinol Amide and Standard Thromboxane Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of U-44069 serinol amide and standard thromboxane (B8750289) (TP) receptor agonists, focusing on their efficacy and underlying signaling mechanisms. As a derivative of the potent vasoconstrictor U-44069, a stable prostaglandin (B15479496) H2 (PGH2) analogue, this compound is of significant interest in studies involving TP receptor activation. This document summarizes the available data to facilitate informed decisions in research and development.

Note on Data Availability: Despite a comprehensive literature search, specific quantitative efficacy data (e.g., EC50, IC50) for this compound is not publicly available. Therefore, this guide will utilize data for the parent compound, U-44069, as a proxy for comparison against the well-characterized standard TP receptor agonist, U-46619. The absence of data for the serinol amide derivative represents a critical knowledge gap.

Quantitative Efficacy Comparison

The following table summarizes the known efficacy of U-44069 and the standard compound U-46619. Both compounds are potent agonists of the thromboxane A2 (TP) receptor.

CompoundTarget ReceptorReported Efficacy (EC50)Key Effects
U-46619 Thromboxane A2 (TP) Receptor0.035 µM[1]Potent vasoconstriction, platelet aggregation
U-44069 Thromboxane A2 (TP) ReceptorData not available in searched literatureVasoconstriction, platelet shape change, Ca2+ influx[2][3]
This compound Thromboxane A2 (TP) ReceptorData not available in searched literaturePresumed vasoconstrictor, induces preglomerular Ca2+ influx[3]

Signaling Pathways of Thromboxane Receptor Activation

Activation of the thromboxane (TP) receptor by agonists such as U-44069 and U-46619 initiates a cascade of intracellular signaling events primarily through two major G-protein-coupled pathways: the Gq/Phospholipase C (PLC) pathway and the G13/Rho pathway. These pathways ultimately lead to physiological responses such as platelet aggregation and vasoconstriction.

Gq/PLC Signaling Pathway

Upon agonist binding, the TP receptor activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG are critical for platelet shape change, degranulation, and aggregation, as well as smooth muscle contraction.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TP_Receptor TP Receptor Gq Gq TP_Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC PKC DAG->PKC activates Response Platelet Aggregation Vasoconstriction PKC->Response Ca_release->Response Agonist U-44069 / U-46619 Agonist->TP_Receptor

Gq/PLC Signaling Pathway.
G13/Rho Signaling Pathway

The TP receptor can also couple to the G13 alpha subunit. Activated G13 stimulates Rho guanine (B1146940) nucleotide exchange factors (RhoGEFs), such as p115RhoGEF. RhoGEFs then activate the small GTPase RhoA by promoting the exchange of GDP for GTP. GTP-bound RhoA activates Rho-associated kinase (ROCK), which in turn phosphorylates and inactivates myosin light chain phosphatase (MLCP). This leads to an increase in phosphorylated myosin light chain (MLC), promoting actin-myosin cross-bridge formation and resulting in smooth muscle contraction and cytoskeletal reorganization.

G13_Rho_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TP_Receptor TP Receptor G13 G13 TP_Receptor->G13 activates RhoGEF RhoGEF (e.g., p115RhoGEF) G13->RhoGEF activates RhoA_GDP RhoA-GDP RhoGEF->RhoA_GDP promotes GDP-GTP exchange RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK activates MLCP MLCP ROCK->MLCP inhibits MLC_P MLC-P MLCP->MLC_P dephosphorylates MLC MLC MLC->MLC_P phosphorylated Response Vasoconstriction Cytoskeletal Reorganization MLC_P->Response Agonist U-44069 / U-46619 Agonist->TP_Receptor Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) Centrifuge1 Low-Speed Centrifugation (200 x g, 20 min) Blood_Collection->Centrifuge1 PRP_Collection Collect Platelet-Rich Plasma (PRP) Centrifuge1->PRP_Collection Warm_PRP Pre-warm PRP to 37°C in Cuvette PRP_Collection->Warm_PRP Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Warm_PRP->Calibrate Add_Agonist Add Test Compound (e.g., this compound) Calibrate->Add_Agonist Record Record Light Transmission Add_Agonist->Record Plot_Curve Construct Dose-Response Curve Record->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50 Calcium_Mobilization_Workflow cluster_preparation Cell Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis Cell_Culture Culture TP Receptor-Expressing Cells Plate_Cells Seed Cells in 96-well Plate Cell_Culture->Plate_Cells Load_Dye Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Baseline Measure Baseline Fluorescence Wash_Cells->Baseline Add_Compound Add Test Compound Baseline->Add_Compound Kinetic_Read Kinetic Fluorescence Reading Add_Compound->Kinetic_Read Plot_Curve Construct Dose-Response Curve Kinetic_Read->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50 Vasoconstriction_Workflow cluster_preparation Tissue Preparation cluster_assay Contraction Measurement cluster_analysis Data Analysis Dissect_Vessel Dissect Blood Vessel Cut_Rings Cut into Arterial Rings Dissect_Vessel->Cut_Rings Mount Mount Rings in Organ Bath Cut_Rings->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Add_Compound Add Test Compound (Cumulative Concentrations) Equilibrate->Add_Compound Record_Tension Record Isometric Tension Add_Compound->Record_Tension Plot_Curve Construct Dose-Response Curve Record_Tension->Plot_Curve Calculate_EC50 Calculate EC50 Plot_Curve->Calculate_EC50

References

A Researcher's Guide to Validating U-44069 Serinol Amide as a Thromboxane A2 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the validation of U-44069 serinol amide as a research tool targeting the thromboxane (B8750289) A2 (TXA2) receptor, also known as the TP receptor. this compound is a derivative of the well-known TP receptor agonist U-44069 and a stable analog of the endogenous ligand prostaglandin (B15479496) H2.[1] Its primary action is inducing vasoconstriction through an increase in preglomerular calcium influx.[1][2]

This guide outlines key experimental approaches and provides comparative data on established TP receptor agonists, U-46619 and I-BOP, to facilitate the validation and contextualization of experimental results obtained with this compound.

Alternatives for Comparative Analysis

To rigorously validate the activity of this compound, it is essential to compare its performance against other well-characterized TP receptor agonists.

  • U-46619: A stable, synthetic analog of prostaglandin H2 and a potent and widely used TP receptor agonist.

  • I-BOP: A highly potent and selective TP receptor agonist, often used as a reference compound in receptor binding and functional assays.

  • SQ 29,548: A selective TP receptor antagonist, crucial for demonstrating that the observed effects of an agonist are specifically mediated by the TP receptor.

Data Presentation: A Comparative Overview of TP Receptor Agonists

CompoundAssaySpecies/SystemEC50 / KiReference
U-44069 Platelet Shape ChangeHuman Platelets~2 nM[3]
U-46619 Platelet AggregationHuman Platelets0.5 - 1.3 µMN/A
Platelet Shape ChangeHuman Platelets~13 - 35 nMN/A
I-BOP TP Receptor BindingHuman PlateletsKi ~1-2 nMN/A

Note: The potency of these compounds can vary depending on the specific experimental conditions, tissue preparation, and species.

Mandatory Visualizations

To aid in the conceptualization of the experimental design and the underlying biological processes, the following diagrams illustrate the TP receptor signaling pathway and a typical workflow for validating a novel TP receptor agonist.

TP_Receptor_Signaling cluster_membrane Cell Membrane TP_Receptor TP Receptor Gq Gq Protein TP_Receptor->Gq Activates Agonist This compound (or other agonist) Agonist->TP_Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+ Ca²⁺ Release ER->Ca2+ Induces Response Cellular Response (e.g., Platelet Aggregation, Smooth Muscle Contraction) Ca2+->Response PKC->Response Antagonist SQ 29,548 Antagonist->TP_Receptor Blocks

Caption: TP receptor signaling pathway.

Experimental_Workflow cluster_validation Validation of this compound Step1 Step 1: In Vitro Binding Assay Determine binding affinity (Ki) to TP receptor Step2 Step 2: In Vitro Functional Assays (e.g., Platelet Aggregation, Smooth Muscle Contraction) Determine potency (EC50) Step1->Step2 Step3 Step 3: Specificity Confirmation Use TP receptor antagonist (SQ 29,548) to block the observed effects Step2->Step3 Step4 Step 4: Comparative Analysis Compare potency and efficacy with known agonists (U-46619, I-BOP) Step3->Step4 Step5 Step 5: Selectivity Profiling (Optional) Test against a panel of other prostanoid receptors Step4->Step5

Caption: Experimental workflow for agonist validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are foundational protocols for key experiments.

TP Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TP receptor.

Methodology:

  • Preparation of Membranes: Prepare cell membranes from a cell line overexpressing the human TP receptor (e.g., HEK293 or CHO cells) or from human platelets.

  • Radioligand: Use a radiolabeled TP receptor antagonist with high affinity, such as [³H]-SQ 29,548.

  • Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound (this compound, U-46619, or I-BOP).

  • Incubation: Incubate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Platelet Aggregation Assay

Objective: To measure the potency (EC50) of this compound in inducing platelet aggregation.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Collect fresh human blood in citrate (B86180) anticoagulant. Centrifuge at a low speed to obtain PRP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration.

  • Aggregation Measurement: Use a light transmission aggregometer. Place a cuvette with PRP in the aggregometer and establish a baseline.

  • Agonist Addition: Add increasing concentrations of this compound or a comparator agonist to the PRP.

  • Monitoring: Record the change in light transmission over time as platelets aggregate.

  • Data Analysis: Determine the maximal aggregation response for each concentration. Plot a concentration-response curve and calculate the EC50 value.

  • Antagonist Confirmation: To confirm TP receptor mediation, pre-incubate the PRP with SQ 29,548 before adding the agonist and observe the inhibition of aggregation.

Smooth Muscle Contraction Assay

Objective: To assess the ability of this compound to induce contraction in vascular or airway smooth muscle.

Methodology:

  • Tissue Preparation: Isolate rings of a suitable blood vessel (e.g., rat aorta, rabbit saphenous vein) or airway tissue (e.g., guinea pig trachea) and mount them in an organ bath containing a physiological salt solution, bubbled with carbogen (B8564812) (95% O2, 5% CO2) and maintained at 37°C.

  • Tension Recording: Connect the tissue rings to isometric force transducers to record changes in tension.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for a specified period.

  • Cumulative Concentration-Response Curve: Add increasing concentrations of this compound or a comparator agonist to the organ bath in a cumulative manner.

  • Recording: Record the contractile response after each addition until a maximal response is achieved.

  • Data Analysis: Express the contraction as a percentage of the maximal response to a reference contractile agent (e.g., potassium chloride). Plot a concentration-response curve and determine the EC50 and maximum effect (Emax).

  • Antagonist Confirmation: Perform the concentration-response curve in the presence of SQ 29,548 to demonstrate competitive antagonism.

By employing these standardized protocols and comparing the results with established TP receptor modulators, researchers can effectively validate and characterize the pharmacological profile of this compound as a valuable tool for investigating thromboxane A2 signaling in health and disease.

References

Assessing the Specificity of U-44069 Serinol Amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the specificity of a pharmacological tool is paramount to interpreting experimental results and predicting potential in-vivo effects. This guide provides a comparative assessment of U-44069 serinol amide, a derivative of the thromboxane (B8750289) A2 (TP) receptor agonist U-44069 and a stable analog of the endoperoxide prostaglandin (B15479496) H2.[1][2] Due to the limited direct experimental data on the specificity of this compound itself, this guide will draw comparisons with the well-characterized TP receptor agonist U-46619 and other compounds targeting the TP receptor to provide a framework for its evaluation.

Comparative Analysis of TP Receptor Ligands

CompoundClassTarget(s)Potency (pA2/pIC50)Notes
U-46619AgonistThromboxane A2 Receptor (TP)-A stable TxA2 mimetic commonly used to study TP receptor function.[3][4]
GR32191AntagonistThromboxane A2 Receptor (TP)~8.2 (pA2)A specific TP receptor blocking drug.[3][4]
R.68070Antagonist/Synthase InhibitorTP Receptor, TxA2 Synthase~5.4 (pA2), 7.4 (pIC50)Possesses both TP receptor blocking and TxA2 synthase inhibitory activities.[3][4]
CV-4151Antagonist/Synthase InhibitorTP Receptor, TxA2 Synthase~4.8 (pA2), 6.9 (pIC50)Also a dual-action compound targeting both the receptor and the synthase enzyme.[3][4]
DazoxibenSynthase InhibitorThromboxane A2 Synthase5.7 (pIC50)An inhibitor of TxA2 synthase.[3][4]
AspirinCyclo-oxygenase InhibitorCyclo-oxygenase (COX)5.3 (pIC50)Inhibits the formation of prostaglandin H2, the precursor of TxA2.[3][4]

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. pIC50 is the negative logarithm of the molar concentration of an inhibitor that reduces a response by 50%. Higher values indicate greater potency. Data for this compound is not available in the provided search results.

Experimental Protocols for Specificity Assessment

To rigorously assess the specificity of a compound like this compound, a multi-faceted experimental approach is necessary. The following protocols outline standard methods used in the field for characterizing G protein-coupled receptor (GPCR) ligands.

Radioligand Binding Assays

This method directly measures the affinity of a ligand for a specific receptor.

  • Objective: To determine the binding affinity (Ki) of this compound for the TP receptor and a panel of other GPCRs.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor (e.g., HEK293 cells expressing human TP receptors).

    • Competitive Binding: Incubate the membranes with a known radiolabeled ligand for the receptor (e.g., [3H]-SQ 29,548 for the TP receptor) and varying concentrations of the unlabeled test compound (this compound).

    • Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filter-bound membranes using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Ki value.

    • Specificity Profiling: Repeat this assay with membranes prepared from cell lines expressing a wide range of other receptors to identify potential off-target binding.

Functional Assays (Second Messenger Assays)

These assays measure the cellular response following receptor activation, providing information on the functional potency and efficacy of a ligand.

  • Objective: To determine the potency (EC50) and efficacy of this compound in activating the TP receptor and to assess its activity at other GPCRs.

  • Methodology (Calcium Mobilization Assay):

    • Cell Culture: Culture cells expressing the TP receptor (e.g., CHO-K1 or HEK293-T cells).[5]

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Compound Addition: Add varying concentrations of this compound to the cells.

    • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Data Analysis: Plot the change in fluorescence against the concentration of the compound to determine the EC50 value.

    • Specificity Profiling: Perform similar functional assays on a panel of cells expressing other GPCRs that signal through calcium mobilization or other second messengers like cAMP.[5][6]

Visualizing Signaling and Experimental Workflows

To further clarify the mechanisms and methodologies discussed, the following diagrams are provided.

TP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol U44069 This compound TP_Receptor TP Receptor U44069->TP_Receptor Binds and Activates Gq Gq TP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Platelet_Aggregation Platelet Aggregation Ca_release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Platelet_Aggregation Specificity_Workflow cluster_in_vitro In Vitro Specificity Assessment cluster_analysis Data Analysis and Interpretation start Test Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay Functional Second Messenger Assay start->functional_assay target_receptor Primary Target (TP Receptor) binding_assay->target_receptor Determine Ki off_target_panel Off-Target Receptor Panel (e.g., other prostanoid receptors, adrenergic receptors, etc.) binding_assay->off_target_panel Determine Ki functional_assay->target_receptor Determine EC50/Efficacy functional_assay->off_target_panel Determine EC50/Efficacy compare_affinity Compare Ki at Target vs. Off-Targets target_receptor->compare_affinity compare_potency Compare EC50 at Target vs. Off-Targets target_receptor->compare_potency off_target_panel->compare_affinity off_target_panel->compare_potency selectivity_index Calculate Selectivity Index (Ki off-target / Ki on-target) compare_affinity->selectivity_index

References

Safety Operating Guide

Navigating the Safe Disposal of U-44069 Serinol Amide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of U-44069 serinol amide, a stable analog of the prostaglandin (B15479496) H2 endoperoxide. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Core Disposal Principle: Professional Waste Management

The recommended and safest method for the disposal of this compound is to engage a licensed and approved professional waste disposal service. Chemical waste should not be disposed of down the drain or in regular trash.

A Safety Data Sheet (SDS) for the closely related compound, U-46619 serinol amide, explicitly states to "Dispose of contents/ container to an approved waste disposal plant"[1]. This directive should be considered the standard practice for this compound as well, given their structural and functional similarities.

Step-by-Step Disposal Protocol

To ensure the safe and compliant disposal of this compound, follow this operational workflow:

  • Segregation and Labeling:

    • Isolate waste containing this compound from other laboratory waste streams to prevent accidental reactions.

    • Clearly label the waste container with the full chemical name: "this compound waste."

    • Include appropriate hazard symbols as indicated by any available safety data for similar compounds. For instance, the SDS for U-46619 serinol amide indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for the waste.

    • Ensure the container is sealed to prevent spills or the release of vapors.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow any specific storage temperature recommendations for the compound, which is typically room temperature in a dry, cool place[2][3].

  • Engage a Professional Disposal Service:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with all available information about the compound, including its name, quantity, and any known hazards.

  • Documentation:

    • Maintain detailed records of the waste, including the date of generation, quantity, and the date of pickup by the disposal service.

    • Retain all documentation provided by the waste disposal company as proof of proper disposal.

Accidental Release Measures

In the event of a spill, the following measures, adapted from safety information for similar compounds, should be taken:

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat[1][3]. Ensure adequate ventilation[3].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses[1].

  • Cleanup: For small spills, sweep up the material and place it into a suitable, labeled container for disposal[3].

Chemical Waste Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of chemical waste like this compound.

G cluster_lab Laboratory Procedures cluster_disposal Professional Disposal cluster_documentation Compliance A Waste Generation (this compound) B Segregate Waste A->B C Label Waste Container (Chemical Name & Hazards) B->C D Securely Seal Container C->D E Store in Designated Waste Area D->E F Contact Licensed Waste Disposal Company E->F Handover G Provide Waste Information F->G H Schedule Pickup G->H I Maintain Disposal Records H->I Post-Pickup J Retain Waste Manifests I->J

References

Personal protective equipment for handling U-44069 serinol amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal guidance for U-44069 serinol amide, a derivative of the thromboxane (B8750289) A2 receptor agonist U-44069. Given the limited publicly available safety data for this specific compound, a conservative approach to handling is imperative. The following procedures are based on information for closely related compounds and general best practices for handling potent biologically active substances.

Disclaimer: This guide is for informational purposes only and should not replace a formal risk assessment or the specific Safety Data Sheet (SDS) provided by the manufacturer. A product information sheet for this compound explicitly states, "This material should be considered hazardous until further information becomes available... Before use, the user must review the complete Safety Data Sheet, which has been sent via email to your institution."[1]

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the closely related U-46619 serinol amide provides valuable hazard information. Based on this analog, this compound should be handled as a substance with acute oral toxicity and as being very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE)

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or a fume hood.Minimizes inhalation exposure.

Handling and Storage

This compound is a potent prostaglandin (B15479496) analog and should be handled with care to avoid exposure.

Operational Plan:

  • Preparation:

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation risk.

    • Ensure all necessary PPE is worn correctly before handling the compound.

    • Have an emergency eyewash station and safety shower readily accessible.

  • Handling:

    • This compound is often supplied as a solution in methyl acetate (B1210297).[1]

    • To change the solvent, evaporate the methyl acetate under a gentle stream of nitrogen and immediately add the desired solvent.[1]

    • Avoid direct contact with the skin, eyes, and clothing.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store at -20°C for long-term stability.[1]

    • Keep the container tightly sealed to prevent solvent evaporation and contamination.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.

Disposal Steps:

  • Waste Collection:

    • Collect all waste containing this compound, including empty containers, contaminated labware, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Waste Segregation:

    • Do not mix with other waste streams unless compatible.

  • Disposal Procedure:

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Contact your institution's environmental health and safety (EHS) office for specific disposal protocols.

    • Given its potential aquatic toxicity, do not dispose of down the drain.

Experimental Workflow and Safety

The following diagram illustrates the logical workflow for the safe handling of this compound, incorporating essential safety checks at each stage.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Fume Hood B->C D Compound Retrieval C->D Proceed with caution E Solvent Exchange (if needed) D->E F Experimental Use E->F G Decontaminate Workspace F->G Experiment Complete H Segregate Waste G->H I Proper Disposal H->I

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.